4-Ethoxy-2-fluorobenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWUMBYLABWTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436147 | |
| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532965-74-5 | |
| Record name | 4-Ethoxy-2-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Ethoxy-2-fluorobenzaldehyde chemical properties
An In-depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a substituted aromatic aldehyde that has garnered significant interest as a versatile building block in organic synthesis. Its molecular architecture, which features a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom, provides a unique platform for the construction of complex, poly-functionalized molecules. The strategic placement of these groups, particularly the ortho-fluorine relative to the aldehyde, imparts distinct chemical reactivity and offers significant advantages in the synthesis of pharmaceutical intermediates and other high-value chemical entities.
The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] Consequently, this compound serves as a valuable precursor for introducing these desirable properties into novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, a detailed synthetic protocol, and essential safety information for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is characterized by the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol .[3][4] The interplay between the ethoxy and fluoro substituents on the benzaldehyde core dictates its physical properties and chemical behavior.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 532965-74-5 | [3][4] |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.165 g/mol | [3] |
| Appearance | Red solid (as per a specific synthesis) | [4] |
| Purity | Typically ≥98% | [5] |
| InChI | InChI=1S/C9H9FO2/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-6H,2H2,1H3 | [5] |
| InChI Key | LEWUMBYLABWTTC-UHFFFAOYSA-N | [5] |
| SMILES | CCOC1=CC(F)=C(C=O)C=C1 | [3] |
| XLogP3 (Predicted) | 1.8 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Molecular Structure Visualization
The structural arrangement of this compound is key to its reactivity. The aldehyde group is positioned at C1, the fluorine at C2, and the ethoxy group at C4.
Caption: 2D structure of this compound.
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides distinct signals for each type of proton in the molecule. Based on a reported synthesis, the following chemical shifts (δ) in CD₃OD (400 MHz) are observed:[4]
-
δ 10.09 (s, 1H): This singlet in the downfield region is characteristic of the aldehyde proton (-CHO). Its lack of splitting indicates no adjacent protons.
-
δ 7.76-7.67 (m, 1H): This multiplet corresponds to the aromatic proton at the C6 position, which is deshielded by the adjacent aldehyde group.
-
δ 6.83-6.74 (m, 2H): This multiplet arises from the aromatic protons at the C3 and C5 positions.
-
δ 4.11 (t, J = 6.8 Hz, 2H): A triplet corresponding to the methylene protons (-OCH₂-) of the ethoxy group, split by the adjacent methyl protons.
-
δ 1.40 (t, J = 7.0 Hz, 3H): A triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, split by the adjacent methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While direct experimental data is not widely published, the expected ¹³C NMR chemical shifts can be predicted based on the functional groups present:
-
δ ~190 ppm: The carbonyl carbon of the aldehyde group.
-
δ ~160-165 ppm (d): The aromatic carbon attached to the fluorine (C2), showing a characteristic large one-bond C-F coupling.
-
δ ~155-160 ppm: The aromatic carbon attached to the ethoxy group (C4).
-
δ ~110-135 ppm: The remaining aromatic carbons (C1, C3, C5, C6).
-
δ ~64 ppm: The methylene carbon (-OCH₂-) of the ethoxy group.
-
δ ~14 ppm: The methyl carbon (-CH₃) of the ethoxy group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected monoisotopic mass is 168.05865 Da.[6]
-
Molecular Ion (M⁺): A peak at m/z ≈ 168 is expected.
-
Predicted Adducts: Common adducts in electrospray ionization include [M+H]⁺ at m/z 169.06593 and [M+Na]⁺ at m/z 191.04787.[6]
-
Fragmentation: Common fragmentation pathways would involve the loss of the ethoxy group or the aldehyde functionality.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
-
~2850-2750 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde.
-
~1700-1680 cm⁻¹: A strong absorption band corresponding to the C=O stretching vibration of the aromatic aldehyde.
-
~1600-1450 cm⁻¹: Several bands for the C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹: A strong band for the asymmetric C-O-C stretch of the aryl ether.
-
~1050 cm⁻¹: A strong band for the symmetric C-O-C stretch.
-
~1200-1100 cm⁻¹: A band corresponding to the C-F stretch.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and high-yielding method.
Representative Synthetic Protocol
The following protocol describes the synthesis of this compound from 2-Fluoro-4-hydroxybenzaldehyde and Iodoethane.[4]
Sources
An In-depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde
For distribution among: Researchers, scientists, and drug development professionals
Introduction: Unveiling a Versatile Synthetic Building Block
4-Ethoxy-2-fluorobenzaldehyde, bearing the CAS number 532965-74-5, is an aromatic aldehyde that is emerging as a significant intermediate in the landscape of fine chemical synthesis. Its unique trifunctional architecture—a reactive aldehyde group, an electron-donating ethoxy substituent, and an electron-withdrawing fluorine atom—creates a nuanced electronic environment that medicinal chemists and materials scientists can strategically exploit. The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative molecules, a sought-after attribute in drug discovery. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and potential applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Structural Characteristics
The structural attributes of this compound dictate its chemical behavior and potential applications. A summary of its key identifiers and properties is provided below.
| Property | Value | Source(s) |
| CAS Number | 532965-74-5 | [1][2] |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.16 g/mol | [1][2] |
| Appearance | Reported as a red solid | [1] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Note: Some physical properties such as melting point and boiling point are not widely reported in the literature for this specific compound. However, based on related structures like 4-ethoxybenzaldehyde (m.p. 13-14 °C, b.p. 249-250 °C) and 4-fluorobenzaldehyde (m.p. -10 °C, b.p. 181 °C), it is expected to be a low-melting solid or a high-boiling liquid.[3][4][5][6]
Synthesis and Purification: A Validated Protocol
The most commonly cited and reliable method for the synthesis of this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a high-yielding and straightforward route to the target molecule.
Williamson Ether Synthesis Protocol
This protocol involves the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde with an ethylating agent in the presence of a base.
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)
-
Ethyl iodide (1.0 eq)
-
Potassium carbonate (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) at 25 °C.[1]
-
To this solution, add ethyl iodide (1.1 g, 7.1 mmol).[1]
-
Heat the reaction mixture to 60 °C and stir for 10 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Dilute the residue with ethyl acetate (200 mL).[1]
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
The product, this compound, is obtained as a red solid with a reported yield of 83%.[1]
Self-Validation: The success of the synthesis can be confirmed by ¹H NMR spectroscopy, which should show the appearance of a triplet and a quartet corresponding to the ethyl group, and the disappearance of the phenolic hydroxyl proton.
Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its three functional groups. The aldehyde group is the primary site for nucleophilic attack, while the ethoxy and fluoro substituents modulate the electrophilicity of the carbonyl carbon and the aromatic ring.
-
Aldehyde Group: This group is susceptible to a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon bonds.[7]
-
Ethoxy Group (-OEt): As an electron-donating group through resonance, the ethoxy group increases electron density on the aromatic ring, particularly at the ortho and para positions. This effect slightly deactivates the aldehyde towards nucleophilic attack compared to an unsubstituted benzaldehyde.
-
Fluoro Group (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it also has a weak electron-donating resonance effect. In the context of the aldehyde's reactivity, the inductive withdrawal by the ortho-fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The net effect of these substituents makes this compound a versatile reactant. The increased electrophilicity of the aldehyde due to the ortho-fluorine atom can enhance its reactivity in reactions like the Friedländer synthesis for the preparation of substituted quinolines.
Logical relationship of substituent effects on reactivity.
Potential Applications in Drug Discovery and Organic Synthesis
While specific, large-scale applications of this compound are not yet extensively documented in mainstream literature, its structural motifs are present in various biologically active molecules. Its utility as a synthetic intermediate can be inferred from the applications of related compounds.
-
Synthesis of Heterocycles: Substituted benzaldehydes are crucial precursors for the synthesis of a wide array of heterocyclic compounds. For instance, in the Friedländer synthesis, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group to form quinolines.[8] The modulated reactivity of this compound makes it an interesting candidate for the synthesis of novel substituted quinolines, which are known to possess a broad spectrum of pharmacological activities, including anticancer and antimalarial properties.[9][10]
-
Precursor for Bioactive Molecules: The incorporation of fluorine and an alkoxy group is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.[8] Therefore, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides definitive structural information. The reported data for this compound is as follows:
-
¹H-NMR (CD₃OD, 400 MHz): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J = 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[1]
Interpretation:
-
δ 10.09 (s, 1H): Aldehyde proton (-CHO).
-
δ 7.76-7.67 (m, 1H): Aromatic proton.
-
δ 6.83-6.74 (m, 2H): Aromatic protons.
-
δ 4.11 (t, J = 6.8 Hz, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
δ 1.40 (t, J = 7.0 Hz, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
-
~2830-2695 cm⁻¹: C-H stretch of the aldehyde.[11]
-
~1710-1685 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.[11]
-
~1600-1400 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250-1000 cm⁻¹: C-O stretching of the ethoxy group.
-
~1250-1100 cm⁻¹: C-F stretch.
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[12][13] Fragmentation of the ethoxy group would also be expected.
Workflow for analytical characterization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related compounds like 4-fluorobenzaldehyde and other aromatic aldehydes.
-
General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed.[7][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][14]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7][14]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a promising and versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique electronic properties, arising from the strategic placement of ethoxy and fluoro substituents on a benzaldehyde core, make it an attractive building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their synthetic endeavors. As research progresses, the full scope of applications for this compound will undoubtedly continue to expand.
References
- Supporting Information. (n.d.).
- Sdfine. (n.d.). 4-fluorobenzaldehyde.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Lewis acid properties of benzaldehydes and substituent effects.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- ResearchGate. (n.d.). Alkyl-substituted benzaldehydes.
- Supporting Information. (n.d.).
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)....
- Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns.
- Chem-Impex. (n.d.). 4-Fluorobenzaldehyde.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- PubChem. (n.d.). Benzaldehyde.
- PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- ResearchGate. (n.d.). The solvent-free synthesis of poly-substituted quinolines via....
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
- AA Blocks. (n.d.). This compound.
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
- New Journal of Chemistry (RSC Publishing). (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity.
- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022, February 23).
- Chegg.com. (2023, April 30). Solved Predict the 13C NMR for the 2/1 product of 4.
- NIST. (n.d.). Benzaldehyde, 4-fluoro-.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Interpretation of mass spectra. (n.d.).
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
- ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro....
- Rays Biotech. (n.d.). Agrochemicals Technical Intermediate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. aablocks.com [aablocks.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and properties of substituted benzaldehyde phenylhydrazones | Semantic Scholar [semanticscholar.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.be [fishersci.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde: A Key Building Block for Modern Drug Discovery
Abstract
4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a versatile intermediate in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive aldehyde, an electron-donating ethoxy group, and a strategically placed fluorine atom, makes it a valuable scaffold for the construction of complex, biologically active molecules. The presence of fluorine, a common bioisostere, can enhance key pharmacological properties such as metabolic stability, binding affinity, and lipophilicity in derivative compounds. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, spectroscopic characterization, and its potential applications in drug discovery and development. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Physicochemical and Structural Properties
This compound is characterized by the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.17 g/mol .[1][2] The strategic placement of the fluoro and ethoxy groups on the benzaldehyde ring creates a unique electronic and steric environment, influencing the reactivity of the aldehyde group and providing vectors for further molecular elaboration.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FO₂ | [1][2] |
| Molecular Weight | 168.17 g/mol | [1][3] |
| CAS Number | 532965-74-5 | [1][2][3] |
| Appearance | Red Solid (as reported in synthesis) | [3] |
| SMILES | CCOC1=CC(F)=C(C=O)C=C1 | [2] |
| InChIKey | LEWUMBYLABWTTC-UHFFFAOYSA-N | [4] |
| XLogP3 (Predicted) | 1.8 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
Synthesis of this compound
The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of the corresponding phenol, 2-fluoro-4-hydroxybenzaldehyde, with an ethylating agent.
Causality of Experimental Design
The chosen protocol relies on the nucleophilic substitution (Sₙ2) reaction between the phenoxide of 2-fluoro-4-hydroxybenzaldehyde and iodoethane.
-
Base Selection: Potassium carbonate (K₂CO₃) is used as a mild base. Its primary function is to deprotonate the acidic phenolic hydroxyl group to form the more nucleophilic phenoxide ion. Using a carbonate base is advantageous as it is inexpensive, easy to handle, and strong enough for this deprotonation without causing side reactions.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants and the ionic intermediate (phenoxide), while not participating in the reaction itself. Its high boiling point also allows for the reaction to be heated to increase the rate.
-
Alkylating Agent: Iodoethane is an excellent electrophile for this Sₙ2 reaction. The carbon-iodine bond is relatively weak, making iodide a good leaving group and facilitating the nucleophilic attack by the phenoxide.
-
Temperature: The reaction is heated to 60 °C to ensure a reasonable reaction rate. This moderate temperature provides sufficient energy to overcome the activation barrier without promoting decomposition or unwanted side reactions.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic procedures.[3]
-
Reaction Setup: To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask, add potassium carbonate (2.0 g, 14 mmol).
-
Addition of Reagent: Stir the mixture at 25 °C under a nitrogen atmosphere. Add iodoethane (1.1 g, 7.1 mmol) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 60 °C and maintain vigorous stirring for 10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, concentrate the mixture in vacuo to remove the DMF. Dilute the residue with ethyl acetate (200 mL).
-
Aqueous Wash: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (3 x 50 mL) to remove any unreacted starting material and acidic impurities, followed by brine (3 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: The target compound, this compound, is obtained as a red solid (1.0 g, 83% yield).[3] Further purification can be achieved by column chromatography on silica gel if required.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H-NMR: Proton NMR provides definitive structural confirmation. The reported ¹H-NMR spectrum (400 MHz, CD₃OD) for this compound shows the following key signals: δ 10.09 (s, 1H, -CHO), 7.76-7.67 (m, 1H, Ar-H), 6.83-6.74 (m, 2H, Ar-H), 4.11 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).[3] The aldehyde proton appears as a singlet downfield, and the ethoxy group presents as a characteristic quartet and triplet.
-
¹³C-NMR: While experimental data is not widely published, the ¹³C-NMR spectrum can be predicted based on analogous structures.[5] Key expected signals include the aldehyde carbonyl carbon (~188-190 ppm), aromatic carbons showing C-F coupling, and the two carbons of the ethoxy group (~64 ppm for the -OCH₂- and ~14 ppm for the -CH₃).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A strong, sharp peak for the aldehyde C=O stretch will be present around 1690-1715 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. The C-O-C stretch of the ether will be visible around 1250 cm⁻¹, and a C-F stretch will be observed in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 168.0581.[4] Common adducts such as [M+H]⁺ (m/z 169.0659) and [M+Na]⁺ (m/z 191.0478) are also predicted.[4]
Applications in Drug Discovery and Development
Substituted benzaldehydes are crucial building blocks in pharmaceutical synthesis, and the unique combination of functional groups in this compound makes it a highly valuable intermediate.[6]
-
Scaffold for Bioactive Molecules: The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases or chalcones.[1] This allows for the efficient construction of diverse molecular libraries for high-throughput screening.
-
Role of Fluorine: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[1] The fluorine atom at the 2-position can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[6][7]
-
Ethoxy Group Modification: The ethoxy group at the 4-position influences the compound's electronics and solubility. It can participate in hydrogen bonding as an acceptor and can be a key interaction point within a protein's binding pocket. Its presence provides a lipophilic character that can be crucial for membrane permeability.
Derivatives of structurally similar fluoro-alkoxy-benzaldehydes are explored in various therapeutic areas, including oncology and neurodegenerative diseases, often serving as precursors to enzyme inhibitors or receptor modulators.[1] Therefore, this compound represents a promising starting material for the synthesis of novel therapeutic agents.
Safe Handling and Storage
As with all laboratory chemicals, proper handling and storage procedures are paramount to ensure safety.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.
-
Handling Precautions: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Take measures to prevent the buildup of electrostatic charge. Keep the compound away from sources of ignition.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the aldehyde group. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery. Its well-defined synthesis, versatile reactivity, and the advantageous properties conferred by its fluoro and ethoxy substituents make it an attractive building block for medicinal chemists. This guide provides the foundational technical knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this valuable compound in the development of next-generation pharmaceuticals.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-(trifluoromethyl)benzaldehyde: Properties and Applications.
- MySkinRecipes. (2025). 2-Fluoro-4-nitrobenzaldehyde.
- PubChemLite. (2025). This compound (C9H9FO2).
- AA Blocks. (n.d.). 532965-74-5 | MFCD06247347 | this compound.
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.
- PubChem. (2025). 4-Ethoxybenzaldehyde.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
- PubChem. (2025). 4-Fluorobenzaldehyde.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- NIST. (n.d.). Benzaldehyde, 4-ethoxy- Mass Spectrum. NIST Chemistry WebBook.
- NIST. (n.d.). Benzaldehyde, 4-fluoro- IR Spectrum. NIST Chemistry WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aablocks.com [aablocks.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 5. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR [m.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Fluoro-4-nitrobenzaldehyde [myskinrecipes.com]
An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-fluorobenzaldehyde from 2-Fluoro-4-hydroxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-2-fluorobenzaldehyde, a key intermediate in the development of various pharmaceuticals and specialty chemicals. The document details a robust and efficient protocol for the O-alkylation of 2-fluoro-4-hydroxybenzaldehyde using ethyl iodide, employing the principles of the Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure procedural success and high product purity.
Introduction: The Significance of this compound
This compound is a valuable aromatic aldehyde that serves as a crucial building block in organic synthesis. The presence of both a fluorine atom and an ethoxy group on the benzaldehyde ring significantly influences the molecule's physicochemical properties. This substitution pattern can enhance metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in the design of novel therapeutic agents and other high-value chemical entities. A reliable and scalable synthetic route to this intermediate is therefore of paramount importance.
The synthesis described herein focuses on the Williamson ether synthesis, a classic and widely utilized method for preparing ethers. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide, providing a straightforward and high-yielding pathway to the desired product.
Reaction Overview and Mechanism
The synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde proceeds via a Williamson ether synthesis. This reaction is a bimolecular nucleophilic substitution (SN2) process.
The core transformation involves:
-
Deprotonation: The phenolic hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde is deprotonated by a base, typically potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of ethyl iodide.
-
Displacement: This attack leads to the displacement of the iodide leaving group, forming the ether linkage and yielding this compound.
Causality of Experimental Choices
-
Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base that is effective in deprotonating the phenolic hydroxyl group without being so strong as to cause unwanted side reactions. Its use in a polar aprotic solvent like N,N-dimethylformamide (DMF) ensures sufficient solubility and reactivity. The carbonate ion, upon reacting with any trace water, can form hydroxide ions, which then deprotonate the phenol.
-
Choice of Alkylating Agent (Ethyl Iodide): Ethyl iodide is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes the competing E2 elimination reaction. The iodide is an excellent leaving group, facilitating a high reaction rate.
-
Choice of Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide ion relatively "naked" and highly nucleophilic. This enhances the rate of the SN2 reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure reproducibility and high yield.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Fluoro-4-hydroxybenzaldehyde | 140.11 | 1.0 g | 7.1 | 1.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 g | 14 | 2.0 |
| Ethyl Iodide (C2H5I) | 155.97 | 1.1 g (0.57 mL) | 7.1 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Saturated Sodium Bicarbonate Solution | - | 150 mL | - | - |
| Brine (Saturated NaCl Solution) | - | 150 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol).
-
Solvent Addition: Add N,N-dimethylformamide (10 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric moisture and oxygen.
-
Addition of Alkylating Agent: Add ethyl iodide (1.1 g, 7.1 mmol) to the reaction mixture at 25 °C.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 10 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. The mixture is then concentrated in vacuo, diluted with ethyl acetate (200 mL), and washed sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification and Characterization
The crude product is typically obtained as a red solid and can be further purified if necessary, although the described workup often yields a product of high purity.
Purification
If further purification is required, column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent is a suitable method.
Characterization Data
| Property | Value |
| Appearance | Red solid |
| Yield | Approximately 83% |
| Molecular Formula | C9H9FO2 |
| Molecular Weight | 168.16 g/mol |
Spectroscopic Analysis
-
1H-NMR (400 MHz, CD3OD): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J = 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).
Purification and Analysis Workflow
Caption: Workflow for purification and analysis of the final product.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Fluoro-4-hydroxybenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, clothing, and eye/face protection.
-
Ethyl Iodide: A lachrymator and is harmful if swallowed or inhaled. It is also a suspected carcinogen. Handle with extreme care.
-
Potassium Carbonate: May cause skin and eye irritation.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant and may be harmful if absorbed through the skin.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde via the Williamson ether synthesis is a reliable and high-yielding procedure. The protocol detailed in this guide, grounded in established chemical principles, provides a clear pathway for obtaining this valuable intermediate. By understanding the causality behind the experimental choices and adhering to the outlined procedures, researchers can confidently and safely produce this compound for their research and development needs.
References
- Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?
- Vedantu. (n.d.). *Why does Potassium Carbonate work as a base for the Williamson Ether
Spectroscopic data of 4-Ethoxy-2-fluorobenzaldehyde (NMR, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2-fluorobenzaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound this compound (CAS No. 532965-74-5).[1][2] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its unambiguous structural confirmation is paramount. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, grounded in the analysis of structurally related molecules. Furthermore, it outlines field-proven, step-by-step protocols for data acquisition, designed to ensure accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to obtain and interpret spectroscopic data for this class of compounds.
Introduction: The Importance of Spectroscopic Analysis
This compound is an aromatic compound featuring three key functional groups: an aldehyde, an ethoxy group, and a fluorine substituent on the benzene ring. This specific arrangement of substituents dictates its chemical reactivity and, consequently, its utility as a building block in organic synthesis. The electronic environment of every atom is unique, and spectroscopic techniques like NMR and IR provide a direct window into this molecular fingerprint.
Accurate spectroscopic characterization serves as a foundational pillar of chemical synthesis. It validates the identity and purity of the target molecule, ruling out isomeric impurities and confirming the success of a chemical transformation. In a drug development context, rigorous characterization is a non-negotiable component of regulatory submissions, where the molecular structure must be proven beyond doubt. This guide explains the causality behind the expected spectral features, empowering the scientist to not only identify the compound but also to troubleshoot potential synthetic and purification issues.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme is adopted for this compound.
Caption: Atom numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established substituent effects and data from analogous compounds such as 4-fluorobenzaldehyde and 4-ethoxybenzaldehyde.[3][4][5]
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information on the number of distinct proton environments and their connectivity. The analysis is predicted for a standard deuterated chloroform (CDCl₃) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H7 (Aldehyde) | 9.9 - 10.2 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and lacks neighboring protons for coupling. |
| H6 | 7.7 - 7.9 | d | J(H6-H5) ≈ 8.5 | This proton is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It is coupled to H5. |
| H5 | 6.8 - 7.0 | dd | J(H6-H5) ≈ 8.5, J(H5-F) ≈ 2.0 | This proton is coupled to H6 and also exhibits a smaller long-range coupling to the fluorine atom at C2. |
| H3 | 6.7 - 6.9 | d | J(H3-F) ≈ 10-12 | This proton is ortho to the fluorine atom, resulting in a characteristic doublet with a large coupling constant. |
| H9 (-OCH₂-) | 4.0 - 4.2 | q | J(H9-H10) ≈ 7.0 | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and split into a quartet by the three methyl protons. |
| H10 (-CH₃) | 1.4 - 1.5 | t | J(H10-H9) ≈ 7.0 | The methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons. |
¹³C NMR Spectral Data (Predicted)
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The fluorine substituent has a profound impact on the chemical shifts of the aromatic carbons and introduces C-F coupling constants.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling | Rationale |
| C7 (C=O) | 189 - 192 | d, J(C7-F) ≈ 3-5 Hz | The aldehyde carbon is significantly deshielded and may show a small coupling to the ortho fluorine. |
| C4 | 164 - 166 | s | Attached to the electron-donating oxygen atom, this carbon is highly deshielded. |
| C2 | 162 - 165 | d, ¹J(C-F) ≈ 250-260 Hz | Directly bonded to the highly electronegative fluorine atom, this carbon experiences a large downfield shift and a very large one-bond C-F coupling. |
| C6 | 132 - 134 | d, ³J(C-F) ≈ 8-10 Hz | This carbon is ortho to the aldehyde group and shows a three-bond coupling to fluorine. |
| C1 | 125 - 127 | d, ³J(C-F) ≈ 3-5 Hz | The carbon bearing the aldehyde group is deshielded and shows a smaller three-bond coupling to fluorine. |
| C5 | 115 - 117 | s | Shielded due to its position relative to the electron-donating ethoxy group. |
| C3 | 105 - 108 | d, ²J(C-F) ≈ 20-25 Hz | This carbon is ortho to the fluorine and meta to the aldehyde, showing a characteristic two-bond C-F coupling. |
| C9 (-OCH₂-) | 64 - 66 | s | The methylene carbon of the ethoxy group. |
| C10 (-CH₃) | 14 - 15 | s | The methyl carbon of the ethoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Characteristic IR Absorption Bands (Predicted)
The data below is predicted based on typical functional group frequencies and data from similar molecules like 4-ethoxybenzaldehyde and 4-fluorobenzaldehyde.[6][7][8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~2980, ~2870 | C-H (sp³) stretch | Medium | Corresponds to the C-H bonds of the ethoxy group (-CH₂- and -CH₃). |
| ~2820, ~2720 | C-H (aldehyde) stretch | Medium-Weak | A characteristic pair of bands for the aldehyde C-H bond (Fermi resonance). |
| ~1700 | C=O (carbonyl) stretch | Strong | A very strong and sharp absorption characteristic of the aldehyde carbonyl group. |
| ~1600, ~1500 | C=C (aromatic) stretch | Medium-Strong | Indicates the presence of the benzene ring. |
| ~1260 | C-O-C (aryl-alkyl ether) stretch | Strong | Asymmetric stretch of the ether linkage. |
| ~1160 | C-F (aryl fluoride) stretch | Strong | Strong absorption indicating the C-F bond. |
| ~1040 | C-O-C (aryl-alkyl ether) stretch | Medium | Symmetric stretch of the ether linkage. |
Experimental Protocols for Spectroscopic Analysis
The following protocols describe a self-validating system for acquiring high-quality spectroscopic data. The key is to ensure the instrument is properly calibrated and the sample is pure and correctly prepared.
Workflow for Spectroscopic Characterization
Caption: General workflow for spectroscopic analysis.
Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation (Trustworthiness Check):
-
Ensure the sample of this compound is dry and free of residual solvents. Purity should be >95% as determined by a preliminary technique (e.g., GC-MS or LC-MS).
-
Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key sample peaks.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm). This provides an authoritative reference point for the chemical shift scale.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.
-
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal. This ensures high resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Expertise Insight: It is highly recommended to also run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. DEPT-135 and DEPT-90 sequences will differentiate between CH, CH₂, and CH₃ groups, which is invaluable for unambiguous assignment of the ethoxy group carbons.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Protocol for ATR-IR Data Acquisition
Objective: To obtain an infrared spectrum to identify the functional groups. Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.
Methodology:
-
Instrument Preparation (Self-Validation):
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
Expertise Insight: Periodically run a polystyrene standard to verify the wavenumber accuracy of the instrument. This ensures the data is trustworthy and comparable to library spectra.
-
-
Sample Application:
-
Place a small amount (a single drop if liquid, or a few crystals if solid) of this compound directly onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Use the peak-picking tool to label the wavenumbers of the major absorption bands.
-
Compare the obtained spectrum with the predicted values and spectral databases for confirmation.
-
Conclusion
The structural integrity of this compound can be rigorously confirmed through a combined application of NMR and IR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, with the fluorine atom inducing characteristic couplings that are key diagnostic features. Infrared spectroscopy complements this by unequivocally identifying the principal functional groups, including the aldehyde carbonyl, the aryl-alkyl ether linkage, and the carbon-fluorine bond. The protocols outlined herein provide a robust framework for acquiring high-quality, reproducible data, ensuring confidence in the identity and purity of this important chemical intermediate.
References
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Supporting Information for a scientific publication. (n.d.).
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.
- AA Blocks. (n.d.). This compound.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR spectrum.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- PubChemLite. (n.d.). This compound (C9H9FO2).
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-ethoxy-. NIST Chemistry WebBook.
- ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum.
- ChemicalBook. (n.d.). 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum.
- mzCloud. (2017). 4 Ethoxybenzaldehyde.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-fluoro-. NIST Chemistry WebBook.
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR [m.chemicalbook.com]
- 6. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 7. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 8. 4-Ethoxybenzaldehyde(10031-82-0) IR Spectrum [m.chemicalbook.com]
- 9. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
An In-depth Technical Guide to the Structural Analysis and Conformation of 4-Ethoxy-2-fluorobenzaldehyde
Abstract
4-Ethoxy-2-fluorobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science due to its utility as a synthetic intermediate. The interplay of its functional groups—the electron-donating ethoxy group, the electron-withdrawing fluorine atom, and the versatile aldehyde moiety—dictates its reactivity, intermolecular interactions, and ultimately its biological activity and material properties. This technical guide provides a comprehensive analysis of the structural and conformational landscape of this compound, synthesizing theoretical principles with established experimental and computational methodologies. We will delve into the expected molecular geometry, the influence of substituents on the benzaldehyde scaffold, and the rotational isomerism of the ethoxy and aldehyde groups. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone of organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern on the benzene ring profoundly influences the molecule's electronic properties, steric environment, and conformational preferences. In this compound, the substituents are positioned to create a unique electronic and steric profile. The ethoxy group at the para-position is a strong electron-donating group through resonance, while the fluorine atom at the ortho-position is electron-withdrawing via induction. This electronic tug-of-war, combined with the steric bulk of the ethoxy group, governs the molecule's chemical behavior. Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for predicting its reactivity and designing new molecules with desired properties.
Molecular Structure and Physicochemical Properties
The foundational step in any structural analysis is the characterization of the molecule's basic properties.
| Property | Value | Source |
| CAS Number | 532965-74-5 | [1][2] |
| Molecular Formula | C9H9FO2 | [1][3] |
| Molecular Weight | 168.17 g/mol | [1] |
| Appearance | Red solid | [4] |
| XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Spectroscopic Characterization: Unveiling the Molecular Framework
Spectroscopic techniques are indispensable for elucidating the structure of organic molecules. While a complete experimental dataset for this compound is not publicly available, we can predict and interpret its spectral features based on known data for analogous compounds.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
-
¹H NMR: The proton NMR spectrum is a powerful tool for confirming the substitution pattern. The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.8-10.1 ppm).[4][6] The aromatic protons will exhibit a complex splitting pattern due to the fluorine substitution. The ethoxy group will show a characteristic triplet for the methyl protons (δ ~1.4 ppm) and a quartet for the methylene protons (δ ~4.1 ppm).[4] A comparative analysis with other 4-alkoxybenzaldehydes can provide insights into the electronic effects of the substituents.[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ ~190 ppm), the aromatic carbons (with C-F coupling), and the ethoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for probing the local environment of the fluorine atom. The chemical shift of the fluorine signal will be indicative of the electronic environment on the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C=O stretching of the aldehyde at ~1680-1700 cm⁻¹[8]
-
C-O-C stretching of the ether at ~1250 cm⁻¹ and ~1040 cm⁻¹[8]
-
C-F stretching at ~1100-1200 cm⁻¹
-
Aromatic C=C stretching at ~1600 cm⁻¹ and ~1475 cm⁻¹[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M+) would be observed at m/z 168.17. Fragmentation would likely involve the loss of the ethoxy group and the carbonyl group.
Conformational Analysis: Exploring the 3D Landscape
The conformation of a molecule, its spatial arrangement of atoms, is crucial for its interaction with other molecules. For this compound, the key conformational variables are the orientation of the aldehyde and ethoxy groups relative to the benzene ring.
Rotational Isomerism of the Aldehyde Group
The aldehyde group can be either syn or anti with respect to the ortho-fluoro substituent. The relative stability of these conformers is determined by a balance of steric and electronic effects. It is generally expected that the aldehyde group will be coplanar with the benzene ring to maximize resonance stabilization.
Rotational Isomerism of the Ethoxy Group
The ethoxy group also has rotational freedom around the C-O bond. The orientation of the ethyl group can influence the overall shape of the molecule and its crystal packing.
Experimental Workflow: X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state.[9] While a crystal structure for this compound is not currently in the public domain, the general workflow for such an analysis is well-established.[9][10]
Caption: General workflow for single-crystal X-ray crystallography.
Computational Chemistry: A Theoretical Lens
In the absence of experimental crystal data, computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the conformational preferences and electronic properties of molecules.[11][12][13]
-
Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the single bonds of the ethoxy and aldehyde groups.
-
Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[14]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Relative Energy Calculation: The relative energies of the conformers are calculated to determine the most stable conformation.
Caption: Workflow for computational conformational analysis using DFT.
Synthesis and Reactivity
This compound is typically synthesized via a Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and an ethylating agent like iodoethane or ethyl bromide in the presence of a base such as potassium carbonate.[4]
Caption: Synthetic pathway for this compound.
The aldehyde group is a versatile functional handle for a variety of chemical transformations, including:
-
Oxidation: to form the corresponding carboxylic acid.
-
Reduction: to form the corresponding benzyl alcohol.
-
Reductive Amination: to form various substituted amines.
-
Wittig Reaction: to form alkenes.
-
Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.[15][16]
Conclusion
While a complete experimental structural dataset for this compound is not yet publicly available, this guide has outlined a comprehensive approach to its structural and conformational analysis. By combining established spectroscopic techniques, the powerful predictive capabilities of computational chemistry, and a solid understanding of its synthesis and reactivity, researchers can gain significant insights into the nature of this important molecule. A thorough understanding of its three-dimensional structure and electronic properties is the key to unlocking its full potential in the development of novel pharmaceuticals and advanced materials.
References
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
- AA Blocks. (n.d.). This compound.
- Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921.
- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds.
- Supporting Information. (n.d.).
- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions.
- ResearchGate. (2025). Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- Beilstein Journals. (n.d.). Search Results.
- Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.
- Beilstein Journals. (n.d.). Search Results.
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 12. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to the Physicochemical Characterization of 4-Ethoxy-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the key physical properties of 4-Ethoxy-2-fluorobenzaldehyde, a valuable building block in organic synthesis and medicinal chemistry. While experimental data for this specific compound is not extensively published, this document outlines methodologies for its characterization, drawing upon established principles and data from structurally related analogs. This guide is intended to equip researchers with the foundational knowledge to confidently handle and characterize this compound in a laboratory setting.
Introduction to this compound: A Molecule of Interest
This compound, identified by its CAS number 532965-74-5, is an aromatic aldehyde with the molecular formula C₉H₉FO₂ and a molecular weight of approximately 168.16 g/mol .[1][2] Its structure, featuring an ethoxy group and a fluorine atom on the benzaldehyde scaffold, makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, a feature of great interest in drug discovery.[3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 532965-74-5 | [1][2][4] |
| Molecular Formula | C₉H₉FO₂ | [1][2][4] |
| Molecular Weight | 168.16 g/mol | [2] |
| InChI Key | LEWUMBYLABWTTC-UHFFFAOYSA-N | [4] |
| SMILES | CCOC1=CC(F)=C(C=O)C=C1 | [1] |
Physical Properties: Estimation and Experimental Determination
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Boiling Point (°C) | Density (g/mL) |
| This compound | Estimated: 230-250 | Estimated: 1.1-1.2 |
| 4-Ethoxybenzaldehyde | 249-250 @ 760 mmHg | 1.078-1.084 |
| 4-Fluorobenzaldehyde | 181 @ 760 mmHg | 1.157 @ 25 °C |
| 2-Ethoxy-4-fluorobenzaldehyde | Not Available | Not Available |
Disclaimer: The boiling point and density for this compound are estimations based on the properties of structurally similar compounds and should be confirmed by experimental measurement.
Boiling Point Determination: A Guide to Method Selection
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, which is expected to have a relatively high boiling point, distillation is the most common method for determination.
This protocol outlines the standard procedure for determining the boiling point of a liquid organic compound at atmospheric pressure.
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a small volume of this compound (typically 5-10 mL) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow for a slow and steady distillation rate (approximately 1-2 drops per second).
-
Temperature Reading: The boiling point is the temperature at which the vapor and liquid are in equilibrium. This is observed as a stable temperature on the thermometer as the liquid condenses and is collected in the receiving flask. Record the temperature range over which the majority of the liquid distills.
-
Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary to report the normal boiling point.
Causality Behind Experimental Choices: The use of boiling chips is crucial to prevent bumping and ensure a controlled boiling process. A slow distillation rate is essential for achieving thermal equilibrium between the liquid and vapor phases, leading to an accurate boiling point measurement.
Density Determination: Precision and Accuracy
Density is an intrinsic physical property of a substance, defined as its mass per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter.
-
Pycnometer Calibration: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer accurately.
-
Filling with Water: Fill the pycnometer with deionized water of a known temperature and weigh it again. The density of water at that temperature is known, allowing for the precise determination of the pycnometer's volume.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature as the water and weigh it.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Trustworthiness of the Protocol: This method is self-validating as the calibration with a standard (water) ensures the accuracy of the volume measurement, which is critical for obtaining a reliable density value.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound.
Caption: A generalized workflow for the characterization of a chemical compound.
Conclusion
While specific experimental data for the boiling point and density of this compound are not readily found in the literature, this guide provides a robust framework for their determination. By leveraging data from analogous structures and employing standardized experimental protocols, researchers can confidently characterize this and other novel compounds. The methodologies outlined herein are designed to ensure scientific integrity and produce reliable, reproducible data, which is the cornerstone of advancing chemical and pharmaceutical research.
References
- AA Blocks. This compound. [Link]
- PubChem. 4-Ethoxybenzaldehyde. [Link]
- PubChem. 4-Fluoro-2-methoxybenzaldehyde. [Link]
- Chem-Impex. 4-Fluorobenzaldehyde. [Link]
- Oriental Journal of Chemistry.
- PubChem. 4-Fluorobenzaldehyde. [Link]
- Wikipedia. Fluorobenzaldehyde. [Link]
Sources
An In-depth Technical Guide to the Solubility of 4-Ethoxy-2-fluorobenzaldehyde in Organic Solvents
Abstract
4-Ethoxy-2-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It covers the theoretical principles governing its solubility, a detailed experimental protocol for solubility measurement, and methods for data analysis and presentation. This document is intended for researchers, scientists, and drug development professionals to facilitate efficient process development and optimization.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in solution. For a synthetic intermediate like this compound, a thorough understanding of its solubility is paramount for several reasons:
-
Reaction Optimization: The concentration of reactants in solution directly influences reaction rates. Selecting a solvent in which this compound has optimal solubility can lead to improved reaction efficiency and yield.
-
Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of compounds. Knowledge of the solubility curve is essential for developing effective crystallization processes to achieve high purity of the final product.
-
Formulation Development: In the pharmaceutical industry, the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in designing formulations with desired bioavailability and stability.
-
Process Safety and Handling: Understanding solubility is crucial for the safe handling and storage of chemicals, preventing issues like precipitation in transfer lines or equipment.
Given the absence of extensive published quantitative solubility data for this compound, this guide provides a robust methodology for its determination.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a combination of factors related to its molecular structure:
-
Polarity: The presence of the aldehyde group (-CHO), the ether group (-OC2H5), and the fluorine atom (-F) introduces polarity to the molecule. The electronegativity of the oxygen and fluorine atoms creates dipole moments, making the molecule polar. Therefore, it is expected to be more soluble in polar solvents.
-
Hydrogen Bonding: The oxygen atoms in the aldehyde and ether groups can act as hydrogen bond acceptors.[2] Solvents that can act as hydrogen bond donors (e.g., alcohols) are likely to be good solvents for this compound.
-
Molecular Size and Shape: The relatively small and rigid structure of this compound facilitates its interaction with solvent molecules.
Core Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for both theoretical solubility considerations and practical experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉FO₂ | [2][7][8] |
| Molecular Weight | 168.16 g/mol | [2][7][8] |
| CAS Number | 532965-74-5 | [2][7][8] |
| Appearance | Red solid | [7] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method
The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[9][10] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data. The procedure adheres to the principles of Good Manufacturing Practice (GMP) and Good Documentation Practice (GDocP) to ensure data integrity.[11][12][13][14][15]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration plateaus.[10]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Immediately dilute the sample gravimetrically or volumetrically with a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Data Analysis and Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or molarity (mol/L).
-
The experiment should be performed in triplicate to ensure the precision of the results.
-
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Polarity Index | Solubility (g/L) | Observations |
| Hexane | 0.1 | To be determined | Expected to be low |
| Toluene | 2.4 | To be determined | |
| Dichloromethane | 3.1 | To be determined | |
| Ethyl Acetate | 4.4 | To be determined | |
| Acetone | 5.1 | To be determined | Expected to be high |
| Isopropanol | 3.9 | To be determined | Expected to be high |
| Ethanol | 4.3 | To be determined | Expected to be high |
| Methanol | 5.1 | To be determined | Expected to be high |
| Water | 10.2 | To be determined | Expected to be low |
The results should be interpreted in the context of the theoretical principles discussed in Section 2. A strong correlation between solvent polarity and the solubility of this compound is anticipated.
Logical Relationships in Solubility Testing
The following diagram illustrates the key relationships and dependencies in a comprehensive solubility study.
Caption: Interdependencies in a Solubility Study.
Conclusion
This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers and drug development professionals can generate the critical data needed for efficient process development, optimization, and formulation. The methodologies described herein are designed to ensure scientific integrity and produce reliable, high-quality solubility data.
References
- Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]
- Adscientis. Hansen Solubility Parameters (HSP). [Link]
- Hansen Solubility Parameters. Official Site of HSP and HSPiP. [Link]
- Unknown.
- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]
- Polymer Chemistry (RSC Publishing). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]
- Unknown. (2023). Solubility of Organic Compounds. [Link]
- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]
- AA Blocks. This compound. [Link]
- Pharmaceutical Technology. Dissolution testing and good manufacturing practices. [Link]
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- FDA. (2025). Current Good Manufacturing Practice (CGMP)
- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- Spectroscopy Online. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. [Link]
- Eurofins USA. (2024). Good Laboratory Practices vs.
- The Pharma Guide. (2025). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. [Link]
- Springer.
- NIH. (2016).
- Saylor.org. Spectroscopic Methods. [Link]
- RSIS Intern
- AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. [Link]
- ResearchGate. (2025).
Sources
- 1. chem.ws [chem.ws]
- 2. aablocks.com [aablocks.com]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? - Eurofins USA [eurofinsus.com]
- 15. Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. resources.saylor.org [resources.saylor.org]
- 17. azooptics.com [azooptics.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Reactive Sites of 4-Ethoxy-2-fluorobenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
4-Ethoxy-2-fluorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of chemical entities, particularly in the pharmaceutical and fine chemical industries. The molecule's reactivity is dictated by the interplay of its three key functional components: the aldehyde group, the substituted aromatic ring, and the ethoxy moiety. The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a unique electronic environment that governs the molecule's reactivity profile. This in-depth technical guide provides a comprehensive exploration of the principal reactive sites of this compound, elucidating the mechanistic principles behind its chemical behavior. Field-proven experimental protocols for key transformations are detailed, offering practical insights for the strategic manipulation of these reactive sites in synthetic applications. This guide is designed to be an essential resource for researchers and chemists engaged in the utilization of this important chemical building block.
Introduction: The Strategic Importance of this compound in Modern Synthesis
In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] this compound has emerged as a valuable building block due to its possession of both a fluorine atom and a versatile aldehyde functional group.[3][4] This combination allows for its use in the construction of complex molecular architectures with potential therapeutic applications.[5][6][7]
This guide will systematically dissect the reactivity of this compound at its three primary reactive centers. By understanding the inherent reactivity of each site, chemists can devise rational and efficient synthetic strategies to access a diverse array of target molecules.
The Aldehyde Carbonyl Group: A Hub of Nucleophilic Addition and Condensation Reactions
The aldehyde functional group is the most electrophilic and, therefore, the most reactive site on the this compound molecule. The carbonyl carbon is susceptible to attack by a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Transformations of the Aldehyde Group
-
Reductive Amination: This reaction is a cornerstone for the synthesis of amines. The aldehyde first reacts with a primary or secondary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation as it selectively reduces the iminium ion without affecting the aldehyde.
-
Wittig Reaction: A powerful method for the synthesis of alkenes, the Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide. This reaction is highly valued for its reliability in forming carbon-carbon double bonds.
-
Grignard Reaction: The addition of organometallic reagents, such as Grignard reagents, to the aldehyde leads to the formation of secondary alcohols, providing a robust method for carbon chain extension.
-
Knoevenagel Condensation: This condensation reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, yields α,β-unsaturated products, which are valuable intermediates in further synthetic transformations.
Experimental Protocols
Protocol 2.2.1: Reductive Amination with Morpholine
Objective: To synthesize 4-((4-ethoxy-2-fluorobenzyl)amino)morpholine.
Materials:
-
This compound
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in 1,2-dichloroethane.
-
Add morpholine (1.1 eq) to the solution, followed by the addition of a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amine.
Causality Behind Experimental Choices: The use of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the starting aldehyde. Acetic acid acts as a catalyst to accelerate the formation of the iminium ion, which is more electrophilic and thus more susceptible to reduction.
The Aromatic Ring: A Platform for Electrophilic Aromatic Substitution
The aromatic ring of this compound is the site of electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the three substituents on the ring.
-
-CHO (Aldehyde): A deactivating, meta-directing group.
-
-F (Fluoro): A deactivating, ortho-, para-directing group.
-
-OEt (Ethoxy): An activating, ortho-, para-directing group.
The powerful activating and ortho-, para-directing effect of the ethoxy group at C-4, combined with the ortho-, para-directing effect of the fluorine at C-2, and the meta-directing effect of the aldehyde at C-1, synergistically direct incoming electrophiles to the C-3 and C-5 positions.
Key Electrophilic Aromatic Substitution Reactions
-
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common transformation, typically achieved using a mixture of nitric acid and sulfuric acid.
-
Halogenation: The incorporation of a halogen atom (e.g., Br, Cl) can be accomplished using various halogenating agents.
-
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, although the deactivating nature of the aldehyde and fluoro groups can make these transformations challenging.
Experimental Protocol
Protocol 3.2.1: Nitration of this compound
Objective: To synthesize 4-Ethoxy-2-fluoro-5-nitrobenzaldehyde.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Carefully add this compound (1.0 eq) to a flask containing concentrated sulfuric acid at 0 °C.
-
While maintaining the temperature at 0 °C, slowly add fuming nitric acid (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dissolve the crude product in dichloromethane, dry over anhydrous Na₂SO₄, and concentrate to obtain the nitrated product.
-
Further purification can be achieved by recrystallization from ethanol.
The Ethoxy Group: A Site for Ether Cleavage
The ethoxy group, while generally stable, can be cleaved under specific conditions to yield the corresponding phenol. This transformation is typically achieved using strong Lewis acids or proton acids.
Key Reagents for Ether Cleavage
-
Boron Tribromide (BBr₃): A highly effective reagent for the cleavage of aryl ethers.
-
Hydrobromic Acid (HBr): A strong acid that can also effect ether cleavage, often requiring elevated temperatures.
Data and Visualization
Summary of Reactive Sites and Transformations
| Reactive Site | Reaction Type | Key Reagents | Typical Products |
| Aldehyde | Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amines |
| Aldehyde | Wittig Reaction | Phosphorus Ylide | Alkenes |
| Aldehyde | Grignard Reaction | Grignard Reagent (RMgX) | Secondary Alcohols |
| Aldehyde | Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated Compounds |
| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted Aromatics |
| Ethoxy Group | Ether Cleavage | BBr₃, HBr | Phenols |
Diagrams
Caption: Key reactive sites and their corresponding transformations on the this compound molecule.
Caption: Experimental workflow for the reductive amination of this compound.
Conclusion
This compound is a richly functionalized molecule that offers multiple avenues for synthetic elaboration. The aldehyde group serves as a primary site for nucleophilic attack and condensation reactions, while the electronically tuned aromatic ring is amenable to electrophilic substitution at specific positions. The ethoxy group, though more robust, can be strategically cleaved to unmask a phenolic hydroxyl group. A comprehensive understanding of the reactivity of each of these sites, as detailed in this guide, empowers chemists to harness the full synthetic potential of this valuable intermediate in the pursuit of novel and complex molecular targets.
References
- Google Patents. (n.d.). Compositions containing aromatic aldehydes and their use in treatments.
- Google Patents. (n.d.). Production of 4-fluorobenzaldehyde.
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- PubMed. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases.
- ResearchGate. (n.d.). Spectroscopic characterization of 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde oxime and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- PubChem. (n.d.). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2.
- PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
Sources
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Electronic Effects: Ethoxy and Fluoro Substituents in Benzaldehydes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituent effects on aromatic systems are a cornerstone of modern medicinal chemistry and materials science. The ability of a functional group to modulate the electron density of a molecule dictates its reactivity, metabolic stability, and intermolecular interactions. This guide provides a detailed examination of the electronic properties of two common yet distinct substituents: the ethoxy (-OCH₂CH₃) and fluoro (-F) groups, within the context of the benzaldehyde scaffold. We will dissect the interplay of their inductive and resonance effects, quantify these properties using Hammett constants, and provide validated experimental protocols for their characterization. This analysis aims to equip researchers with the fundamental knowledge and practical methodologies required to rationally design molecules with tailored electronic characteristics for applications in drug development and beyond.
The Theoretical Framework: A Duality of Electron Donation and Withdrawal
The net electronic effect of any substituent is a vector sum of two primary forces: the inductive effect, transmitted through sigma (σ) bonds, and the resonance (or mesomeric) effect, transmitted through the pi (π) system.[1][2] Understanding the balance between these forces is critical to predicting a substituent's influence on molecular properties.
The Inductive Effect (-I)
The inductive effect arises from differences in electronegativity between atoms, causing a polarization of σ bonds.[3] This effect weakens with distance.
-
Fluoro Group: Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[4][5] It strongly pulls electron density from the aromatic ring through the carbon-fluorine sigma bond.
-
Ethoxy Group: The oxygen atom in the ethoxy group is also highly electronegative, resulting in a moderate -I effect that withdraws electron density from the attached aromatic carbon.[6]
The Resonance Effect (+R)
The resonance effect involves the delocalization of lone pair or π-electrons across a conjugated system.[6] For substituents with lone pairs adjacent to the aromatic ring, this typically involves electron donation into the ring, a positive resonance effect (+R).
-
Fluoro Group: The fluoro group possesses lone pairs that can be delocalized into the benzene ring's π-system. This constitutes a +R effect, placing partial negative charges at the ortho and para positions. However, due to fluorine's high electronegativity and the poor orbital overlap between fluorine's 2p and carbon's 2p orbitals, this resonance donation is relatively weak compared to its inductive pull.[7][8]
-
Ethoxy Group: The oxygen atom of the ethoxy group also has lone pairs available for delocalization. This results in a strong +R effect, significantly increasing electron density at the ortho and para positions of the ring.[1]
The Net Effect: A Tale of Two Opposing Forces
The critical difference between the fluoro and ethoxy groups lies in the dominant force.
-
For Fluorine: The potent -I effect generally outweighs the weaker +R effect.[7] Consequently, fluorine is considered an overall electron-withdrawing group and is deactivating towards electrophilic aromatic substitution.[9] Paradoxically, because its resonance effect directs electron density to the ortho and para positions, it is an ortho-, para-director for incoming electrophiles.[10]
-
For Ethoxy: The strong +R effect predominates over the moderate -I effect.[1] This makes the ethoxy group a net electron-donating group, strongly activating the aromatic ring towards electrophilic aromatic substitution and directing incoming groups to the ortho and para positions.
This fundamental difference is visually summarized below.
Quantitative and Spectroscopic Comparison
The theoretical effects manifest in measurable physical and chemical properties. The Hammett equation provides a quantitative measure, while spectroscopic techniques offer direct observational evidence of the altered electronic environments.[11]
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, quantifies the electronic influence of a substituent on a reaction's rate or equilibrium constant.[11] The substituent constant, sigma (σ), captures the net electronic effect. A positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.
| Substituent | σ_meta (σm) | σ_para (σp) | Dominant Effect (at para position) |
| Fluoro (-F) | 0.34 | 0.06 | Inductive withdrawal (-I > +R) |
| Ethoxy (-OEt) | 0.10 | -0.24 | Resonance donation (+R > -I) |
| Table 1. Hammett constants for Fluoro and Ethoxy groups. Data sourced from established chemical literature.[12][13] |
The data clearly illustrates that at the meta position, where the resonance effect is minimal, both groups are electron-withdrawing. At the para position, however, their opposing natures are revealed: fluorine remains slightly withdrawing, while ethoxy becomes strongly donating.[14]
Impact on the Benzaldehyde Moiety
These electronic shifts directly influence the chemical properties of the benzaldehyde molecule.
-
Carbonyl Reactivity: An electron-withdrawing group like fluorine pulls density away from the ring and, to a lesser extent, from the aldehyde group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, the electron-donating ethoxy group pushes density into the ring, slightly reducing the electrophilicity of the carbonyl carbon.[15][16]
-
Spectroscopic Signatures:
-
¹³C NMR: The chemical shift of the carbonyl carbon (C=O) is sensitive to these electronic effects. We predict the carbonyl carbon in a fluoro-substituted benzaldehyde to be deshielded (higher ppm) compared to an ethoxy-substituted one.[17]
-
IR Spectroscopy: The stretching frequency of the carbonyl bond (ν_C=O) is also affected. Electron-withdrawing groups increase the bond order and shift the frequency to a higher wavenumber. Therefore, ν_C=O (fluoro-benzaldehyde) > ν_C=O (ethoxy-benzaldehyde).[18][19][20]
-
Experimental Protocols for Characterization
To validate these theoretical principles, standardized experimental workflows are essential.
Synthesis of Substituted Benzaldehydes
A reliable synthesis is the first step. The following is a representative protocol for the synthesis of 4-ethoxy-2-fluorobenzaldehyde, demonstrating a common Williamson ether synthesis approach.
Protocol 4.1: Synthesis of this compound [21]
-
Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and anhydrous potassium carbonate (2.0 g, 14.3 mmol).
-
Solvent & Reagent Addition: Add 10 mL of N,N-dimethylformamide (DMF). Stir the suspension at 25 °C. Add ethyl iodide (1.1 g, 0.57 mL, 7.1 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and concentrate it in vacuo to remove the DMF.
-
Extraction: Dilute the residue with ethyl acetate (100 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.
Spectroscopic Analysis Workflow
A systematic approach is required for accurate characterization.
Protocol 4.2.1: NMR Spectroscopy [22]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified benzaldehyde derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrometer Setup: Insert the tube into the spectrometer. Lock onto the deuterium signal and shim the magnetic field to optimize homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second acquisition time, 2-second relaxation delay).
-
¹³C NMR Acquisition: Following the proton scan, acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Analysis: Identify the chemical shifts of the aldehydic proton (~9.5-10.5 ppm) and the carbonyl carbon (~185-195 ppm). Compare these values between the fluoro- and ethoxy-substituted analogs.
Protocol 4.2.2: Infrared (IR) Spectroscopy [20][23]
-
Sample Preparation (Neat/Thin Film): If the sample is a liquid, place a single drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.
-
Background Spectrum: Place the empty salt plates (or the plate with pure solvent, if applicable) in the spectrometer and run a background scan. This is crucial to subtract atmospheric (CO₂, H₂O) and solvent absorptions.
-
Sample Spectrum: Place the sample plate in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the C=O stretching frequency, which appears as a very strong, sharp peak typically between 1680-1740 cm⁻¹. Compare the wavenumber for the fluoro- and ethoxy-substituted compounds.
Implications in Drug Development
The choice between a fluoro and an ethoxy group is a strategic decision in medicinal chemistry, driven by their distinct electronic and steric profiles.
-
Fluorine in Drug Design: The strong C-F bond and fluorine's electron-withdrawing nature are exploited to block metabolic oxidation at or near the site of fluorination.[24] This can significantly improve a drug's half-life. Its small size also makes it a common bioisostere for a hydrogen atom, allowing for minimal steric perturbation while drastically altering electronic properties.[25]
-
Ethoxy Group in Drug Design: The ethoxy group can improve metabolic stability compared to a methoxy group (by hindering O-dealkylation) and can be used to fine-tune solubility and lipophilicity. Its role as a hydrogen bond acceptor is also critical for molecular recognition at a biological target.[26]
Conclusion
The ethoxy and fluoro groups, while both possessing lone pairs and electronegative atoms, exert profoundly different electronic effects on the benzaldehyde scaffold. The ethoxy group acts as a strong, resonance-driven electron donor, activating the aromatic system. In contrast, the fluoro group's powerful inductive effect dominates, resulting in a net electron-withdrawing character that deactivates the ring. These opposing properties are quantifiable through Hammett constants and are readily observable via NMR and IR spectroscopy, which detect changes in the electron density at the carbonyl group and within the aromatic ring. For the medicinal chemist and materials scientist, a deep understanding of this inductive-versus-resonance dichotomy is not merely academic; it is a fundamental tool for the rational design of molecules with precisely controlled reactivity, stability, and biological activity.
References
- Quora. (2017). Does fluorine or chlorine have more of a resonance effect?
- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects.
- Khan Academy. (n.d.). Resonance vs Inductive Effects.
- Khan Academy. (n.d.). Ortho-para directors III.
- Wikipedia. (2023). Hammett equation.
- The Organic Chemistry Tutor. (2018). Inductive Effect Vs Resonance (Rule of Organic Chemistry).
- Intro to Organic Chemistry. (2023). inductive and resonance effects.
- University of Regensburg. (n.d.). Resonance and Inductive Effects.
- Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes.
- Lumen Learning. (n.d.). Substituent Effects | Organic Chemistry II.
- Michigan State University. (n.d.). resonance and induction tutorial.
- ResearchGate. (n.d.). Influence of electronic effects (σ) of para‐ and meta‐substituted benzaldehydes.
- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
- University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships.
- PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzaldehyde.
- ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents.
- Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants.
- PubMed. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments.
- Stenutz. (n.d.). Hammett substituent constants.
- SpectraBase. (n.d.). 2-(2-FLUOROETHOXY)-BENZALDEHYDE.
- YouTube. (2011). Substituent Effects in Aromatic Substitution I.
- SlidePlayer. (n.d.). Infrared (IR) Spectroscopy.
- Revistas UNAM. (n.d.). Grids I: Electrophilic Aromatic Substitution.
- SpringerLink. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles.
- NPTEL. (n.d.). Infrared Absorption Spectroscopy.
- Google Patents. (n.d.). EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.
- University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.
- PubMed Central (PMC). (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- University of Calgary. (n.d.). Substituent Effects.
- Royal Society of Chemistry. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations.
- ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
- Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes.
- ACS Publications. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- PubMed Central (PMC). (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- National Institutes of Health (NIH). (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.
- ResearchGate. (n.d.). Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols.
- PubMed Central (PMC). (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
Sources
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. du.edu.eg [du.edu.eg]
- 7. quora.com [quora.com]
- 8. Khan Academy [khanacademy.org]
- 9. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Hammett substituent constants [stenutz.eu]
- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 19. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. elearning.uniroma1.it [elearning.uniroma1.it]
- 24. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 4-Ethoxy-2-fluorobenzaldehyde Derivatives
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics—offer a powerful toolkit for the medicinal chemist and materials scientist.[1][2] It is within this context that 4-Ethoxy-2-fluorobenzaldehyde emerges as a scaffold of significant interest. This molecule, possessing a reactive aldehyde functionality, a lipophilic ethoxy group, and a strategically positioned fluorine atom, presents a rich platform for the generation of diverse and novel derivatives with untapped potential. This guide serves as a technical deep-dive into promising research avenues for derivatives of this compound, providing not just a roadmap of what to explore, but a scientifically grounded rationale for why these explorations are poised for high impact.
I. The Core Moiety: Synthesis and Characterization of this compound
A robust and efficient synthesis of the starting material is paramount to any successful research program. This compound can be reliably synthesized via a Williamson ether synthesis, a well-established and scalable reaction.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-fluoro-4-hydroxybenzaldehyde.
Materials:
-
2-fluoro-4-hydroxybenzaldehyde
-
Ethyl iodide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) in anhydrous N,N-dimethylformamide (10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 g, 14 mmol).
-
Stir the mixture at room temperature (25 °C) for 15-20 minutes to facilitate the formation of the phenoxide.
-
To the stirred suspension, add ethyl iodide (1.1 g, 7.1 mmol).
-
Heat the reaction mixture to 60 °C and maintain for 10 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DMF.
-
Dilute the residue with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).[3]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Expected Yield: ~83%[3]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
II. Potential Research Area 1: Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of new classes of antimicrobial agents. Chalcones, a class of compounds readily synthesized from aldehydes and ketones, have demonstrated a broad spectrum of biological activities, including potent antibacterial and antifungal properties.[4][5][6] The incorporation of fluorine into the chalcone scaffold has been shown to enhance these activities.[7]
A. Proposed Synthesis: 4-Ethoxy-2-fluoro Chalcone Derivatives
A promising research direction is the synthesis of a library of chalcones derived from this compound and various substituted acetophenones via the Claisen-Schmidt condensation.
Objective: To synthesize a representative chalcone derivative from this compound.
Materials:
-
This compound
-
4-Chloroacetophenone
-
Ethanol
-
Potassium hydroxide
Procedure:
-
Dissolve this compound (1 equivalent) and 4-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide in ethanol (2 equivalents) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify with dilute HCl to precipitate the crude chalcone.
-
Filter the solid, wash with cold water until the washings are neutral to litmus, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Rationale: The choice of substituted acetophenones allows for the systematic exploration of structure-activity relationships (SAR). The electron-withdrawing and donating groups on the acetophenone ring can modulate the electronic properties of the resulting chalcone and its interaction with biological targets.
B. Proposed Biological Evaluation: Antimicrobial Screening
The synthesized chalcone derivatives should be screened for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives
| Compound ID | Acetophenone Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1a | 4-Chloro | |||
| 1b | 4-Methoxy | |||
| 1c | 4-Nitro | |||
| 1d | 2,4-Dichloro |
Logical Framework for Antimicrobial Chalcone Research
Caption: Workflow for antimicrobial chalcone development.
III. Potential Research Area 2: Novel Anticancer Agents
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another class of compounds with significant therapeutic potential, particularly in oncology.[8][9][10] The imine or azomethine group (-C=N-) is a key pharmacophore that can interact with various biological targets to induce apoptosis and inhibit cell proliferation.[10]
A. Proposed Synthesis: 4-Ethoxy-2-fluoro Schiff Base Derivatives
The synthesis of Schiff bases from this compound and a variety of aromatic and heterocyclic amines is a straightforward and high-yielding process.
Objective: To synthesize a representative Schiff base derivative from this compound.
Materials:
-
This compound
-
Aniline
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add aniline (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent like ethanol.
B. Proposed Biological Evaluation: In Vitro Cytotoxicity Screening
The synthesized Schiff base derivatives should be evaluated for their cytotoxic activity against a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Data Presentation: IC₅₀ Values of Schiff Base Derivatives
| Compound ID | Amine Moiety | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 2a | Aniline | |||
| 2b | 4-Chloroaniline | |||
| 2c | 4-Methoxyaniline | |||
| 2d | 2-Aminothiazole |
Signaling Pathway for Further Investigation
Many cytotoxic agents induce apoptosis. A key pathway to investigate for active compounds would be the intrinsic (mitochondrial) apoptosis pathway.
Caption: Proposed intrinsic apoptosis pathway.
IV. Potential Research Area 3: Materials Science Applications
Beyond medicinal chemistry, the unique electronic properties of this compound derivatives suggest their potential in materials science.
A. Corrosion Inhibitors
Organic compounds containing heteroatoms (N, O, S) and π-electrons are known to be effective corrosion inhibitors for metals in acidic media.[11] They function by adsorbing onto the metal surface, forming a protective barrier. Benzaldehyde derivatives have shown promise in this area.[12] The presence of the ethoxy and fluoro substituents in derivatives of this compound could enhance their adsorption and, consequently, their corrosion inhibition efficiency. Schiff bases derived from this aldehyde are excellent candidates for investigation as corrosion inhibitors for mild steel in acidic environments.
B. Fluorescent Probes
The development of fluorescent probes for the detection of biologically and environmentally important species is a rapidly growing field.[13][14] The reaction of an aldehyde with a suitable amine-containing fluorophore can lead to a "turn-on" or "turn-off" fluorescent response, forming the basis of a chemical sensor.[13] this compound can be used to synthesize novel fluorophores or to react with existing amino-functionalized dyes to create probes for various analytes. The fluorine and ethoxy groups can be used to tune the photophysical properties of the resulting sensors.
V. Conclusion and Future Outlook
This compound is a versatile and underexplored building block with significant potential for the development of novel compounds in medicinal chemistry and materials science. The synthetic accessibility of its derivatives, particularly chalcones and Schiff bases, coupled with the predictable influence of its fluoro and ethoxy substituents, makes it an attractive starting point for research endeavors. The proposed research areas in this guide—antimicrobial agents, anticancer therapeutics, corrosion inhibitors, and fluorescent probes—represent just a fraction of the possibilities. As our understanding of the intricate roles of fluorine in molecular design continues to evolve, so too will the applications of thoughtfully designed scaffolds like this compound.
References
- Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa.
- Synthesis, characterization and antimicrobial evaluation of a series of chalcone deriv
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.).
- Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. (n.d.). PMC - NIH.
- Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanoc
- This compound synthesis. (n.d.). ChemicalBook.
- Tunable fluorescent probes for detecting aldehydes in living systems. (n.d.). RSC Publishing.
- Synthesis, characterization, and anticancer activity of Schiff bases. (n.d.). PubMed.
- Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. (n.d.).
- Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. (2024). NIH.
- Fluorescent Probes and Labels for Biomedical Applic
- Fluorescent Bioprobes. (n.d.). HORIBA.
- Fluorescent probe compounds, preparation method and application thereof. (n.d.).
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. (2020).
- Synthesis, characterization, anticancer and antimicrobial studies of metal nanoparticles derived from Schiff base complexes. (n.d.). PlumX.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (n.d.). RSC Publishing.
- FLUORIN
- Performance of newly synthesized pyrimidine derivative as corrosion inhibitor: experimental and quantum chemical investigation: Original scientific paper. (2025). Journal of Electrochemical Science and Engineering.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central.
- Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review. (2022). Letters in Applied NanoBioScience.
- Synthesis, and experimental evaluation of novel 4-(-3-(2-hydroxyethoxy)-3-oxopropenyl)-1,2-phenylene nanohybrid derivatives as potential corrosion inhibitors for mild steel in 1 M HCl. (2025).
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers.
- Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution. (2025). NIH.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
- 532965-74-5 | MFCD06247347 | this compound | AA Blocks. (n.d.).
- Application Notes and Protocols for the Formation of a Schiff Base from 4-Fluorobenzaldehyde. (n.d.). Benchchem.
- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Turn on Fluorescent Probes for Selective Targeting of Aldehydes. (n.d.). MDPI.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (n.d.).
- Comparative Analysis of the Biological Activity of 4-Acetylbenzaldehyde Deriv
- 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis. (n.d.). Benchchem.
- The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). MDPI.
- Technical Guide: 2-(Benzyloxy)-4-fluorobenzaldehyde. (n.d.). Benchchem.
- Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Deriv
- Fluorescent sensors for aldehydes based on luminescent metal–organic frameworks. (n.d.). Dalton Transactions (RSC Publishing).
- Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry. (n.d.). Benchchem.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. setabiomedicals.com [setabiomedicals.com]
- 13. horiba.com [horiba.com]
- 14. US8962339B2 - Fluorescent probe compounds, preparation method and application thereof - Google Patents [patents.google.com]
A Technical Guide to the Discovery and Synthesis of Fluorinated Benzaldehydes
Introduction: The Strategic Importance of Fluorine in Aromatic Aldehydes
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, few molecular scaffolds have proven as versatile and impactful as fluorinated benzaldehydes. The introduction of fluorine, the most electronegative element, into the benzaldehyde framework imparts a unique set of electronic properties and reactivity patterns.[1] This strategic fluorination can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets, making these compounds invaluable building blocks in drug discovery.[1][2][3] The demand for high-purity fluorinated benzaldehydes is driven by their role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), advanced agrochemicals, and materials for electronic applications like OLEDs.[1] This guide provides an in-depth exploration of the historical development and the evolution of synthetic methodologies for this critical class of compounds.
Part 1: Historical Perspectives - From the Isolation of Fluorine to Early Aromatic Fluorination
The journey to synthesize fluorinated benzaldehydes is intrinsically linked to the challenging history of fluorine chemistry itself. For centuries, the extreme reactivity of elemental fluorine thwarted efforts at its isolation.
The Dawn of Fluorine Chemistry
Minerals containing fluorine, such as fluorite (calcium fluoride), were used as fluxes in metallurgy as early as the 16th century.[4][5] The name "fluorine" is derived from the Latin "fluere," meaning "to flow," a nod to this early application.[4][5] In the late 18th century, chemists like Carl Wilhelm Scheele produced hydrofluoric acid, noting its ability to etch glass.[5][6][7] However, it was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine through the electrolysis of a mixture of potassium fluoride and hydrogen fluoride, a feat that earned him the Nobel Prize in Chemistry.[4][6][7][8]
Moissan's breakthrough opened the door to organofluorine chemistry, though the extreme reactivity of elemental fluorine made direct fluorination of organic compounds a perilous and often uncontrollable process, frequently resulting in explosions and complex product mixtures.[6][9] The first synthesis of an organofluorine compound is credited to Alexander Borodin, who in 1862 reported the nucleophilic substitution of a halogen with fluoride.[6]
Early Methods of Aromatic Fluorination
The synthesis of fluorinated aromatic compounds, the direct precursors to fluorinated benzaldehydes, presented a significant challenge. Early methods were often harsh and lacked general applicability.
The Swarts Reaction: Halogen Exchange
First reported by Frédéric Swarts in 1892, the Swarts reaction provided a method for introducing fluorine into organic molecules via halogen exchange.[10] This reaction typically involves heating an alkyl or aryl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF₃) or silver fluoride (AgF), to yield the corresponding fluoride.[10][11][12] While highly effective for the synthesis of alkyl fluorides and instrumental in the industrial production of chlorofluorocarbons (Freons), its application to aromatic systems was more limited.[10][11][12]
The Balz-Schiemann Reaction: A Cornerstone of Aryl Fluoride Synthesis
A pivotal moment in aromatic fluorination came in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[6][13][14] This reaction remains a classic and reliable method for the preparation of aryl fluorides from aromatic primary amines.[13][14][15] The process involves three key steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Formation of the Diazonium Tetrafluoroborate: The diazonium salt is then reacted with fluoroboric acid (HBF₄) to precipitate the corresponding diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is gently heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of the desired aryl fluoride.[13][15][16]
The Balz-Schiemann reaction offered a significant advantage over direct fluorination by providing a regioselective and much milder method for introducing fluorine into an aromatic ring.[15] However, the traditional method has limitations, including the need for high temperatures and the potential for explosive decomposition of the diazonium salts.[13] Modern variations have been developed to address these issues, including photochemical initiation and the use of alternative counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻).[13][17]
Part 2: Evolution of Synthetic Methodologies for Fluorinated Benzaldehydes
The development of reliable methods for producing aryl fluorides paved the way for the synthesis of fluorinated benzaldehydes. The primary strategies can be broadly categorized into two approaches: introducing the aldehyde group to a pre-fluorinated aromatic ring, or introducing the fluorine atom to a pre-existing benzaldehyde derivative.
Synthesis from Fluorinated Aromatic Precursors
This approach leverages the availability of fluorinated benzenes and toluenes, which can be synthesized via the Balz-Schiemann reaction or other methods.
Oxidation of Fluorotoluenes
A common industrial method for the synthesis of 4-fluorobenzaldehyde involves the oxidation of 4-fluorotoluene.[18] A two-step process is often employed, starting with the chlorination of the methyl group of 4-fluorotoluene to form 4-fluorobenzal chloride.[18][19] This intermediate is then hydrolyzed to the desired 4-fluorobenzaldehyde.[18][19]
Formylation of Fluorobenzene
Direct introduction of a formyl group onto the fluorobenzene ring is another viable strategy. The Gattermann-Koch reaction, which utilizes carbon monoxide and a strong Lewis acid like aluminum chloride, can be employed for this purpose.[20][21][22] This method offers a direct route to fluorinated benzaldehydes from readily available starting materials.[20][21]
Synthesis via Fluorination of Benzaldehyde Derivatives
This strategy involves the introduction of a fluorine atom onto a benzaldehyde scaffold that already possesses other functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution, is a powerful method for synthesizing fluorobenzaldehydes.[18] In this process, a chloro- or bromobenzaldehyde is heated with a source of fluoride ions, typically potassium fluoride (KF), often in the presence of a phase-transfer catalyst.[18][22][23] The aldehyde group, being electron-withdrawing, activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halogen by fluoride.[24] This method is particularly effective for the industrial production of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde.[23][25]
Electrophilic Fluorination
The direct introduction of fluorine onto an aromatic ring using an electrophilic fluorinating agent is a more modern approach.[26] Traditional electrophilic fluorination using elemental fluorine is difficult to control.[27] The development of milder and more selective N-F reagents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), has made electrophilic fluorination a more practical tool in organic synthesis.[27][28][29] These reagents act as a source of "F⁺" and can fluorinate electron-rich aromatic compounds.[28][29]
Part 3: Modern Synthetic Protocols and Mechanistic Insights
The contemporary synthesis of fluorinated benzaldehydes relies on a combination of classic reactions and modern innovations. Below are detailed protocols for key synthetic transformations, along with mechanistic diagrams.
Experimental Protocol: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange
This protocol details the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride and a phase-transfer catalyst.
Materials:
-
4-chlorobenzaldehyde
-
Potassium fluoride (spray-dried)
-
Tetraphenylphosphonium bromide (phase-transfer catalyst)
-
High-boiling point solvent (e.g., nitrobenzene or sulfolane)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
To the reaction vessel, add 4-chlorobenzaldehyde, potassium fluoride, and tetraphenylphosphonium bromide.
-
Add the high-boiling point solvent to the mixture.
-
Heat the reaction mixture to 210-230°C with vigorous stirring.
-
Maintain the temperature and continue stirring for 5-8 hours, monitoring the reaction progress by gas chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., toluene) and filter to remove inorganic salts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure 4-fluorobenzaldehyde.
Mechanistic Overview of Key Reactions
Balz-Schiemann Reaction
Nucleophilic Aromatic Substitution (Halex Reaction)
Comparative Data on Synthetic Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |
| Halogen Exchange | 4-Chlorobenzaldehyde | KF, Phase-Transfer Catalyst | 80-98 | >99.5 |
| Oxidation of 4-Fluorotoluene | 4-Fluorotoluene | Cl₂, Composite Catalyst, H₂O | 77-80 | High |
| Formylation of Fluorobenzene | Fluorobenzene | CO, AlCl₃, HCl | Variable | Variable |
Table based on data from BenchChem.[18]
Conclusion and Future Outlook
The synthesis of fluorinated benzaldehydes has evolved significantly from the early, hazardous days of fluorine chemistry. The development of robust and scalable methods like the Balz-Schiemann reaction and halogen exchange reactions has made these valuable compounds readily accessible for research and industrial applications. Modern advancements in electrophilic fluorination and catalytic methods continue to expand the synthetic chemist's toolbox, enabling the late-stage functionalization of complex molecules.[2][30] As the demand for novel fluorinated pharmaceuticals and materials grows, the development of even more efficient, selective, and sustainable methods for the synthesis of fluorinated benzaldehydes will remain a key area of research. The unique properties conferred by the fluorine atom ensure that these versatile building blocks will continue to play a central role in scientific innovation for years to come.[1][2][3]
References
- Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
- Vedantu. (n.d.). Balz Schiemann Reaction: Mechanism, Steps & Applications.
- Grokipedia. (n.d.). Balz–Schiemann reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.
- Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS.
- J&K Scientific LLC. (2025, May 27). Schiemann Reaction.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- ResearchGate. (n.d.). Emerging fluorination methods in organic chemistry relevant for life science application.
- Japan Academy. (n.d.). Overview on the history of organofluorine chemistry from the viewpoint of material industry.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- CHIMIA. (n.d.). Modern Synthetic Procedures for the Fluorination of Organic Molecules.
- Google Patents. (n.d.). EP0289942B1 - Process for producing fluorobenzaldehydes.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Gerstenberger, M. R. C. (1981). Methods of Fluorination in Organic Chemistry. Angewandte Chemie International Edition in English, 20(8), 647-667. [Link]
- Various Authors. (2018). Emerging fluorination methods in organic chemistry relevant for life science application. Organic & Biomolecular Chemistry, 16(42), 7969-7985. [Link]
- Wikipedia. (n.d.). History of fluorine.
- ACS Publications. (2021, November 22). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. Organic Letters, 23(23), 9013–9023. [Link]
- Wikipedia. (n.d.). Fluorine.
- Vedantu. (n.d.). Swarts Reaction: Definition, Mechanism & Example for Class 12.
- Justia Patents. (n.d.). Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
- Google Patents. (n.d.). CN1449368A - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
- BYJU'S. (n.d.). Swarts reaction mechanism.
- Sathee Jee. (n.d.). Chemistry Swarts Reaction.
- Unacademy. (n.d.). Swarts Reaction.
- JoVE. (2023, April 30). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- Unacademy. (n.d.). Difference Between Electrophilic and Nucleophilic Aromatic Substitution.
- ScienceMadness. (2007, February 5). p-fluoro benzaldehyde.
- Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- Wikipedia. (n.d.). Fluorobenzaldehyde.
- Various Authors. (n.d.). Organic Chemistry – Specific Name Reactions.
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
- National Institutes of Health. (n.d.). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs.
- Pharmacy Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Google Patents. (n.d.). US6297405B1 - Fluorinated and chlorinated benzaldehydes.
- PubMed. (n.d.). The role of fluorine in medicinal chemistry.
- PubMed. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History of fluorine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine - Wikipedia [en.wikipedia.org]
- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 9. chimia.ch [chimia.ch]
- 10. byjus.com [byjus.com]
- 11. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]
- 12. Swarts Reaction [unacademy.com]
- 13. grokipedia.com [grokipedia.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 16. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]
- 17. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. CN104098453A - Synthetic method for 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 20. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 21. patents.justia.com [patents.justia.com]
- 22. Sciencemadness Discussion Board - p-fluoro benzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 24. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]
- 25. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 26. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 27. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 28. revroum.lew.ro [revroum.lew.ro]
- 29. alfa-chemistry.com [alfa-chemistry.com]
- 30. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling and Application of 4-Ethoxy-2-fluorobenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safety and handling precautions for 4-Ethoxy-2-fluorobenzaldehyde (CAS No: 532965-74-5).[1] As a specialized aromatic aldehyde, its unique substitution pattern—featuring both an ethoxy group and a fluorine atom—imparts distinct chemical properties valuable in organic synthesis and medicinal chemistry.[2] This guide is designed to provide laboratory professionals with the critical information necessary to mitigate risks and ensure safe handling, from initial procurement to final disposal. The protocols and recommendations herein are synthesized from established safety data for structurally related compounds, providing a robust framework in the absence of extensive specific data for this particular molecule.
Compound Profile and Hazard Identification
This compound is an organic compound with the molecular formula C₉H₉FO₂ and a molecular weight of 168.17 g/mol .[1] While comprehensive toxicological data for this specific isomer is limited, a hazard assessment can be extrapolated from the known profiles of analogous compounds such as 4-fluorobenzaldehyde, 4-ethoxybenzaldehyde, and other fluorinated benzaldehydes.[3][4][5][6][7] The primary hazards are associated with its aldehyde functionality and the presence of a halogen.
The anticipated Global Harmonized System (GHS) classification for this compound indicates it should be handled as a substance that is a skin and eye irritant, potentially harmful if swallowed, and may cause respiratory irritation.[4][5][8][9][10]
Physicochemical and Hazard Data Summary
The following table summarizes the key physicochemical properties and anticipated hazard classifications, compiled from data on structurally similar chemicals.
| Property | Anticipated Value / Classification | Rationale / Source Analogy |
| Molecular Formula | C₉H₉FO₂ | PubChem, Supplier Data[1][11] |
| Molecular Weight | 168.17 g/mol | PubChem, Supplier Data[1][11] |
| Appearance | Colorless to yellow liquid | Analogy with 4-Fluorobenzaldehyde[3] |
| Boiling Point | ~181-255 °C | Range based on 4-Fluorobenzaldehyde (181°C) and 4-Ethoxybenzaldehyde (255°C)[3] |
| Flash Point | ~62-113 °C (Combustible Liquid) | Range based on 4-Fluorobenzaldehyde (62°C) and 4-Ethoxybenzaldehyde (113°C)[3][10] |
| GHS Signal Word | Warning | Consistent across related compounds[3][4][5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH411/H412: Toxic/Harmful to aquatic life with long lasting effects | Based on classifications for 4-Fluorobenzaldehyde, 4-Ethoxybenzaldehyde, and 2-(Benzyloxy)-4-fluorobenzaldehyde[3][5][8][10][12] |
| Precautionary Statements | P261, P264, P270, P273, P280 | Common prevention statements for related compounds[8][10][13] |
Core Principles of Safe Handling: Engineering Controls and PPE
The causality behind safe handling protocols is rooted in preventing exposure via inhalation, skin/eye contact, and ingestion.[4][13] A multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls: The First Line of Defense
Primary exposure mitigation relies on robust engineering controls. All manipulations of this compound should be performed within a certified chemical fume hood to control vapor inhalation.[5][14] The fume hood ensures that airborne concentrations are kept below any potential exposure limits. An eyewash station and safety shower must be readily accessible in the immediate work area.[4][8]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Proper PPE is essential to prevent direct contact with the chemical.[15]
-
Eye and Face Protection : Chemical safety goggles or glasses with side shields conforming to EN166 (EU) or OSHA (US) standards are required.[4] A face shield may be necessary for splash-prone operations.[10]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[15] It is critical to inspect gloves for integrity before each use and dispose of them properly after handling.[6]
-
Skin and Body Protection : A standard laboratory coat must be worn to protect against spills.[15] For larger quantities or tasks with a higher risk of splashing, impervious clothing may be required.[8]
-
Respiratory Protection : Under normal conditions within a functional fume hood, no respiratory protection is needed.[3][4] If engineering controls fail or for emergency response, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[16]
Experimental Workflow: From Receipt to Disposal
A self-validating system of protocols ensures safety at every stage of the chemical's lifecycle in the laboratory.
Chemical Storage and Segregation
Protocol for Storage:
-
Verification : Upon receipt, confirm the container's integrity.
-
Location : Store the container in a cool, dry, and well-ventilated area designated for combustible liquids.[3][4][12][14]
-
Ignition Sources : Keep away from heat, sparks, open flames, and other sources of ignition.[3][4][7][12][13]
-
Incompatibilities : Segregate from strong oxidizing agents, strong bases, and strong reducing agents.[3][4]
-
Container : Keep the container tightly closed to prevent the release of vapors.[4]
Handling and Use
All work must be conducted in a chemical fume hood.[14] Avoid inhalation of vapor or mist.[6] Prevent contact with skin and eyes.[6] Do not eat, drink, or smoke in the work area.[3][8][12][13] Wash hands thoroughly after handling.[3][4][8][10][12][13]
Overall Safety Workflow Diagram
The following diagram illustrates the lifecycle and key safety checkpoints for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Emergency Response Protocols
Immediate and appropriate action is crucial in an emergency.
First Aid Measures
-
Inhalation : Remove the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[4][8][14]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8][13] If skin irritation persists, get medical advice.[3][4][12]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][4][8][12][13] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterwards.[3][12] Call a physician or poison control center immediately.[3][12]
Accidental Release and Spill Cleanup
In the event of a spill, the priority is to ensure personnel safety and prevent environmental contamination.
Spill Response Protocol:
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated (work within a fume hood if the spill is contained there).
-
Ignition Sources : Remove all sources of ignition.[3][12] Use non-sparking tools for cleanup.[5][7]
-
Containment : Prevent the spill from spreading or entering drains using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[17]
-
Absorption : Carefully absorb the spilled material with the absorbent.[8]
-
Collection : Scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[3][8]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report : Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Spill Response Workflow Diagram
Sources
- 1. aablocks.com [aablocks.com]
- 2. Buy 5-Ethoxy-2-fluorobenzaldehyde | 891842-42-5 [smolecule.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. PubChemLite - this compound (C9H9FO2) [pubchemlite.lcsb.uni.lu]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. media.hiscoinc.com [media.hiscoinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.es [fishersci.es]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 4-Ethoxy-2-fluorobenzaldehyde: Sourcing, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Among the vast array of fluorinated building blocks, substituted benzaldehydes are of particular interest due to the versatility of the aldehyde functional group, which serves as a linchpin for a multitude of chemical transformations.
This technical guide provides an in-depth overview of 4-Ethoxy-2-fluorobenzaldehyde (CAS No. 532965-74-5), a valuable reagent for researchers and drug development professionals. We will explore its commercial availability, detail a robust synthetic protocol, and discuss its potential applications as a key intermediate in the synthesis of bioactive molecules, drawing upon the established roles of analogous structures in medicinal chemistry.
Physicochemical Properties
| Property | Value |
| CAS Number | 532965-74-5[4][5][6] |
| Molecular Formula | C₉H₉FO₂[4][6] |
| Molecular Weight | 168.17 g/mol [4][6] |
| Appearance | Typically a solid |
| Purity | Commercially available up to >98% |
| SMILES | CCOC1=CC(F)=C(C=O)C=C1[4] |
| InChI Key | LEWUMBYLABWTTC-UHFFFAOYSA-N |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| AA Blocks | AA00DKHP[4] | >95% | 250mg, 1g, 10g[4] |
| Angene | AG00DKKH[5] | 98%[5] | 1g, 5g[5] |
| CymitQuimica | IN-DA00DKKH[7] | 98%[7] | 250mg, 1g, 5g[7] |
| Apollo Scientific | PC901566[8] | Not Specified | Inquire |
| SciSupplies | Not Specified | 95.0%[9] | 5g[9] |
Pricing is subject to change and should be confirmed with the respective supplier.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 2-Fluoro-4-hydroxybenzaldehyde.
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a method described by ChemicalBook.[10]
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 g, 14 mmol)
-
Iodoethane (Ethyl iodide) (1.1 g, 7.1 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) at 25 °C under a nitrogen atmosphere.[10]
-
Add iodoethane (1.1 g, 7.1 mmol) to the mixture.[10]
-
Stir the reaction mixture at 60 °C for 10 hours.[10]
-
After the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).[10]
-
Dry the organic phase with anhydrous sodium sulfate.[10]
-
Filter and concentrate the organic phase in vacuo to yield the product, this compound.[10]
Expected Yield: Approximately 1.0 g (83% yield) as a red solid.[10]
Characterization (¹H-NMR):
-
¹H-NMR (400 MHz, CD₃OD): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (t, J = 6.8 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[10]
Applications in Drug Discovery and Medicinal Chemistry
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block for the synthesis of diverse molecular scaffolds. While specific examples for this exact isomer are emerging, its utility can be inferred from the well-documented applications of structurally related fluorinated and ethoxy-substituted benzaldehydes in medicinal chemistry.
Role as a Versatile Chemical Intermediate
The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide additional interaction points with biological targets.[11] The aldehyde group can readily undergo reactions such as:
-
Reductive amination: To form substituted benzylamines, a common moiety in many pharmaceutical agents.
-
Wittig reaction: To create substituted styrenes, which can be further elaborated.
-
Condensation reactions: With active methylene compounds to form chalcones and other related structures known for their broad biological activities.[12]
-
Formation of hydrazones: Which are precursors to various heterocyclic compounds and have shown promise as antiamoebic agents.[13]
Potential in the Synthesis of Kinase Inhibitors
Many kinase inhibitors, a cornerstone of modern oncology, feature substituted aromatic and heterocyclic cores.[14][15] Fluorinated benzaldehydes are frequently used as starting materials in the synthesis of these complex molecules. For instance, derivatives of 4-anilinoquinazoline are potent EGFR and VEGFR-2 dual inhibitors, and their synthesis often involves intermediates derived from substituted benzaldehydes.[16] The 4-ethoxy-2-fluoro substitution pattern of the title compound could offer a unique combination of steric and electronic properties to optimize the binding of such inhibitors to their target kinases.
Caption: General synthetic workflow utilizing this compound.
Use in Agrochemicals
Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated intermediates to enhance the efficacy and selectivity of pesticides and herbicides.[7][8] 4-Fluorobenzaldehyde and its derivatives are known intermediates in the synthesis of plant growth regulators and other crop protection agents.[17] The specific substitution pattern of this compound could be explored for the development of novel agrochemicals with improved properties.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a modulating ethoxy group makes it an attractive starting material for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibitors and other targeted therapies. The detailed synthetic protocol and sourcing information provided in this guide are intended to facilitate its broader application by researchers in the pharmaceutical and agrochemical sciences.
References
- AA Blocks. (n.d.). 532965-74-5 | MFCD06247347 | this compound.
- Angene. (n.d.). This compound | 532965-74-5.
- SciSupplies. (n.d.). This compound, 95.0%, 5g.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 7(2b), 207.
- PubChem. (n.d.). 4-Ethoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzaldehyde in Agrochemicals: Sourcing for Efficacy.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis.
- AA Blocks. (n.d.). 532965-74-5 | MFCD06247347 | this compound.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
- Google Patents. (n.d.). US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments.
- Google Patents. (n.d.). US10414732B2 - Polymorphic compounds and uses thereof.
- MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Google Patents. (n.d.). US11116721B2 - Pharmaceutical formulations comprising 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl) phenol.
- PubMed. (2019). Design, synthesis and in vitro evaluations of new cyclotriphosphazenes as safe drug candidates.
- ResearchGate. (2025). Fluorine in Medicinal Chemistry.
- PubMed. (2023). A review: FDA-approved fluorine-containing small molecules from 2015 to 2022.
- NIST. (n.d.). Benzaldehyde, 4-ethoxy-.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzaldehyde Manufacturer.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- PubMed Central. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Royal Society of Chemistry. (n.d.). Kinases Home.
- PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. A review: FDA-approved fluorine-containing small molecules from 2015 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. aablocks.com [aablocks.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinases Home [pubs.rsc.org]
- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
Methodological & Application
The Strategic Utility of 2-(Benzyloxy)-4-fluorobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, 2-(Benzyloxy)-4-fluorobenzaldehyde has emerged as a cornerstone building block for the synthesis of novel therapeutic agents. Its molecular architecture, featuring a reactive aldehyde, a strategically placed fluorine atom, and a cleavable benzyloxy protecting group, presents a trifecta of functionalities that medicinal chemists can exploit for the rational design of complex, biologically active molecules.[1][2] The strategic incorporation of a fluorine atom is a widely recognized tactic to enhance crucial pharmacological properties such as metabolic stability, binding affinity to biological targets, and lipophilicity.[3][4][5] The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages, allowing for further molecular diversification.[1]
This technical guide provides an in-depth exploration of the applications of 2-(Benzyloxy)-4-fluorobenzaldehyde in medicinal chemistry, with a focus on the synthesis of kinase inhibitors and other bioactive compounds. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to empower researchers in leveraging this versatile scaffold for their drug discovery endeavors.
Physicochemical Properties of 2-(Benzyloxy)-4-fluorobenzaldehyde
A clear understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 202857-89-4 | [1] |
| Molecular Formula | C₁₄H₁₁FO₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C under an inert atmosphere | [2] |
Core Applications in the Synthesis of Bioactive Molecules
The true value of 2-(Benzyloxy)-4-fluorobenzaldehyde is realized in its application as a precursor to a diverse array of bioactive compounds, particularly in the realms of oncology and neurodegenerative diseases.[3] The aldehyde functionality is a versatile handle for a multitude of chemical transformations, including condensations, reductive aminations, and Wittig reactions, paving the way for the construction of novel molecular frameworks.[1][3]
Synthesis of Chalcone Derivatives as Potential Therapeutic Agents
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a class of compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[6][7] 2-(Benzyloxy)-4-fluorobenzaldehyde serves as an ideal starting material for the synthesis of novel chalcone derivatives.[6]
This protocol outlines the synthesis of a chalcone derivative from 2-(Benzyloxy)-4-fluorobenzaldehyde and a substituted acetophenone, a classic example of a Claisen-Schmidt condensation reaction.
Reaction Scheme:
A representative Claisen-Schmidt condensation workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(Benzyloxy)-4-fluorobenzaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq) in methanol.[6]
-
Base Addition: While stirring continuously at room temperature, slowly add a methanolic solution of potassium hydroxide (0.05 mol).[6]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for approximately two hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., benzene:ethyl acetate, 3:1).[6]
-
Workup: Upon completion, acidify the reaction mixture with 0.1 N hydrochloric acid.[6]
-
Isolation and Purification: Filter the resulting precipitate, wash thoroughly with distilled water, and allow it to dry. The crude product can be recrystallized from methanol to yield the purified chalcone derivative. If necessary, further purification can be achieved by column chromatography on silica gel.[6]
A Key Building Block for Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. As such, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.[8][9] The 2-(Benzyloxy)-4-fluorobenzaldehyde scaffold has been incorporated into the synthesis of potent kinase inhibitors, including those targeting Tropomyosin Receptor Kinases (TRKs).[10][11]
Larotrectinib (LOXO-101) is a highly potent and selective inhibitor of all three TRK kinases (TRKA, TRKB, and TRKC) and was the first of its kind to be approved for the treatment of solid tumors with an NTRK gene fusion.[10] While the direct synthesis of Larotrectinib utilizes 2,5-difluorobenzaldehyde, the strategic use of a fluorinated benzaldehyde derivative highlights the importance of this class of reagents in accessing complex drug molecules.[10] The fluorine substitution is often crucial for achieving the desired potency and pharmacokinetic profile.
The role of fluorinated benzaldehydes in drug discovery.
The development of next-generation TRK inhibitors to overcome acquired resistance to drugs like Larotrectinib is an active area of research.[12] The versatility of building blocks like 2-(Benzyloxy)-4-fluorobenzaldehyde allows for the creation of diverse chemical libraries to screen for activity against both wild-type and mutant kinases.
Mechanistic Considerations: The Role of Fluorine and the Benzyloxy Group
The strategic placement of the fluorine atom and the benzyloxy group on the benzaldehyde ring imparts distinct and advantageous properties to the molecule and its downstream derivatives.
-
Fluorine's Influence: The presence of the fluorine atom can significantly enhance the metabolic stability of the final compound by blocking potential sites of oxidative metabolism.[6] Furthermore, its high electronegativity can lead to stronger binding interactions with the target protein, thereby increasing potency.[4][5]
-
The Benzyloxy Protecting Group: The benzyloxy group serves as a reliable protecting group for the phenolic hydroxyl. This is crucial in multi-step syntheses where the free hydroxyl might interfere with subsequent reactions. The benzyloxy group can be readily cleaved under various conditions, most commonly via catalytic hydrogenation, to reveal the free phenol for further functionalization or to act as a key pharmacophoric feature in the final drug molecule.[1]
Concluding Remarks
2-(Benzyloxy)-4-fluorobenzaldehyde stands as a testament to the power of rational molecular design in medicinal chemistry. Its unique combination of a reactive aldehyde, a strategically positioned fluorine atom, and a versatile protecting group makes it an invaluable tool for the synthesis of a wide range of bioactive molecules. From chalcones with potential anticancer and anti-inflammatory properties to complex kinase inhibitors, this building block provides a reliable and adaptable starting point for the development of next-generation therapeutics. The protocols and insights provided in this guide are intended to facilitate the broader application of this key intermediate in pioneering drug discovery research.
References
- The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of larotrectinib (XXXIX). | Download Scientific Diagram - ResearchGate.
- CN107987082B - A kind of Preparation Method And Their Intermediate of Larotrectinib - Google Patents.
- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed.
- View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
- Applications of Fluorine in Medicinal Chemistry - PubMed.
- Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - NIH.
- Toward in vivo proof of binding of 18F-labeled inhibitor [18F]TRACK to peripheral tropomyosin receptor kinases. (2022, July 30). EJNMMI Radiopharmacy and Chemistry.
- Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC - NIH.
- Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed.
- Special Issue : Application of Organic Synthesis to Bioactive Compounds - MDPI.
- Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed.
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as prospective microtubule affinity regulating kinase 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 11. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Ethoxy-2-fluorobenzaldehyde as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide details the utility of 4-Ethoxy-2-fluorobenzaldehyde as a strategic starting material for the synthesis of diverse and high-value heterocyclic scaffolds. The unique electronic and steric properties conferred by the combination of an ortho-fluorine atom, a para-ethoxy group, and a reactive aldehyde functionality make this reagent a powerful tool for medicinal chemists and drug development professionals. We provide an in-depth analysis of its reactivity, step-by-step synthetic protocols for key heterocycles including quinolines, benzodiazepines, and pyrimidines, and the mechanistic rationale behind these transformations.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctional aromatic building block uniquely poised for complex molecule synthesis. The interplay of its substituents governs its reactivity and the properties of the resulting products:
-
Aldehyde Group : Serves as the primary reactive handle for a multitude of transformations, including condensations, cycloadditions, and multicomponent reactions.
-
Ortho-Fluoro Group : This electron-withdrawing substituent activates the aldehyde group towards nucleophilic attack. Furthermore, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2]
-
Para-Ethoxy Group : As an electron-donating group, it modulates the overall electron density of the aromatic ring, influencing regioselectivity in cyclization reactions and providing a handle for further functionalization.
This guide explores the practical application of these features in the construction of medicinally relevant heterocyclic cores.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 532965-74-5[3] |
| Molecular Formula | C₉H₉FO₂[3] |
| Molecular Weight | 168.17 g/mol [3] |
| Appearance | Red solid[4] |
| SMILES | CCOC1=CC(F)=C(C=O)C=C1[3] |
| XLogP3 | 1.8[3] |
Synthesis of the Building Block
While commercially available, this compound can be readily synthesized in the laboratory. The most common route is a straightforward Williamson ether synthesis from the corresponding phenol. This accessibility is crucial for cost-effective research and development.
Protocol 2.1: Synthesis of this compound[4]
This protocol describes the ethylation of 2-Fluoro-4-hydroxybenzaldehyde.
Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 g, 14.2 mmol)
-
Iodoethane (1.1 g, 0.57 mL, 7.1 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-fluoro-4-hydroxybenzaldehyde (1.0 g) and potassium carbonate (2.0 g).
-
Add N,N-dimethylformamide (10 mL) to dissolve the solids.
-
Add iodoethane (1.1 g) to the mixture at 25 °C.
-
Heat the reaction mixture to 60 °C and stir for 10 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and concentrate it under reduced pressure to remove the DMF.
-
Dilute the residue with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the target product. Expected Yield: ~83% (1.0 g) as a red solid.[4] Characterization (¹H-NMR, 400 MHz, CD₃OD): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[4]
Application in Quinoline Synthesis
The quinoline scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial and anticancer properties.[5] The Doebner reaction offers a robust, three-component method for synthesizing quinoline-4-carboxylic acids.[5]
Synthetic Strategy: Doebner Reaction
This reaction involves the condensation of an aniline, an aldehyde (in this case, this compound), and pyruvic acid. The electron-donating ethoxy group on the benzaldehyde can facilitate the initial condensation, while the fluorine atom provides a valuable point for molecular recognition in biological targets.
Reaction Mechanism: Doebner Synthesis of Quinolines
Caption: Mechanistic pathway of the Doebner reaction.
Protocol 3.1: Synthesis of 2-(4-Ethoxy-2-fluorophenyl)quinoline-4-carboxylic Acid
Materials:
-
Aniline (0.5 g, 5.37 mmol)
-
This compound (0.90 g, 5.37 mmol)
-
Pyruvic acid (0.47 g, 5.37 mmol)
-
Ethanol (20 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve aniline (5.37 mmol) and this compound (5.37 mmol) in ethanol (20 mL).
-
Heat the mixture to reflux for 30 minutes to facilitate imine formation.
-
Slowly add pyruvic acid (5.37 mmol) dropwise to the refluxing solution.
-
Continue to reflux the reaction mixture for an additional 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified quinoline-4-carboxylic acid.
Application in 1,5-Benzodiazepine Synthesis
Benzodiazepines are a critical class of psychoactive drugs known for their anxiolytic, sedative, and anticonvulsant properties.[6] The synthesis typically involves the condensation of an o-phenylenediamine with a carbonyl compound.
Synthetic Strategy: Condensation with o-Phenylenediamine
The reaction between o-phenylenediamine and two equivalents of an aldehyde, or one equivalent of a ketone, is a common method for synthesizing 1,5-benzodiazepines.[6] Using this compound provides a direct route to novel benzodiazepine derivatives whose fluorine substituents can be leveraged for enhanced pharmacological profiles.
Protocol 4.1: Synthesis of 2,4-bis(4-Ethoxy-2-fluorophenyl)-3H-1,5-benzodiazepine
This protocol is adapted from general procedures for benzodiazepine synthesis using aldehydes.[7]
Materials:
-
o-Phenylenediamine (0.5 g, 4.62 mmol)
-
This compound (1.55 g, 9.24 mmol, 2.0 eq)
-
Ethanol (25 mL)
-
Catalytic amount of a solid acid catalyst (e.g., H-MCM-22, 50 mg) or a few drops of acetic acid.[6]
Procedure:
-
Suspend o-phenylenediamine (4.62 mmol) and the catalyst in ethanol (25 mL) in a round-bottom flask.
-
Add this compound (9.24 mmol) to the mixture.
-
Stir the reaction mixture at reflux. The reaction time can vary from 1 to 6 hours depending on the catalyst used. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using a solid catalyst, remove it by filtration.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from ethanol to yield the desired 1,5-benzodiazepine.
Application in Pyrimidine Synthesis
Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast number of pharmaceuticals, including antiviral and anticancer agents.[8] Multicomponent reactions, such as the Biginelli reaction, provide an efficient pathway to highly functionalized dihydropyrimidinones.
Synthetic Strategy: Biginelli-Type Three-Component Reaction
This one-pot synthesis combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea under acidic catalysis. The use of this compound in this reaction directly incorporates the substituted phenyl ring at the C4 position of the pyrimidine core, a common site for modification in drug design.
Protocol 5.1: Synthesis of 4-(4-Ethoxy-2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound (1.0 g, 5.95 mmol)
-
Ethyl acetoacetate (0.77 g, 5.95 mmol)
-
Urea (0.36 g, 5.95 mmol)
-
Ethanol (15 mL)
-
Concentrated HCl (3-4 drops)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (5.95 mmol), ethyl acetoacetate (5.95 mmol), and urea (5.95 mmol) in ethanol (15 mL).
-
Add a catalytic amount of concentrated HCl (3-4 drops) to the mixture.
-
Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the purified dihydropyrimidinone derivative.
Conclusion
This compound has demonstrated its value as a highly adaptable and strategic building block for modern heterocyclic synthesis. The protocols outlined in this guide for the preparation of quinolines, benzodiazepines, and pyrimidines are robust, high-yielding, and serve as a foundation for the development of novel and diverse molecular libraries. The unique substitution pattern of this aldehyde provides chemists with a powerful tool to introduce key pharmacophoric elements, accelerating the discovery of new therapeutic agents.
References
- AA Blocks. (n.d.). 532965-74-5 | MFCD06247347 | this compound.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
- PubMed Central (PMC). (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- PubMed Central (PMC). (2024). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT).
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- PubMed Central (PMC). (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst.
- Elsevier ScienceDirect. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines.
- MDPI. (2023). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
- PubMed Central (PMC). (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists.
- International Journal of Research in Engineering and Science (IJRES). (2017). Green synthesis of pyrimidine derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aablocks.com [aablocks.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Ethoxy-2-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Aldehydes and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, biaryl structures are privileged motifs, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The aldehyde functionality, in particular, serves as a versatile synthetic handle for a myriad of subsequent transformations, including reductive amination, oxidation to carboxylic acids, and olefination reactions. The target molecule, 4-Ethoxy-2-fluorobenzaldehyde, presents an attractive starting material for the synthesis of complex biaryl aldehydes. The strategic placement of the ethoxy and fluoro groups allows for the fine-tuning of electronic and steric properties in the final products.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4][5] This palladium-catalyzed reaction between an organohalide and an organoboron compound provides a powerful and efficient route to biaryl compounds.[3][6][7] This guide provides a detailed exploration of the Suzuki-Miyaura coupling as applied to this compound, offering both a robust experimental protocol and a deep dive into the mechanistic considerations that ensure a successful and reproducible outcome.
Mechanistic Insights: The Catalytic Cycle and Key Considerations
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, the C-Br or C-I bond of a halogenated precursor to this compound, or potentially the C-F bond under specific conditions) to a low-valent palladium(0) complex.[4][7] This is often the rate-determining step, particularly with less reactive aryl chlorides or fluorides.[8] The electron-withdrawing nature of the aldehyde and the ortho-fluoro group in our substrate can influence the rate of this step.
2. Transmetalation: Following oxidative addition, the organoboron species (the arylboronic acid) transfers its organic moiety to the palladium(II) center.[3][4] This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[9][10][11] The choice of base is therefore crucial and can significantly impact the reaction's efficiency.[11][12]
3. Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the desired carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. Optimization may be necessary for particularly challenging substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Arylboronic Acid | Varies | Commercially Available | Use high-purity boronic acids.[13] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |
| SPhos | ≥98% | Commercially Available | Buchwald ligand, crucial for challenging substrates.[14] |
| Potassium Phosphate (K₃PO₄) | Anhydrous | Commercially Available | A strong base often effective in these couplings.[14] |
| 1,4-Dioxane | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Deionized Water | Degas thoroughly before use. | ||
| Inert Gas (Argon or Nitrogen) | High Purity | ||
| Standard Glassware | Flame-dried before use. | ||
| Magnetic Stirrer/Hotplate | |||
| TLC plates, Solvents for Chromatography |
Step-by-Step Procedure:
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.[15]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with a gentle stream of argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[8] Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.[13]
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be sparged with the inert gas for at least 30 minutes prior to use.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature may vary depending on the reactivity of the arylboronic acid.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterization: Confirm the identity and purity of the desired biaryl product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure rigorous exclusion of oxygen. Use fresh palladium precursor and ligand.[13] |
| Poor solubility of reagents | Try a different solvent system (e.g., toluene/water, DMF/water).[16] | |
| Unstable boronic acid | Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[13] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and reagents.[8][17] |
| Protodeboronation | Unstable boronic acid | Use milder reaction conditions or a more stable boronic acid derivative.[13] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds from this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired products. The protocol provided herein serves as a validated starting point for the synthesis of a wide range of valuable biaryl aldehydes, paving the way for further discoveries in drug development and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 126(42), 13813–13826.
- Biffis, A., Zecca, M., & Basato, M. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274.
- BYJU'S. Merits of the Suzuki Coupling Reaction.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(12), 3349-3354.
- Pharma Education Center. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Fairlamb, I. J. S., Kapdi, A. R., & Lee, A. F. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 9(22), 4443–4446.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- Borates Today. Boron Suzuki Coupling.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696.
- ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- Li, Y., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 14(8), 15912–15923.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Andrew G Myers Research Group. The Suzuki Reaction.
- ResearchGate. Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
Sources
- 1. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scilit.com [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Yoneda Labs [yonedalabs.com]
Williamson ether synthesis protocol for 4-Ethoxy-2-fluorobenzaldehyde analogs
An Application Guide for the Synthesis of 4-Ethoxy-2-fluorobenzaldehyde and its Analogs via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of this compound and its analogs, which are crucial intermediates in medicinal chemistry and drug discovery. The methodology is centered on the robust and versatile Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to reliably produce these valuable compounds.
Introduction: The Significance of 4-Alkoxy-2-fluorobenzaldehydes
Substituted benzaldehydes are foundational scaffolds in the synthesis of a vast array of biologically active molecules.[1][2] The 4-alkoxy-2-fluorobenzaldehyde framework is of particular interest. The fluorine atom can enhance metabolic stability and improve a molecule's binding affinity to biological targets, while the aldehyde group serves as a versatile handle for subsequent chemical modifications such as condensations and reductive aminations.[3][4] The ether linkage at the 4-position is commonly installed using the Williamson ether synthesis, a classic yet highly effective method for forming C-O-C bonds.[5][6]
This application note provides a field-proven protocol for the synthesis of this compound, starting from commercially available 2-fluoro-4-hydroxybenzaldehyde. Furthermore, it offers a generalized framework for producing a variety of analogs by modifying the choice of alkylating agent.
Mechanistic Overview: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7][8] The reaction involves an alkoxide or phenoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom of an organohalide, displacing a leaving group.
The key steps for the synthesis of a 4-alkoxy-aryl ether are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of the phenol (in this case, 2-fluoro-4-hydroxybenzaldehyde), forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide attacks the primary alkyl halide in a concerted, backside attack, leading to the formation of the ether and a halide salt byproduct.[8]
For the synthesis of asymmetrical ethers like this compound, there are two potential synthetic routes. The preferred route involves the reaction between the phenoxide and a primary alkyl halide.[6][7] The alternative, reacting an ethoxide with 4-bromo-2-fluorobenzaldehyde, is generally not feasible for unactivated aryl halides.
Caption: General mechanism of the Williamson ether synthesis for aryl ethers.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on a reported synthesis and has been optimized for reliability and yield.[9]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molarity/Conc. | Amount | Equivalents |
| 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 | 140.11 | - | 1.0 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | - | 2.0 g | 2.0 |
| Iodoethane | 75-03-6 | 155.97 | - | 1.1 g (0.58 mL) | 1.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous | 10 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade | ~300 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Sol. | ~150 mL | - |
| Brine | - | - | Saturated Sol. | ~150 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14.2 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Causality Note: Potassium carbonate is a mild inorganic base, ideal for deprotonating the acidic phenolic hydroxyl group without causing unwanted side reactions with the aldehyde functionality.[10] Using two equivalents ensures complete deprotonation.
-
-
Solvent Addition: Add 10 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas for 5 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality Note: An inert atmosphere prevents potential oxidation of the aldehyde or other reactants at elevated temperatures.
-
-
Addition of Alkylating Agent: At room temperature (25 °C), add iodoethane (1.1 g, 7.1 mmol) to the stirring mixture.
-
Causality Note: Iodoethane is an excellent electrophile for SN2 reactions because iodide is an exceptional leaving group.[7]
-
-
Reaction: Heat the reaction mixture to 60 °C and stir for 10 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (2-fluoro-4-hydroxybenzaldehyde) is consumed.
-
Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Concentrate the mixture in vacuo using a rotary evaporator to remove the DMF. c. Dilute the residue with 200 mL of ethyl acetate. d. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and then brine (3 x 50 mL).
-
Causality Note: The NaHCO₃ wash neutralizes any remaining acidic species and helps remove any unreacted phenol. The brine wash removes residual water from the organic layer, aiding the subsequent drying step.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
Purification and Characterization: The resulting crude product can be purified further by silica gel column chromatography or recrystallization if necessary. The reported procedure indicates that this process yields this compound (1.0 g, 83% yield) as a red solid.[9]
-
Expected 1H-NMR Data (400 MHz, CD₃OD): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[9]
-
Synthesis of Analogs: A Generalizable Protocol
The described protocol is highly adaptable for the synthesis of various 4-alkoxy-2-fluorobenzaldehyde analogs. By substituting iodoethane with other primary alkyl halides, a library of compounds can be generated.
Recommended Alkylating Agents
| Alkylating Agent | Expected Product | Key Considerations |
| Iodomethane | 4-Methoxy-2-fluorobenzaldehyde | Highly reactive; may require shorter reaction times or lower temperatures. |
| Bromoethane | This compound | Good alternative to iodoethane; may require slightly longer reaction time. |
| 1-Bromopropane | 4-Propoxy-2-fluorobenzaldehyde | Primary halide, behaves similarly to bromoethane. |
| Benzyl Bromide | 4-(Benzyloxy)-2-fluorobenzaldehyde | Highly reactive due to the benzylic position.[3][4] |
Note: Secondary and tertiary alkyl halides are generally poor substrates for this reaction as they are prone to E2 elimination side reactions, which compete with the desired SN2 substitution.[8][10][12]
Caption: Experimental workflow for the synthesis of 4-alkoxy-2-fluorobenzaldehyde analogs.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation. 2. Insufficient reaction time/temperature.[12] 3. Deactivated alkyl halide. 4. Wet solvent or reagents. | 1. Ensure the base is fresh and dry; consider a stronger base like Cs₂CO₃ if needed. 2. Increase reaction time or incrementally raise the temperature (e.g., to 80 °C), monitoring for decomposition. 3. Use an alkyl iodide or bromide instead of a chloride. 4. Use anhydrous solvents and dry reagents thoroughly. |
| Formation of Alkene Byproduct | Use of secondary or sterically hindered primary alkyl halides leading to E2 elimination.[10][12] | Redesign the synthesis to always use a primary, unhindered alkyl halide. For example, to make an isopropoxy ether, use sodium isopropoxide and an ethyl halide, not sodium ethoxide and an isopropyl halide.[12] |
| C-Alkylation Byproduct | The phenoxide is an ambident nucleophile, and alkylation can occur on the aromatic ring.[7][10] | This is less common with electron-deficient rings and in polar aprotic solvents like DMF. If observed, changing the solvent or counter-ion (e.g., using a cesium salt) may improve O-alkylation selectivity. |
Conclusion
The Williamson ether synthesis remains the most direct and reliable method for preparing 4-alkoxy-2-fluorobenzaldehyde analogs. By carefully selecting a primary alkyl halide and utilizing a suitable base in a polar aprotic solvent, high yields of the desired products can be achieved. The protocol detailed herein is robust, reproducible, and easily adaptable for creating a diverse library of compounds for drug discovery and development pipelines.
References
- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Williamson ether synthesis. (2020, July 15). L.S.College, Muzaffarpur. [Link]
- Williamson ether synthesis. (n.d.). chemeurope.com. Retrieved January 9, 2026. [Link]
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]
- Scope of substituted benzaldehydes. (n.d.).
- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. [Link]
- Williamson Ether Synthesis. (n.d.). YouTube. Retrieved January 9, 2026. [Link]
- Method for the purification of benzaldehyde. (n.d.). European Patent Office. Retrieved January 9, 2026. [Link]
- Williamson Ether Synthesis. (n.d.). Name Reaction. Retrieved January 9, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of 4-Ethoxy-2-fluorobenzaldehyde in the Synthesis of Bioactive Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the design of novel therapeutic agents often hinges on the use of versatile and strategically functionalized starting materials. 4-Ethoxy-2-fluorobenzaldehyde has emerged as a pivotal building block, offering a unique combination of structural features that are highly advantageous for drug design. Its architecture—comprising a reactive aldehyde group, a modulating ethoxy substituent, and a bio-isosterically significant fluorine atom—provides a powerful platform for the synthesis of diverse and potent bioactive molecules.
The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including condensations, reductive aminations, and cycloadditions, allowing for the construction of complex molecular scaffolds.[1][2][3][4] The fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance key drug-like properties such as metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of the final compound.[1][2][5] The ethoxy group further allows for fine-tuning of solubility and electronic properties. This guide provides an in-depth exploration of the application of this compound in the synthesis of key bioactive heterocyclic and acyclic compounds, complete with detailed protocols and mechanistic insights.
Physicochemical Properties of this compound
A solid understanding of the starting material is fundamental. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 532965-74-5 | [6][7][8] |
| Molecular Formula | C₉H₉FO₂ | [6][7] |
| Molecular Weight | 168.16 g/mol | [6][7] |
| Appearance | Red to Yellow Solid | [6] |
| Purity | Typically ≥98% | [8] |
A common and efficient synthesis route to this compound involves the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde.[6][9]
Caption: General scheme for Chalcone synthesis.
Protocol 1: Synthesis of (E)-3-(4-Ethoxy-2-fluorophenyl)-1-(aryl)prop-2-en-1-one
This protocol describes a generalized procedure for the synthesis of a chalcone derivative. The choice of the substituted acetophenone allows for the creation of a library of diverse chalcones for biological screening.
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone) (1.0 eq)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (96%)
-
Distilled Water
-
Hydrochloric Acid (dilute)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (0.01 mol) and this compound (0.01 mol) in 15-20 mL of 96% ethanol. Stir the solution at room temperature until all solids have dissolved.
-
Base Addition: Prepare a 10-20% aqueous solution of KOH or NaOH. Add this basic solution dropwise to the ethanolic solution of reactants over 10-15 minutes with vigorous stirring. The reaction is often exothermic, and a color change is typically observed.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Acidify the solution to a pH of ~5-6 using dilute hydrochloric acid. The chalcone product will precipitate as a solid.
-
Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone derivative. [10]6. Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR. [10]
Biological Significance of Fluorinated Chalcones
Fluorinated chalcones have demonstrated significant potential as therapeutic agents. Studies have shown that these compounds can act as potent 5-lipoxygenase inhibitors and exhibit antitumor activities. [11]Their mechanism of action is often attributed to their ability to induce apoptosis in cancer cells and inhibit inflammatory pathways. [1]The presence of the α,β-unsaturated keto function is crucial for their biological activity, as it can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in enzymes. [10][12]
| Compound Class | Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| Fluorinated Chalcones | Anticancer | 5-Lipoxygenase inhibition, Induction of apoptosis | [1][11] |
| Chalcone Derivatives | Antimicrobial | Disruption of microbial cell processes | [13][14] |
| Chalcone Derivatives | Anti-inflammatory | Suppression of NO generation | [15]|
Application Note 2: Synthesis of Bioactive Schiff Bases (Imines)
Schiff bases, containing a characteristic azomethine or imine (-C=N-) group, are another cornerstone of medicinal chemistry. They are formed by the condensation of a primary amine with an aldehyde or ketone. [16][17][18]These compounds and their metal complexes are known for a wide array of biological activities, including potent antibacterial, antifungal, and anticancer effects. [16][17][19][20]
Causality of the Experimental Design: Imine Formation
The synthesis is a straightforward nucleophilic addition-elimination reaction.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound.
-
Intermediate Formation: This attack forms an unstable carbinolamine intermediate. [17]3. Dehydration: The carbinolamine then undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the Schiff base. The reaction is reversible, and removal of water can be used to drive it to completion.
Caption: General scheme for Pyrazole synthesis from a Chalcone.
Protocol 3: Synthesis of 3-(4-Ethoxy-2-fluorophenyl)-5-(aryl)-1H-pyrazole
This protocol outlines the conversion of a chalcone, synthesized as per Protocol 1, into a pyrazole derivative.
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydrazine hydrate (or a substituted hydrazine like phenylhydrazine) (1.2-1.5 eq)
-
Glacial Acetic Acid or Ethanol
-
Standard laboratory glassware and reflux apparatus.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (0.005 mol) in 15-20 mL of glacial acetic acid.
-
Hydrazine Addition: Add hydrazine hydrate (0.006 mol) to the solution. The use of glacial acetic acid as the solvent often also serves to catalyze the reaction.
-
Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and pour the contents into a beaker of ice-cold water.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water, and dried. The crude pyrazole can be purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: The final structure should be confirmed by spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Biological Significance of Fluorinated Pyrazoles
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry. The incorporation of a fluorinated phenyl ring, such as the one derived from this compound, can lead to compounds with potent and selective biological activities. Fluorinated pyrazole derivatives have been investigated as anticancer agents, showing potent growth inhibition against various human tumor cell lines. T[5]hey have also demonstrated significant antimicrobial and antifungal properties.
This compound stands out as a highly valuable and versatile precursor in the synthesis of bioactive compounds. Its unique structural attributes enable the straightforward construction of diverse and pharmacologically relevant scaffolds, including chalcones, Schiff bases, and pyrazoles. The protocols and mechanistic insights provided herein demonstrate the strategic utility of this aldehyde in generating compound libraries for drug discovery programs targeting a wide range of diseases, from cancer to microbial infections. The continued exploration of this building block is certain to yield novel therapeutic candidates with improved efficacy and safety profiles.
References
- Title: Synthesis and Biological Activities of Fluorinated Chalcone Deriv
- Title: SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES Source: International Journal of Pharmaceutical Sciences and Research URL:[Link]
- Title: Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives Source: Al-Nahrain Journal of Science URL:[Link]
- Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: Molecules URL:[Link]
- Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL:[Link]
- Title: Practical Synthesis of Chalcone Derivatives and Their Biological Activities Source: Molecules URL:[Link]
- Title: Antifungal activity against anthracnose-causing species of homopterocarpin deriv
- Title: Studies on The Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine and 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine Source: Semantic Scholar URL:[Link]
- Title: Synthesis of Chalcone Derivatives and Evaluation Their Biological Activities Source: ResearchG
- Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: PMC - NIH URL:[Link]
- Title: Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review Source: Biointerface Research in Applied Chemistry URL:[Link]
- Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC - NIH URL:[Link]
- Title: Antifungal activity of redox-active benzaldehydes that target cellular antioxid
- Title: 194 recent advances in the synthesis of new pyrazole derivatives Source: ResearchG
- Title: Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Source: Teikyo Medical Journal URL:[Link]
- Title: Recent Advances in the Synthesis of Pyrazole Deriv
- Title: Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes Source: Science Publishing Group URL:[Link]
- Title: Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o)
- Title: this compound Source: AA Blocks URL:[Link]
- Title: Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones Source: ResearchG
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. aablocks.com [aablocks.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 4-ETHOXY-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Design, and Biological Activity of Sustainable Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 18. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 19. ijpsr.com [ijpsr.com]
- 20. [PDF] Studies on The Synthesis of Fluorinated Schiff Bases; Biological Activity of Resulting (E)-N-Benzylidene-2,3,5,6-Tetrafluoropyridin-4-Amine and 4-Amino-2-Ethoxy-3,5,6-Trifluoropyridine | Semantic Scholar [semanticscholar.org]
- 21. chemrevlett.com [chemrevlett.com]
The Strategic Application of 4-Ethoxy-2-fluorobenzaldehyde in the Frontier of Agrochemical Research
Introduction: The Untapped Potential of a Versatile Fluorinated Building Block
In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the strategic incorporation of fluorine atoms and alkoxy groups into molecular scaffolds has proven to be a highly successful strategy. 4-Ethoxy-2-fluorobenzaldehyde emerges as a promising, yet underexplored, building block for the synthesis of next-generation herbicides, fungicides, and insecticides. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving the overall efficacy and bioavailability of the active ingredient. Simultaneously, the ethoxy group can modulate the molecule's physicochemical properties, influencing its translocation within the plant and its environmental fate.
This technical guide provides a comprehensive overview of the potential applications of this compound in agrochemical research. While direct, commercialized examples are not yet prevalent in the public domain, this document serves as a forward-looking guide for researchers. It outlines plausible synthetic routes to novel agrochemical candidates and provides detailed protocols for their synthesis and biological evaluation, based on established principles in agrochemical science.
Core Applications in Agrochemical Synthesis: A Forward Outlook
The unique substitution pattern of this compound makes it an ideal precursor for several classes of potent agrochemicals. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
Development of Novel Pyrazole-Based Herbicides
Pyrazole-containing compounds are a well-established class of herbicides that often act by inhibiting key plant enzymes such as protoporphyrinogen oxidase (PPO) or 4-hydroxyphenylpyruvate dioxygenase (HPPD). The 4-ethoxy-2-fluorophenyl moiety can be readily incorporated into these scaffolds to fine-tune their activity and selectivity.
Rationale: The electronic properties of the substituted phenyl ring can influence the binding of the herbicide to its target enzyme. The fluorine atom can enhance this interaction through favorable electrostatic and hydrophobic contacts, while the ethoxy group can improve systemic movement within the weed.
Hypothetical Target Molecule: A novel pyrazole-based PPO inhibitor incorporating the 4-ethoxy-2-fluorophenyl group.
Synthetic Workflow Diagram:
Caption: Synthetic pathway to a hypothetical pyrazole herbicide.
Synthesis of Advanced Carboxamide Fungicides
Carboxamide fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), represent a major class of broad-spectrum antifungals. The fungicidal activity of these compounds is highly dependent on the nature of the substituents on the aromatic ring.
Rationale: The 4-ethoxy-2-fluorophenyl group can be introduced into the N-phenyl moiety of carboxamide fungicides. This substitution pattern can enhance the compound's ability to disrupt the fungal respiratory chain, leading to potent fungicidal activity. The lipophilicity imparted by the ethoxy and fluoro groups can also improve penetration of the fungal cell wall.
Hypothetical Target Molecule: A novel carboxamide fungicide with a 4-ethoxy-2-fluorophenyl scaffold.
Experimental Workflow for Fungicidal Screening:
Caption: Workflow for evaluating the efficacy of a new fungicide.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Pyrazole Herbicide Intermediate from this compound
This protocol describes the synthesis of a pyrazole intermediate, which can be further functionalized to create a library of potential herbicidal compounds.
Materials:
-
This compound (1 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Piperidine (0.2 eq)
-
Ethanol
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Claisen-Schmidt Condensation:
-
To a solution of this compound (1 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and piperidine (0.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude chalcone intermediate can be used in the next step without further purification.
-
-
Pyrazole Ring Formation:
-
Dissolve the crude chalcone in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 3-5 hours.
-
After cooling, pour the reaction mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude pyrazole product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Appearance |
| This compound | C9H9FO2 | 168.17 | - | Yellowish solid |
| Pyrazole Intermediate | C15H17FN2O2 | 276.31 | 75-85 | Off-white solid |
Protocol 2: In Vitro Antifungal Assay
This protocol outlines a standard method for assessing the fungicidal activity of newly synthesized compounds against a panel of common plant pathogens.
Materials:
-
Synthesized test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Selected fungal strains (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
-
Laminar flow hood
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare serial dilutions to obtain final test concentrations (e.g., 100, 50, 25, 10, 1 µg/mL) in molten PDA medium. A control plate containing only DMSO should also be prepared.
-
-
Inoculation:
-
Pour the amended PDA into sterile petri dishes and allow them to solidify in a laminar flow hood.
-
Using a sterile cork borer, place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.
-
-
Incubation and Evaluation:
-
Incubate the plates at 25 ± 2 °C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
-
Determination of EC50:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) from the resulting dose-response curve.
-
Conclusion and Future Directions
This compound represents a valuable and versatile platform for the design and synthesis of novel agrochemicals. Its unique electronic and steric properties offer significant potential for the development of next-generation herbicides and fungicides with improved efficacy, selectivity, and environmental profiles. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this promising starting material. Future research should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation against a broad range of agricultural pests and pathogens to fully unlock the potential of this key intermediate.
References
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- Synthesis and herbicidal activity of pyrazole deriv
- Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments.MDPI. [Link]
- Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.PubMed. [Link]
Experimental protocol for Wittig reactions with 4-Ethoxy-2-fluorobenzaldehyde
Application Note & Protocol
Topic: Experimental Protocol for Wittig Reactions with 4-Ethoxy-2-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Synthesis of Substituted 4-Ethoxy-2-fluorostilbenes via the Wittig Reaction: A Detailed Protocol and Mechanistic Insight
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds, offering unparalleled regioselectivity in converting aldehydes and ketones into alkenes.[1][2] This application note provides a detailed experimental protocol for the synthesis of stilbene derivatives using this compound as a key reactant. We delve into the causality behind experimental choices, from ylide generation to product purification, and discuss the influence of the aldehyde's electronic and steric properties on reaction outcomes. The protocol is designed to be a self-validating system, complete with characterization benchmarks and troubleshooting guidance to ensure reliable and reproducible results for researchers in medicinal chemistry and materials science.
Introduction: The Significance of the Wittig Reaction
Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction utilizes a phosphonium ylide (the Wittig reagent) to transform a carbonyl group into an alkene.[1] The reaction's driving force is the formation of the highly stable phosphorus-oxygen bond in the triphenylphosphine oxide byproduct.[3]
This protocol focuses on this compound, a substrate with mixed electronic effects. The para-ethoxy group is electron-donating (EDG), which tends to decrease the electrophilicity of the carbonyl carbon and slow the rate of nucleophilic attack.[4] Conversely, the ortho-fluoro group is electron-withdrawing (EWG), which increases the carbonyl carbon's electrophilicity.[4] Understanding these competing influences is crucial for optimizing reaction conditions. The resulting fluorinated stilbene core is a valuable scaffold in the development of novel therapeutics and functional materials.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds via the nucleophilic addition of the phosphonium ylide to the aldehyde's carbonyl carbon. This forms a betaine intermediate which subsequently closes to a four-membered oxaphosphetane ring.[5] This ring then collapses in a syn-elimination to yield the desired alkene and triphenylphosphine oxide.
The stereochemical outcome (E/Z isomerism) is largely determined by the nature of the ylide.[3]
-
Unstabilized Ylides (e.g., from alkyl halides) are highly reactive and typically lead to the kinetically favored (Z)-alkene.[3][6]
-
Stabilized Ylides (with electron-withdrawing groups like esters) are less reactive, allowing for equilibration of intermediates, which favors the thermodynamically more stable (E)-alkene.[1][3]
For the reaction of an aromatic aldehyde like this compound with an unstabilized ylide (e.g., benzyltriphenylphosphonium ylide), the (Z)-isomer is generally the expected major product.[7][8] Furthermore, ortho-substituents on the benzaldehyde can enhance the formation of the Z-alkene.[9]
Experimental Protocol: Synthesis of 4-Ethoxy-2-fluoro-stilbene
This protocol details the reaction between this compound and the ylide generated from benzyltriphenylphosphonium chloride. It employs a two-phase system which is robust and avoids the need for strictly anhydrous conditions and pyrophoric reagents like n-butyllithium.[8][10]
| Reagent | Formula | M.W. ( g/mol ) | Quantity (1 mmol scale) | Notes |
| This compound | C₉H₉FO₂ | 168.17 | 168 mg (1.0 mmol) | Limiting Reagent |
| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 467 mg (1.2 mmol) | Wittig Salt (1.2 equivalents) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~15 mL | Reaction Solvent |
| Sodium Hydroxide (50% aq. soln.) | NaOH | 40.00 | ~5 mL | Base (Excess) |
| Deionized Water | H₂O | 18.02 | As needed | For work-up |
| Brine (Saturated NaCl soln.) | NaCl | 58.44 | As needed | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| 95% Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Silica Gel | SiO₂ | 60.08 | As needed | For optional column chromatography |
| Hexane/Ethyl Acetate | - | - | As needed | Eluent for chromatography |
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Glass funnel
-
Separatory funnel (125 mL)
-
Rotary evaporator
-
Apparatus for suction filtration (Büchner funnel, filter flask)
-
TLC plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
50% Sodium Hydroxide is highly corrosive. Handle with extreme care to prevent severe skin and eye burns.
A. Reaction Setup and Execution
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol).
-
Add this compound (168 mg, 1.0 mmol).
-
Add 10 mL of dichloromethane (DCM) to the flask and begin vigorous stirring. Ensure the mixture is a well-agitated suspension.
-
Slowly, add 5 mL of 50% aqueous sodium hydroxide solution dropwise to the rapidly stirring mixture. The formation of the ylide is often indicated by a color change (typically orange or yellow).
-
Continue to stir the two-phase mixture vigorously at room temperature for 2-4 hours.
B. Reaction Monitoring
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Prepare a TLC plate with a sample of the starting aldehyde and a sample from the organic layer of the reaction mixture.
-
Develop the plate using a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the aldehyde has been consumed and a new, less polar product spot has appeared.
C. Work-up and Isolation
-
Once the reaction is complete, transfer the entire mixture to a 125 mL separatory funnel.
-
Add 15 mL of deionized water and 10 mL of DCM. Shake the funnel, venting frequently.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Extract the aqueous layer again with 10 mL of DCM.
-
Combine all organic layers and wash them sequentially with 20 mL of deionized water and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product, which will be a mixture of the desired stilbene and triphenylphosphine oxide.
D. Purification
-
Method 1: Recrystallization (Preferred)
-
The separation of the non-polar stilbene product from the more polar triphenylphosphine oxide is often achievable via recrystallization.[11]
-
Transfer the crude solid to a small Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve it completely.[12]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration, washing with a small amount of cold ethanol.
-
Dry the product in a vacuum oven or desiccator.
-
-
Method 2: Flash Column Chromatography
-
If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel.[11]
-
Use a non-polar eluent system, such as a gradient of hexane and ethyl acetate, to separate the stilbene from the triphenylphosphine oxide.
-
Workflow Diagram
The overall experimental process can be visualized as follows:
Caption: Experimental workflow for the Wittig synthesis.
Product Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis Technique | Expected Results for 4-Ethoxy-2-fluoro-stilbene (E/Z Mixture) |
| ¹H NMR (in CDCl₃) | - Aromatic Protons: Multiple signals between 6.8-7.5 ppm. - Olefinic Protons: Two doublets between 6.5-7.2 ppm. The coupling constant (J) is key for assigning stereochemistry: J ≈ 12-15 Hz for the (Z)-isomer and J ≈ 16-18 Hz for the (E)-isomer. - Ethoxy Protons: A triplet around 1.4 ppm (CH₃) and a quartet around 4.0 ppm (OCH₂). |
| ¹³C NMR (in CDCl₃) | - Olefinic carbons between 120-140 ppm. - Aromatic carbons showing characteristic C-F couplings. - Ethoxy carbons around 15 ppm (CH₃) and 64 ppm (OCH₂). |
| Mass Spectrometry | Expect to observe the molecular ion peak [M]⁺ corresponding to the calculated mass of C₁₇H₁₅FO. |
| Melting Point | A sharp melting point for the pure, recrystallized product. A broad melting range may indicate impurities or a mixture of isomers. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | - Insufficient stirring in the two-phase system. - Inactive aldehyde. | - Increase the stirring speed to ensure maximum interfacial contact between the aqueous and organic layers. - Check the purity of the aldehyde by NMR or TLC before starting the reaction. |
| Difficult Purification | - Triphenylphosphine oxide co-crystallizes with the product. | - If recrystallization fails, use column chromatography.[11] - An alternative method involves treating the crude mixture with ZnCl₂ in ethanol to precipitate the oxide as a complex, which can be removed by filtration.[13] |
| Unfavorable E/Z Ratio | - Reaction conditions favor the undesired isomer. | - The stereochemical outcome is highly dependent on the ylide. For high (E)-selectivity, consider using a stabilized ylide via the Horner-Wadsworth-Emmons (HWE) reaction.[1][11] - The presence of lithium salts can also affect stereoselectivity.[5] This protocol is Li-salt free. |
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). Benchchem.
- E, Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. (2020). Organic & Biomolecular Chemistry.
- Stereoselectivity of the Wittig reaction in two-phase system. (2007). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.
- Technical Support Center: Synthesis of trans-Stilbene via the Wittig Reaction. (2025). Benchchem.
- Wittig Reaction. Organic Chemistry Portal.
- Wittig reaction. Wikipedia.
- Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE.
- Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. (2025). RSC Publishing.
- Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE.
- Wittig reaction with benzaldehyde. (2014). Chemistry Stack Exchange.
- Stereoselectivity of the Wittig Reaction in Two-Phase System. (2007).
- The Wittig Reaction. (2022). YouTube.
- Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. (2025). Benchchem.
- The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. (2018). Master Organic Chemistry.
Sources
- 1. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. E , Z -Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01139H [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05162B [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 4-Ethoxy-2-fluorobenzaldehyde in the Development of Novel Anticancer Agents
Abstract
The pursuit of targeted and effective cancer therapeutics is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the utilization of versatile chemical scaffolds that can be readily modified to generate diverse libraries of bioactive compounds. 4-Ethoxy-2-fluorobenzaldehyde has emerged as a particularly valuable starting material in this context. Its unique trifecta of functional groups—a reactive aldehyde, an electron-donating ethoxy group, and a metabolically robust fluorine atom—provides a powerful platform for the synthesis of novel anticancer agents. The presence of fluorine is especially significant, as it can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably altering the pharmacokinetic profile of a drug candidate.[1][2][3] This guide provides an in-depth exploration of this compound as a precursor, detailing its synthesis and its application in the development of promising anticancer compounds such as Schiff bases and chalcones. We offer comprehensive, field-tested protocols for synthesis and biological evaluation, intended for researchers, scientists, and drug development professionals.
Foundational Chemistry: Synthesis of the Core Scaffold
The utility of any building block begins with its efficient and reliable synthesis. This compound is typically prepared via a Williamson ether synthesis, a robust and high-yielding reaction. This process involves the O-alkylation of the corresponding phenol, 2-fluoro-4-hydroxybenzaldehyde, using an ethylating agent.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from 2-fluoro-4-hydroxybenzaldehyde and iodoethane.[4]
Causality: The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation of the potassium carbonate base, thereby increasing the nucleophilicity of the phenoxide intermediate. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is mild enough to avoid unwanted side reactions.
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
Iodoethane (Ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in N,N-dimethylformamide.[4]
-
Addition of Alkylating Agent: To the stirred mixture, add iodoethane (1.0 eq) dropwise at room temperature (25 °C).[4]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 10-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the DMF under reduced pressure using a rotary evaporator.[4]
-
Extraction: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 times) and brine (3 times). This removes any remaining base and inorganic salts.[4]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
-
Purification & Characterization: The resulting product, this compound, can be purified further by column chromatography if necessary. The product is typically obtained as a solid.[4]
-
¹H-NMR Data (400 MHz, CD₃OD): δ 10.09 (s, 1H), 7.76-7.67 (m, 1H), 6.83-6.74 (m, 2H), 4.11 (q, J = 7.0 Hz, 2H), 1.40 (t, J = 7.0 Hz, 3H).[4]
-
| Reactant | Equivalents | Purpose |
| 2-Fluoro-4-hydroxybenzaldehyde | 1.0 | Phenolic Precursor |
| Iodoethane | 1.0 | Ethylating Agent |
| Potassium Carbonate | 2.0 | Base |
| N,N-Dimethylformamide | - | Solvent |
Table 1: Stoichiometry for this compound Synthesis
Application in Anticancer Agent Synthesis
The aldehyde group of this compound is a versatile handle for constructing more complex molecules with potential therapeutic value. We will focus on two prominent classes: Schiff bases and chalcones.
Development of Schiff Base Derivatives
Schiff bases, characterized by their azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde.[5] This class of compounds is of significant interest in medicinal chemistry due to a wide spectrum of biological activities, including anticancer properties.[6][7] The imine group is often critical for their biological function.[5]
Mechanism Insight: The formation is a two-step process. First, the nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. Second, this intermediate undergoes acid-catalyzed dehydration to yield the stable imine (Schiff base).[5][8]
This protocol outlines the reaction of this compound with a generic primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
Aldehyde Solution: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.[8]
-
Amine Addition: To this stirred solution, add an equimolar amount of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.[7][8]
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor completion by TLC.[8]
-
Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume via rotary evaporation to induce crystallization.[8]
-
Purification: Wash the collected crystals with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
-
Characterization: Characterize the final product using FT-IR (to confirm C=N stretch), ¹H NMR, ¹³C NMR, and melting point analysis.[8]
Caption: Workflow for Schiff base synthesis.
Development of Chalcone Derivatives
Chalcones are another class of compounds with well-documented anticancer activities.[9] Structurally, they are open-chain flavonoids with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] They are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][9]
Mechanism Insight: The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation. This is a base-catalyzed reaction between an aldehyde (this compound) and a ketone (typically an acetophenone), which enolizes in the presence of the base to act as the nucleophile.[1]
This protocol details the base-catalyzed condensation of this compound with a substituted acetophenone.
Materials:
-
This compound
-
A substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Dilute Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Base & Ketone Solution: In a flask, dissolve the substituted acetophenone (1.0 eq) and potassium hydroxide (2.0-3.0 eq) in methanol with stirring until a clear solution is formed. Cool the mixture in an ice bath.
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of methanol and add it dropwise to the cooled, stirred ketone solution.
-
Reaction: Allow the flask to warm to room temperature and stir for 12-24 hours. The reaction mixture often becomes thick and colored.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding dilute HCl until it is neutral or slightly acidic (pH ~6-7). A solid precipitate of the chalcone should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent like methanol or ethanol to obtain the purified chalcone.[1]
-
Characterization: Confirm the structure using spectroscopic methods (NMR, IR) and melting point analysis.
Caption: Workflow for Claisen-Schmidt chalcone synthesis.
Biological Evaluation: In Vitro Anticancer Assays
Once synthesized, the novel compounds must be evaluated for their biological activity. A standard first step is to determine their cytotoxicity against a panel of human cancer cell lines.
Protocol 4: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)[9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized test compounds, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization buffer
-
96-well microtiter plates
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add these dilutions to the appropriate wells, ensuring a final DMSO concentration of <0.5%. Include wells for vehicle control (DMSO only) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the GI₅₀ or IC₅₀ value (the concentration of compound that inhibits cell growth or viability by 50%).
| Cell Line | Cancer Type | Example GI₅₀ (µM) for Chromenes * |
| NCI-H522 | Non-Small Cell Lung | 0.35 - 0.60 |
| MCF7 | Breast | 0.34 - 0.59 |
| MDA-MB-468 | Breast | 0.23 - 0.40 |
| CCRF-CEM | Leukemia | 0.29 - 0.60 |
| PC-3 | Prostate | 0.45 - 0.60 |
Table 2: Representative Growth Inhibition (GI₅₀) values for 4-aryl-4H-chromene derivatives (structurally related compounds) against various NCI-60 cancer cell lines, demonstrating the potential potency of scaffolds derived from substituted benzaldehydes.[11]
Caption: General workflow for an MTT cytotoxicity assay.
Mechanistic Insights and Signaling Pathways
Derivatives of substituted benzaldehydes often exert their anticancer effects by inducing apoptosis (programmed cell death) and arresting the cell cycle.[12]
Key Mechanisms:
-
Apoptosis Induction: Many active compounds trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] This can be confirmed by measuring the activity of key executioner enzymes like caspase-3 and caspase-7.[9] A loss of mitochondrial membrane potential is another hallmark of the intrinsic pathway.[12]
-
Cell Cycle Arrest: Compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing.[12]
-
Tubulin Polymerization Inhibition: Some heterocyclic derivatives, such as chromenes, have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton, thereby disrupting mitosis.[11]
-
Enzyme Inhibition: Benzyloxybenzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family overexpressed in cancer stem cells and associated with chemoresistance.[2]
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
This compound stands as a privileged scaffold in the design and synthesis of novel anticancer agents. Its structural features allow for the straightforward creation of diverse chemical entities, including Schiff bases and chalcones. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, purify, and evaluate new derivatives based on this core structure. The promising biological activities reported for analogous compounds underscore the significant potential of this scaffold in the ongoing search for more effective and targeted cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for the Formation of a Schiff Base from 4-Fluorobenzaldehyde. Benchchem.
- Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.
- Dag, S., & Sacide, A. (2019). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace.
- ResearchGate. (n.d.). General method for the synthesis of Schiff bases. ResearchGate.
- Saeed, A., et al. (n.d.). Synthesis of Chalcones with Anticancer Activities. National Center for Biotechnology Information.
- BenchChem. (2025). 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis. Benchchem.
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
- Al-Warhi, T., et al. (2022). Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism. Bioorganic Chemistry, 118, 105475.
- Al-Amiery, A. A. (2024). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. SSRN.
- Gediya, L., et al. (n.d.). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. National Center for Biotechnology Information.
- Ancizu, S., et al. (2004). Synthesis and Anticancer Activity Evaluation of New 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives. Bioorganic & Medicinal Chemistry, 12(10), 2739-2747.
- ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica | Request PDF. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of potential anticancer agents and apoptotic inducers based on 4-aryl-4H chromene scaffold: Design, synthesis, biological evaluation and insight on their proliferation inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Aldol Condensation of 4-Ethoxy-2-fluorobenzaldehyde with Ketones
<
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Chalcones
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. A particularly significant application of this reaction is the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with a ketone to produce α,β-unsaturated ketones, commonly known as chalcones.[1] These compounds are not merely synthetic curiosities; they form the core scaffold of a wide array of biologically active molecules, including flavonoids and isoflavonoids.[2]
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[3] In the context of drug development, fluorination often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[4][5] Consequently, the synthesis of fluorinated chalcones is a vibrant area of research with significant potential for the discovery of novel therapeutic agents.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][6]
This document provides a comprehensive guide to the aldol condensation of 4-ethoxy-2-fluorobenzaldehyde with various ketones. It is designed to equip researchers with the theoretical understanding and practical protocols necessary to synthesize and characterize these valuable compounds. We will delve into the mechanistic nuances of the reaction, provide detailed step-by-step procedures, and present data in a clear and accessible format.
Mechanistic Insights: Understanding the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation can be catalyzed by either acid or base.[7]
Base-Catalyzed Mechanism
Under basic conditions, the reaction proceeds through the formation of an enolate ion from the ketone. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone can then undergo dehydration to yield the α,β-unsaturated chalcone.[7] The dehydration step is often favored by the formation of a conjugated system.[8]
// Nodes Ketone [label="Ketone\n(with α-H)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., OH⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enolate [label="Enolate\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Aldehyde [label="this compound\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Aldol_Adduct [label="β-Hydroxy Ketone\n(Aldol Adduct)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(-H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chalcone [label="α,β-Unsaturated Ketone\n(Chalcone)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ketone -> Enolate [label="+ Base"]; Enolate -> Alkoxide [label="+ Aldehyde"]; Alkoxide -> Aldol_Adduct [label="+ H₂O"]; Aldol_Adduct -> Chalcone [label="Heat or Base"];
// Invisible nodes for spacing dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];
// Positioning Base -> Enolate; Aldehyde -> Alkoxide; Aldol_Adduct -> Dehydration [style=invis]; Dehydration -> Chalcone; } DOT Caption: Base-catalyzed aldol condensation mechanism.
Acid-Catalyzed Mechanism
In an acidic environment, the reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde, which enhances its electrophilicity.[9] The ketone then tautomerizes to its enol form, which acts as the nucleophile. The enol attacks the protonated aldehyde, and subsequent dehydration of the β-hydroxy ketone intermediate yields the chalcone.[7][9]
// Nodes Aldehyde [label="Aldehyde Protonation", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid (H⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonated_Aldehyde [label="Protonated Aldehyde\n(Enhanced Electrophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enol [label="Enol Formation\n(Nucleophile)", fillcolor="#FBBC05", fontcolor="#202124"]; Adduct_Formation [label="Nucleophilic Attack", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Protonated β-Hydroxy Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldol_Adduct [label="β-Hydroxy Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dehydration [label="Dehydration\n(-H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chalcone [label="α,β-Unsaturated Ketone\n(Chalcone)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Aldehyde -> Protonated_Aldehyde [label="+ H⁺"]; Ketone -> Enol [label="Tautomerization"]; Enol -> Adduct_Formation; Protonated_Aldehyde -> Adduct_Formation; Adduct_Formation -> Intermediate; Intermediate -> Aldol_Adduct [label="- H⁺"]; Aldol_Adduct -> Dehydration; Dehydration -> Chalcone;
// Positioning Acid -> Protonated_Aldehyde; } DOT Caption: Acid-catalyzed aldol condensation mechanism.[9]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of chalcones from this compound and various ketones.
Protocol 1: Base-Catalyzed Aldol Condensation in Solution
This protocol describes a standard Claisen-Schmidt condensation using a basic catalyst in an alcoholic solvent.[10]
Materials:
-
This compound
-
Substituted ketone (e.g., acetophenone, 4'-chloroacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%) or Methanol
-
Deionized water
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reagent Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the ketone in a minimal amount of ethanol with stirring.
-
Catalyst Addition: Prepare a 10-20% aqueous or alcoholic solution of NaOH or KOH. Slowly add 1-2 equivalents of the basic solution to the stirred mixture at room temperature.[10] The addition should be dropwise to control any exothermic reaction.[11]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[12]
-
Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[13]
-
Characterization: Characterize the purified product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.[13]
Protocol 2: Solvent-Free Aldol Condensation
This environmentally friendly protocol avoids the use of bulk solvents.[14]
Materials:
-
This compound
-
Substituted ketone
-
Solid sodium hydroxide (pellets)
-
Mortar and pestle
-
Deionized water
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Grinding: In a porcelain mortar, combine 1 equivalent of this compound, 1 equivalent of the ketone, and 1 equivalent of solid NaOH pellets.[10]
-
Reaction: Grind the mixture with a pestle for 5-10 minutes. The mixture will typically become a paste and may solidify.[10]
-
Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining NaOH and unreacted starting materials.
-
Purification and Characterization: Purify the product by recrystallization from ethanol and characterize as described in Protocol 1.[14]
Data Presentation: Synthesis of Fluorinated Chalcones
The following table summarizes the expected outcomes for the synthesis of various chalcone derivatives from this compound and different ketones.
| Ketone (Substituent) | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Acetophenone | NaOH | Ethanol/Water | 2-4 | High | Varies |
| 4'-Chloroacetophenone | KOH | Methanol | 3-5 | Good | Varies |
| 4'-Methylacetophenone | NaOH | Solvent-Free | 0.25 | Excellent | Varies |
| 4'-Methoxyacetophenone | KOH | Ethanol | 2-4 | High | Varies |
| Cyclohexanone | NaOH | Ethanol/Water | 4-6 | Moderate | Varies |
Note: Yields and melting points are dependent on the specific reaction conditions and the purity of the final product.
Characterization of Products
Thorough characterization of the synthesized chalcones is crucial to confirm their structure and purity.
-
Melting Point: A sharp melting point range indicates a pure compound.[13]
-
Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the product.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the α,β-unsaturated carbonyl group (C=O stretch typically around 1650-1680 cm⁻¹) and the C=C double bond (around 1600-1640 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the vinylic protons of the α,β-unsaturated system, typically as doublets with a coupling constant of around 15-18 Hz for the trans isomer. The aromatic protons and the ethoxy group protons will also be present.
-
¹³C NMR: Will show signals for the carbonyl carbon, the α and β carbons of the enone system, and the aromatic carbons.
-
¹⁹F NMR: Will show a signal for the fluorine atom, providing information about its chemical environment.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its identity.
Experimental Workflow and Logic
The successful synthesis of fluorinated chalcones relies on a logical and systematic workflow.
// Nodes Start [label="Start: Define Target Chalcone", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactant_Selection [label="Select Ketone and Aldehyde\n(this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protocol_Choice [label="Choose Protocol\n(Solution vs. Solvent-Free)", fillcolor="#FBBC05", fontcolor="#202124"]; Synthesis [label="Perform Aldol Condensation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitoring [label="Monitor Reaction\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup and Isolation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(MP, IR, NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion and Future Work", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Reactant_Selection; Reactant_Selection -> Protocol_Choice; Protocol_Choice -> Synthesis; Synthesis -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Characterization; Characterization -> Data_Analysis; Data_Analysis -> Conclusion; } DOT Caption: A logical workflow for the synthesis and characterization of fluorinated chalcones.
Conclusion and Future Directions
The aldol condensation of this compound with ketones provides a versatile and efficient route to a diverse library of fluorinated chalcones. These compounds hold significant promise as scaffolds for the development of new therapeutic agents. The protocols outlined in this document provide a solid foundation for researchers to synthesize and explore the biological activities of these fascinating molecules. Future work in this area could focus on expanding the range of ketone substrates, exploring different catalytic systems to improve yields and selectivity, and conducting in-depth biological evaluations of the synthesized compounds.
References
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). National Center for Biotechnology Information.
- Acid Catalysed Aldol Condensation. (n.d.). Allen.
- Claisen–Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
- 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021, August 16). Chemistry LibreTexts.
- Aldol condensation. (n.d.). Wikipedia.
- Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. (2025, May 30). PubMed.
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022, October 19). National Center for Biotechnology Information.
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.).
- Aldol Condensation. (n.d.). Scribd.
- Various types of catalysts used in Claisen‐Schmidt condensation reactions. (n.d.). ResearchGate.
- (PDF) Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025, October 10). ResearchGate.
- Experiment 19 — Aldol Condensation. (n.d.).
- Aldol Experiment, Part 2 - Reaction, Purification, and Characterization. (2020, December 11). YouTube.
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.).
- Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). (n.d.).
- Lab 13: Predicting the Products of an Aldol Reaction. (n.d.). CSUB.
- 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. (2020, May 30). Chemistry LibreTexts.
- Aldol Condensation. (n.d.). Organic Chemistry Portal.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023, November 14). National Center for Biotechnology Information.
- Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (2025, May 14). Master Organic Chemistry.
- Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (n.d.).
- Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. (n.d.). American Chemical Society - ACS Fall 2025.
- Claisen-Schmidt Condensation. (n.d.).
- The aldol condensation of acetone with acetophenone. (2025, August 6). ResearchGate.
- Aldol Condensation: Benzaldehyde & Acetophenone. (n.d.). Scribd.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023, March 2).
- SYNTHESIS OF CHALCONES. (n.d.). Jetir.Org.
- (PDF) α,β-Unsaturated ketones based on allobetulone. (n.d.). ResearchGate.
- Aldol Reaction: Mechanism and Examples. (n.d.). NROChemistry.
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace.
- Synthesis and Characterization of Aldol Condensation Products from Unknown Aldehydes and Ketones. An Inquiry-Based Experiment in the Undergraduate Laboratory. (2025, August 6). ResearchGate.
- The Aldol Condensation. (n.d.). Magritek.
- How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024, July 8). Reddit.
- Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016, May 19). YouTube.
- Aldol Addition and Condensation Reactions. (2022, April 14). Master Organic Chemistry.
- 19.13: Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. (2014, July 26). Chemistry LibreTexts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. Aldol Condensation [organic-chemistry.org]
- 9. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Application Note: Reductive Amination Protocols for the Synthesis of N-Substituted 4-Ethoxy-2-fluorobenzylamines
Introduction: The Strategic Importance of the 4-Ethoxy-2-fluorobenzylamine Scaffold
The synthesis of secondary and tertiary amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic methods available, reductive amination stands out for its efficiency, versatility, and general applicability.[1] This one-pot procedure, which transforms a carbonyl compound and an amine into a more complex amine, is a favored strategy for building molecular complexity and accessing novel chemical entities.[2]
The 4-ethoxy-2-fluorobenzylamine motif is of particular interest in pharmaceutical research. The fluorine atom can enhance metabolic stability, improve binding affinity through unique electronic interactions, and modulate the pKa of the amine, thereby influencing pharmacokinetic properties. The ethoxy group provides a point for further derivatization and can improve ligand-receptor interactions. This guide provides detailed, field-proven protocols for the reductive amination of 4-Ethoxy-2-fluorobenzaldehyde, focusing on the rationale behind reagent selection and procedural steps to ensure high-yield, reproducible synthesis.
The Core Mechanism: A Two-Step, One-Pot Transformation
Reductive amination is fundamentally a two-stage process that occurs sequentially in a single reaction vessel.[3] Understanding this mechanism is critical for troubleshooting and adapting protocols to different substrates.
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of this compound. This forms an unstable hemiaminal intermediate, which then dehydrates to form a C=N double bond, yielding an imine (from a primary amine) or an iminium ion (from a secondary amine).[2][4] This step is typically reversible and is often accelerated under mildly acidic conditions which facilitate the departure of the water molecule.[4]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine or iminium ion. The choice of reducing agent is paramount; it must be reactive enough to reduce the C=N bond but mild enough to avoid significant reduction of the starting aldehyde.[4][5]
Sources
Application Note: A Robust One-Pot Synthesis of 2-(4-Ethoxy-2-fluorophenyl)quinazolin-4(3H)-one
Introduction: The Quinazolinone Scaffold and the Role of Fluorinated Precursors
The quinazolinone core is a renowned "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1] These activities include potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, making quinazolinone derivatives a focal point for drug development professionals.[1][2] The therapeutic efficacy of these compounds is often dictated by the nature and position of substituents on the heterocyclic ring system.
Strategic incorporation of fluorine into drug candidates is a widely utilized approach to enhance metabolic stability, binding affinity, and bioavailability.[3] 4-Ethoxy-2-fluorobenzaldehyde represents a valuable and highly functionalized building block for this purpose. Its unique electronic properties—the electron-donating ethoxy group and the strongly electron-withdrawing fluorine atom—can significantly influence the pharmacological profile of the resulting quinazolinone derivatives.[4]
This application note provides a detailed, field-proven protocol for the synthesis of 2-(4-Ethoxy-2-fluorophenyl)quinazolin-4(3H)-one from 2-aminobenzamide and this compound. We will detail a highly efficient, one-pot procedure involving an acid-catalyzed cyclocondensation followed by a mild oxidative dehydrogenation step.[5] The causality behind reagent selection and procedural steps will be explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy and Mechanism
The synthesis of 2-aryl-quinazolin-4(3H)-ones from 2-aminobenzamide and an aromatic aldehyde is a robust and versatile transformation. The reaction proceeds through a two-stage mechanism:
-
Acid-Catalyzed Cyclocondensation: 2-aminobenzamide first reacts with the aldehyde (this compound) in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), to form a Schiff base (imine) intermediate. This is followed by a rapid intramolecular cyclization, where the amide nitrogen attacks the imine carbon to yield a stable 2,3-dihydroquinazolin-4(1H)-one intermediate.[5][6]
-
Oxidative Dehydrogenation: The dihydro-intermediate is then oxidized to introduce a double bond and form the final, aromatic quinazolin-4(3H)-one system. While various oxidants can be employed, Phenyliodine diacetate (PIDA) is an exceptionally mild and effective reagent for this transformation, proceeding cleanly under ambient conditions.[5][7][8]
The overall reaction pathway is depicted below.
Detailed One-Pot Experimental Protocol
This protocol is adapted from the robust methodology developed by Cheng et al. for the synthesis of various 4(3H)-quinazolinones.[5]
Materials:
-
2-Aminobenzamide (1.0 eq)
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Phenyliodine diacetate (PIDA) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (optional, for heating if required by substrate)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 2-aminobenzamide (e.g., 1.36 g, 10 mmol, 1.0 eq) and this compound (1.68 g, 10 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous THF (40 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved. Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol, 0.1 eq).
-
Formation of Dihydro-intermediate: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc). The consumption of the starting materials and the appearance of a new, less polar spot indicates the formation of the 2,3-dihydroquinazolin-4(1H)-one intermediate.
-
Oxidation Step: Once the formation of the intermediate is complete (as judged by TLC), add Phenyliodine diacetate (PIDA) (3.87 g, 12 mmol, 1.2 eq) to the reaction mixture in one portion.
-
Scientist's Note: PIDA is a mild and highly effective hypervalent iodine oxidant that facilitates the dehydrogenation of the dihydro-intermediate to the aromatic quinazolinone without requiring harsh conditions or metal catalysts.[5][10] The reaction is often complete within 1-2 hours at room temperature.
-
-
Reaction Monitoring: Continue stirring at room temperature and monitor the oxidation by TLC. The disappearance of the intermediate spot and the formation of the more polar product spot signifies the completion of the reaction.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL) followed by saturated aqueous Na₂S₂O₃ solution (30 mL) to neutralize the acid and reduce any excess PIDA.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-(4-Ethoxy-2-fluorophenyl)quinazolin-4(3H)-one.
Experimental Workflow and Data
The one-pot procedure simplifies the synthesis, reduces waste, and improves overall efficiency.
Table 1: Representative Yields for Quinazolinone Synthesis via p-TsOH/PIDA Method (Data adapted from analogous reactions reported by Cheng et al.[5])
| Entry | Aldehyde Reactant | Product Yield (%) |
| 1 | Benzaldehyde | 92% |
| 2 | 4-Methoxybenzaldehyde | 91% |
| 3 | 4-Chlorobenzaldehyde | 89% |
| 4 | 2-Nitrobenzaldehyde | 85% |
| 5 | Cinnamaldehyde | 78% |
Note: The yields shown are for different substituted aldehydes using the described one-pot protocol and serve as a reference for the expected efficiency of the synthesis with this compound.
Characterization of the Final Product
The identity and purity of the synthesized 2-(4-Ethoxy-2-fluorophenyl)quinazolin-4(3H)-one should be rigorously confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful incorporation of both precursor fragments.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide (~1680 cm⁻¹) and the N-H stretch (~3200-3400 cm⁻¹).
-
Melting Point: To assess the purity of the crystalline product.
Conclusion
This application note presents a reliable and highly efficient one-pot method for the synthesis of quinazolinone derivatives using this compound. The protocol leverages a mild, acid-catalyzed cyclocondensation followed by a clean PIDA-mediated oxidation, offering high yields and operational simplicity.[5][7] This synthetic strategy provides researchers and drug development professionals with a powerful tool to access novel, fluorinated quinazolinone scaffolds, which are of significant interest for the development of next-generation therapeutic agents.[3][4]
References
- Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- Baghban, A., et al. (2017). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. ResearchGate.
- Inamullah, et al. (2020). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen.
- Zare, A., et al. (2017). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Oriental Journal of Chemistry, 33(6).
- Fathimoghadam, F., et al. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. "Science and Education" Scientific Journal, 5(9).
- Wimonsong, W., et al. (2020). PIDA-induced oxidative C‒N bond coupling of quinoxalinones and azoles. ResearchGate.
- Ghorai, P., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications.
- Yin, P., et al. (2015). Oxidative synthesis of quinazolinones and benzothiadiazine 1,1-dioxides from 2-aminobenzamide and 2-aminobenzenesulfonamide with benzyl alcohols and aldehydes. RSC Publishing.
- Li, S., et al. (2022). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Publishing.
- Singh, F.V., & Wirth, T. (2017). PIDA-mediated synthesis of 3-alkylquinoxalin-2(1H)-ones. ResearchGate.
- Park, H., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. PubMed.
- Liu, W-B., et al. (2019). PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones. PubMed Central.
- Ghorbani-Choghamarani, A., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. PubMed Central.
- Lee, J., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. ResearchGate.
- Gao, F., et al. (2015). Synthesis of several new quinazolin-4-amines containing p-toluenesulfonate moiety. ResearchGate.
- Yuan, J., et al. (2016). A Direct Oxidation of Diarylalkynes Containing Quinazolinones to 1,2-Diketone Derivatives with PIFA and PhSeSePh. PubMed Central.
- Wang, C., et al. (2019). p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones. RSC Publishing.
- Itoh, T., et al. (2015). Aerobic photooxidative synthesis of 2-aryl-4-quinazolinones from aromatic aldehydes and aminobenzamide using catalytic amounts of molecular iodine. RSC Publishing.
- Shiri, L., et al. (2018). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate.
- Alagarsamy, V. (2022). Synthetic studies toward biologically active quinazolinones. University of Massachusetts Dartmouth.
- Christodoulou, M.S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.
- Liu, C., et al. (2019). Iridium-Catalyzed Cyclization of o-Aminobenzamides with Unsaturated Aldehydes to Give 2-Alkylquinazolinones through a Hydrogen Autotransfer Process. ResearchGate.
- Mukherjee, S., et al. (2023). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI.
Sources
- 1. Research Portal [repository.lib.umassd.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation [organic-chemistry.org]
- 6. ghru.edu.af [ghru.edu.af]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIDA-mediated intramolecular oxidative C–N bond formation for the direct synthesis of quinoxalines from enaminones - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to Metal-Catalyzed Cross-Coupling Reactions of 4-Ethoxy-2-fluorobenzaldehyde
Introduction: The Strategic Importance of 4-Ethoxy-2-fluorobenzaldehyde
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and alkoxy groups into aromatic scaffolds is a cornerstone of molecular design. This compound emerges as a highly valuable and versatile building block, offering a unique combination of functionalities that empower chemists to construct complex molecular architectures. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the ethoxy group modulates electronic properties and solubility. The aldehyde moiety serves as a versatile handle for a wide array of chemical transformations, making this compound a pivotal intermediate in the synthesis of novel therapeutics and functional materials.
This comprehensive guide provides detailed application notes and field-proven protocols for the most critical metal-catalyzed cross-coupling reactions involving this compound. We will delve into the mechanistic intricacies of each reaction, offering not just a set of instructions, but a deeper understanding of the causality behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this important intermediate.
I. The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a paramount tool for the construction of C(sp²)–C(sp²) bonds, enabling the synthesis of a vast array of biaryl and heteroaryl structures.[1] For a substrate like this compound, this reaction opens the door to a diverse range of derivatives with applications in pharmaceuticals and liquid crystals.
Mechanistic Insights: The Palladium Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the aryl halide (in this case, a derivative of this compound, such as the corresponding bromide or iodide) to a Pd(0) complex. This is often the rate-limiting step and is influenced by the nature of the halide and the electronic properties of the aromatic ring. The subsequent transmetalation with an organoboron reagent, activated by a base, is followed by reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[3]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for structurally similar compounds and is optimized for this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 168.15 | 168 mg | 1.0 | 1.0 |
| Arylboronic Acid | Varies | Varies | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 |
| Toluene | - | 4 mL | - | - |
| Water (degassed) | - | 1 mL | - | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): The use of a bulky and electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition of the aryl halide, which can be challenging due to the presence of the electron-donating ethoxy group. The ortho-fluoro substituent, while electron-withdrawing, also adds steric hindrance.
-
Base (K₃PO₄): A moderately strong base like potassium phosphate is effective in promoting the transmetalation step without causing unwanted side reactions, such as hydrolysis of the aldehyde.
-
Solvent System (Toluene/Water): The biphasic solvent system facilitates the dissolution of both the organic and inorganic reagents and aids in the activation of the boronic acid.
II. The Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[4][5] This reaction allows for the introduction of a vinyl group onto the this compound scaffold, leading to the synthesis of substituted styrenes which are valuable precursors for polymers and fine chemicals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[6]
Caption: The general catalytic cycle of the Heck cross-coupling reaction.
The reaction starts with the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the aryl group onto the alkene and subsequent β-hydride elimination to afford the arylated alkene product and a hydrido-palladium complex. A base is required to regenerate the Pd(0) catalyst.[7]
Experimental Protocol: Heck Reaction of this compound
This protocol provides a general framework for the Heck reaction with this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound derivative (e.g., bromide) | Varies | Varies | 1.0 | 1.0 |
| Alkene (e.g., Styrene) | 104.15 | 156 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 2.2 mg | 0.01 | 0.01 |
| P(o-tolyl)₃ | 304.37 | 6.1 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (0.28 mL) | 2.0 | 2.0 |
| DMF (anhydrous) | - | 5 mL | - | - |
Procedure:
-
To a flame-dried Schlenk tube, add the this compound derivative, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/P(o-tolyl)₃): For electron-rich aryl halides, a less electron-rich phosphine ligand like P(o-tolyl)₃ can be effective. The steric bulk of the ligand can also influence the regioselectivity of the alkene insertion.
-
Base (Triethylamine): An organic base like triethylamine is commonly used to neutralize the hydrogen halide formed during the catalytic cycle.
-
Solvent (DMF): A polar aprotic solvent like DMF is often used to ensure the solubility of the reagents and promote the reaction.
III. The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is invaluable for synthesizing arylalkynes, which are important motifs in pharmaceuticals, natural products, and organic materials.[10]
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira reaction typically employs a dual catalytic system involving both palladium and copper.[11]
Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.
The palladium cycle is similar to other cross-coupling reactions. The copper co-catalyst is believed to facilitate the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.[12]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol outlines a general procedure for the Sonogashira coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound derivative (e.g., iodide) | Varies | Varies | 1.0 | 1.0 |
| Terminal Alkyne | Varies | Varies | 1.2 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 14.0 mg | 0.02 | 0.02 |
| CuI | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Triethylamine (Et₃N) | 101.19 | 304 mg (0.42 mL) | 3.0 | 3.0 |
| THF (anhydrous) | - | 5 mL | - | - |
Procedure:
-
To a Schlenk flask, add the this compound derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, the terminal alkyne, and triethylamine.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is a classic catalyst system for the Sonogashira reaction. The copper(I) iodide is crucial for the formation of the copper acetylide intermediate.
-
Base (Triethylamine): Serves as both the base to deprotonate the alkyne and as a solvent in some cases.
-
Aryl Halide Reactivity: Aryl iodides are generally more reactive than bromides or chlorides in the Sonogashira coupling.[8]
IV. The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14] It allows for the coupling of amines with aryl halides, providing access to a wide range of aniline derivatives, which are prevalent in pharmaceuticals.[15]
Mechanistic Insights: The Palladium Catalytic Cycle
The mechanism of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
Caption: The general catalytic cycle of the Buchwald-Hartwig amination.
A key step is the deprotonation of the coordinated amine by a strong base to form a palladium amido complex, which then undergoes reductive elimination to form the C-N bond.[16]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for this compound derivatives.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (1.0 mmol scale) | Moles (mmol) | Equivalents |
| This compound derivative (e.g., bromide) | Varies | Varies | 1.0 | 1.0 |
| Amine | Varies | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 9.2 mg | 0.01 | 0.01 |
| XPhos | 476.61 | 19.1 mg | 0.04 | 0.04 |
| NaOt-Bu | 96.10 | 134 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
In a glovebox, charge a Schlenk tube with the aryl halide, amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): Bulky, electron-rich phosphine ligands like XPhos are highly effective for the Buchwald-Hartwig amination, as they promote both the oxidative addition and the reductive elimination steps.
-
Base (NaOt-Bu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium amido complex.
-
Inert Atmosphere: The reaction is sensitive to air and moisture, so it is crucial to perform it under an inert atmosphere.
Conclusion
This compound is a valuable substrate for a variety of metal-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel and complex molecules. Understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions is paramount to achieving successful and reproducible results. As the demand for sophisticated molecules in drug discovery and materials science continues to grow, the strategic application of these powerful synthetic tools will undoubtedly play a pivotal role in advancing these fields.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N and C-O Bond Formation. In Palladium in Organic Synthesis (pp. 1-128). Wiley-VCH Verlag GmbH.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wang, D., et al. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Organic Letters, 23(5), 1921–1927. [Link]
- Pearson. (2022).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]
- Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(102), 83935-83938. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1856-1867. [Link]
- LibreTexts. (2024). Sonogashira Coupling. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
- The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(10), 2262-2274. [Link]
- Park, Y., et al. (2017). Directed C-H Activation and Tandem Cross-Coupling Reactions Using Palladium Nanocatalysts with Controlled Oxidation. Angewandte Chemie International Edition, 56(24), 6952-6956. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Lledó, A., et al. (2013). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation.
- PubMed. (2021).
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
- SynArchive. (n.d.). Sonogashira Coupling. [Link]
- SATHEE CUET. (n.d.). Chemistry Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- LibreTexts. (2023). Heck Reaction. [Link]
- The Journal of Organic Chemistry. (2012). Cross-Coupling Reactions. [Link]
- MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
- Epistemeo. (2012).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
- PubMed Central. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. [Link]
- The Organic Chemistry Tutor. (2019). Sonogashira coupling. [Link]
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. SATHEE CUET: Chemistry Heck Reaction [cuet.iitk.ac.in]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Fluorinated Benzaldehydes
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with fluorinated benzaldehyde substrates. These electronically deficient and often sterically hindered compounds represent a significant challenge in synthetic chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate and resolve common issues in your experiments.
Introduction: The Challenge of Fluorinated Benzaldehydes in Suzuki Coupling
Fluorinated benzaldehydes are valuable building blocks in medicinal chemistry and materials science. However, their electronic properties and substitution patterns present unique hurdles in palladium-catalyzed Suzuki-Miyaura cross-coupling. The primary challenges include:
-
Reduced Reactivity of the Aryl Halide: The presence of electron-withdrawing fluorine and aldehyde groups can deactivate the aryl halide towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[1][2]
-
Steric Hindrance: Ortho-substituents, such as a fluorine atom, can sterically encumber the reaction center, impeding the approach of the palladium catalyst.[3]
-
Side Reactions: The reaction conditions required for these challenging substrates can often promote undesired side reactions, such as protodeboronation of the boronic acid, homocoupling, and in some cases, reduction of the aldehyde functionality.[4][5]
This guide will provide a systematic approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a fluorinated benzaldehyde failing to initiate?
A1: The most common reason for a complete lack of reactivity is a slow or inhibited oxidative addition step. This is particularly prevalent with less reactive aryl chlorides.[3] The catalyst system, including the choice of palladium precursor and, more critically, the ligand, is paramount for activating the C-X bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider switching to a more active catalyst system with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or employing a pre-formed catalyst.[3][6]
Q2: I'm observing a significant amount of boronic acid homocoupling. What is the cause and how can I prevent it?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is frequently caused by the presence of oxygen in the reaction mixture.[3] It is crucial to ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Using a Pd(0) source like Pd₂(dba)₃ can also help minimize this side reaction.[1][3]
Q3: My starting material is being consumed, but I'm not getting the desired product. Instead, I'm seeing the dehalogenated benzaldehyde. What is happening?
A3: This indicates that a dehalogenation side reaction is occurring. This happens when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture, leading to the replacement of the halogen with a hydrogen atom. The choice of base and solvent can influence this. Ensure your reagents are pure and consider screening different bases or using anhydrous solvents to minimize potential hydride sources.
Q4: Can the aldehyde group itself interfere with the reaction?
A4: Yes, under certain conditions, the aldehyde group can be reduced to a hydroxymethyl group.[5] This is more likely to occur at higher temperatures and with certain catalyst and base combinations. If you observe this side product, consider lowering the reaction temperature or screening milder bases.
Troubleshooting Guides
Symptom 1: Low to No Conversion of Starting Material
If you are observing minimal or no consumption of your fluorinated benzaldehyde, follow this troubleshooting workflow:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low to no conversion.
Symptom 2: Significant Formation of Side Products
-
Cause: The C-B bond of the boronic acid is cleaved by a proton source, replacing it with a C-H bond. This can be exacerbated by excess water or certain bases.[4]
-
Solutions:
-
Use Anhydrous Conditions: Ensure solvents are thoroughly dried. While a small amount of water can sometimes be beneficial, excess water promotes this side reaction.
-
Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation. Consider milder bases such as K₂CO₃ or CsF.[7][8]
-
Use Boronic Esters: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester), which can act as a "slow-release" source of the boronic acid under reaction conditions.[4]
-
-
Cause: This side reaction is primarily driven by the presence of oxygen, which can lead to oxidative coupling of two boronic acid molecules.[3]
-
Solutions:
-
Rigorous Degassing: Employ robust degassing techniques for all solvents and the reaction vessel (e.g., three freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes).[3]
-
Maintain Inert Atmosphere: Ensure a positive pressure of high-purity argon or nitrogen is maintained throughout the entire reaction setup and duration.
-
Recommended Catalyst and Base Combinations
The choice of catalyst and base is highly substrate-dependent. For challenging fluorinated benzaldehydes, a screening approach is often necessary. The following table provides a starting point based on literature precedents for electron-deficient and sterically hindered aryl chlorides.[3][6]
| Catalyst System (Pd Precursor / Ligand) | Recommended Bases | Solvent(s) | Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | A robust starting point for many challenging couplings. SPhos is a bulky, electron-rich ligand that facilitates oxidative addition. |
| Pd₂(dba)₃ / XPhos | K₃PO₄, K₂CO₃ | 2-MeTHF, Dioxane | 80 - 100 | XPhos is another highly effective Buchwald ligand for electron-deficient substrates. |
| XPhos Pd G3/G4 Precatalyst | K₂CO₃, CsF | Toluene/H₂O, Dioxane | 60 - 100 | Precatalysts offer improved stability and ease of use, often allowing for lower catalyst loadings and milder conditions. |
| Pd(dppf)Cl₂ | Na₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | 90 - 120 | A more traditional catalyst, may require higher temperatures but can be effective. |
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with a Fluorinated Benzaldehyde
This protocol provides a robust starting point that may require further optimization.
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the fluorinated benzaldehyde (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.[3]
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps where failures often occur with fluorinated benzaldehydes are the Oxidative Addition , which can be sluggish, and the Transmetalation , which can be outcompeted by side reactions if not efficient.[2]
References
- Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Screening of different ligands for Suzuki coupling. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit.
- The effect of various bases on the Suzuki coupling reaction. ResearchGate.
- Catalyst screening for Suzuki coupling. ResearchGate.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling. ResearchGate.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Ligand-free Suzuki–Miyaura cross-coupling with low Pd content. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube.
- Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. PubMed.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethoxy-2-fluorobenzaldehyde Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Ethoxy-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity profile. The two most prevalent strategies involve:
-
Williamson Ether Synthesis: Starting from 2-fluoro-4-hydroxybenzaldehyde, this method involves the etherification of the hydroxyl group. It is generally a high-yielding and straightforward approach.
-
Electrophilic Formylation: This strategy introduces the aldehyde group onto a pre-functionalized benzene ring, such as 1-ethoxy-3-fluorobenzene. Common methods include the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM).
Decision Workflow: Choosing Your Synthetic Route
Caption: Decision tree for selecting a synthetic route.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Route 1: Williamson Ether Synthesis
This route is often preferred for its reliability. The reaction involves the SN2 attack of the phenoxide, formed from 2-fluoro-4-hydroxybenzaldehyde, on an ethylating agent.[1]
Q1: My reaction shows low conversion, and TLC indicates a large amount of unreacted 2-fluoro-4-hydroxybenzaldehyde. What are the likely causes?
A1: Low conversion is typically traced back to inefficient deprotonation of the starting phenol or issues with the reagents and conditions.
-
Cause 1: Ineffective Deprotonation. The pKa of the phenolic proton must be overcome by the base. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness depends on the reaction conditions.
-
Solution: Ensure you are using at least 1.5 to 2.0 equivalents of finely ground, anhydrous K₂CO₃.[2] The use of a polar aprotic solvent like DMF or acetonitrile is crucial as it solvates the potassium cation, increasing the reactivity of the carbonate anion.[1] If conversion is still low, consider a stronger base like cesium carbonate or sodium hydride (NaH), although NaH requires strict anhydrous conditions.
-
-
Cause 2: Poor Quality Ethylating Agent. Ethyl iodide is highly effective but can degrade over time, releasing iodine and turning brown. Ethyl bromide is more stable but less reactive.
-
Solution: Use freshly opened or distilled ethyl iodide. If your stock is old, consider passing it through a small plug of basic alumina to remove acidic impurities and iodine. Ensure you are using at least 1.0 to 1.2 equivalents.
-
-
Cause 3: Insufficient Temperature or Reaction Time. The reaction rate is temperature-dependent.
Q2: My reaction mixture has turned dark brown/black, and the yield is poor after workup. What causes this decomposition?
A2: Dark coloration often suggests decomposition, which can be caused by air oxidation or side reactions at elevated temperatures.
-
Cause 1: Air Oxidation. Phenoxides are susceptible to oxidation, especially at higher temperatures. This can lead to the formation of colored impurities.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This involves degassing your solvent and using standard air-sensitive techniques to assemble your apparatus.
-
-
Cause 2: Impurities in Solvent. Residual water or other impurities in your solvent can interfere with the reaction.
-
Solution: Use anhydrous grade DMF or acetonitrile. If you are unsure of the quality, consider drying it over molecular sieves before use.
-
Q3: How should I purify the crude this compound? My crude product contains unreacted starting material.
A3: Purification aims to remove unreacted starting materials and any by-products. A combination of aqueous workup and chromatography or recrystallization is typically effective.
-
Step 1: Aqueous Workup. After the reaction is complete, the workup is critical.
-
Protocol: Cool the reaction mixture, dilute it with a water-immiscible organic solvent like ethyl acetate, and wash sequentially with water and brine.[2] A wash with a dilute base (e.g., 5% NaOH solution) can remove unreacted acidic 2-fluoro-4-hydroxybenzaldehyde. Follow this with water and brine washes to remove the base.
-
-
Step 2: Chromatography or Recrystallization.
-
Column Chromatography: This is the most reliable method for removing stubborn impurities.[4] An optimal solvent system (e.g., hexane/ethyl acetate mixtures) should be determined by TLC to achieve good separation (target Rf of 0.25-0.35 for the product).
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly efficient purification method.[4] Test solvents like isopropanol, ethanol, or mixed solvent systems (e.g., ethyl acetate/hexane) to find conditions where the product is soluble when hot and sparingly soluble when cold.
-
Route 2: Electrophilic Formylation of 1-Ethoxy-3-fluorobenzene
This approach involves adding the aldehyde group to the aromatic ring. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich arenes.[5]
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction.
Q4: My Vilsmeier-Haack reaction is failing. What are the critical parameters I need to check?
A4: The Vilsmeier-Haack reaction is highly sensitive to reagent quality and substrate reactivity.
-
Cause 1: Reagent Quality. The Vilsmeier reagent is formed from DMF and phosphorus oxychloride (POCl₃). Both must be anhydrous.[6]
-
Solution: Use freshly opened or distilled POCl₃ and anhydrous DMF. The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under an inert atmosphere, typically at low temperatures (0-5 °C), before adding the substrate.[6]
-
-
Cause 2: Substrate Reactivity. The reaction is an electrophilic aromatic substitution, so it works best with electron-rich aromatic rings.[7] The ethoxy group is strongly activating, but the fluorine atom is deactivating.
-
Cause 3: Incorrect Stoichiometry. An excess of the Vilsmeier reagent is typically required.
-
Solution: Use 1.2 to 1.5 equivalents of both DMF and POCl₃ relative to your substrate.
-
Q5: I am getting a mixture of isomers. How can I ensure formylation occurs at the desired 2-position?
A5: Regioselectivity is governed by the directing effects of the substituents. The ethoxy group is a powerful ortho, para-director. The fluorine is a weaker ortho, para-director.
-
Directing Effects: Formylation will occur ortho or para to the strongly activating ethoxy group. The positions ortho to the ethoxy group are C2 and C6. The position para is C4.
-
Position 2: ortho to ethoxy, meta to fluorine.
-
Position 4: para to ethoxy, ortho to fluorine.
-
Position 6: ortho to ethoxy, ortho to fluorine.
-
-
Outcome: The Vilsmeier reagent is bulky, so steric hindrance will play a role. Attack at position 6 is sterically disfavored due to the adjacent fluorine. Attack is most likely at positions 2 and 4. The electronic activation from the ethoxy group typically favors the para position (C4), but the presence of the fluorine at C3 may influence the outcome. Careful analysis (e.g., by NMR) of the product mixture is essential. Achieving high selectivity for the 2-position with this method can be challenging.
Q6: Can Directed ortho-Metalation (DoM) provide better regioselectivity?
A6: Yes, DoM is an excellent strategy for achieving high regioselectivity.[8]
-
Principle: The ethoxy group can act as a Directed Metalation Group (DMG). It coordinates to a strong lithium base (like n-butyllithium or s-butyllithium), which then deprotonates the nearest (ortho) position.[8][9] In 1-ethoxy-3-fluorobenzene, this would be the C2 position.
-
Critical Parameters:
-
Base: n-BuLi or s-BuLi are common choices.
-
Temperature: These reactions must be run at very low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control.[10]
-
Electrophile: After lithiation, an electrophilic formylating agent (like anhydrous DMF) is added at low temperature to introduce the aldehyde group.
-
Anhydrous Conditions: Strict anhydrous and inert conditions are mandatory for organolithium reactions.
-
Optimized Protocols & Data
Table 1: Optimized Parameters for Williamson Ether Synthesis
| Parameter | Recommended Value | Rationale |
| Substrate | 2-Fluoro-4-hydroxybenzaldehyde | 1.0 equivalent |
| Base | Anhydrous K₂CO₃ (finely ground) | 2.0 equivalents |
| Ethylating Agent | Ethyl Iodide | 1.0 - 1.1 equivalents |
| Solvent | Anhydrous DMF | 5-10 mL per gram of substrate |
| Temperature | 60 °C | Balances reaction rate and minimizes decomposition.[2] |
| Reaction Time | 10 hours | Typically sufficient for full conversion; monitor by TLC.[2] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the phenoxide intermediate. |
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol is adapted from established procedures.[2]
-
To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and anhydrous potassium carbonate (2.0 g, 14.2 mmol).
-
Purge the flask with nitrogen gas.
-
Add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe.
-
Add ethyl iodide (1.1 g, 0.57 mL, 7.1 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 10 hours. Monitor the reaction's progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
After completion, cool the mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude solid by column chromatography or recrystallization to yield this compound.
Protocol 2: Purification by Column Chromatography
This is a general procedure that should be optimized for your specific crude mixture.[4]
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3) to find the optimal solvent system that gives the target compound an Rf value between 0.25 and 0.35.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- National Institutes of Health. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Royal Society of Chemistry. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Directed ortho metalation.
- Chem-Station. (2014). Vilsmeier-Haack Reaction.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-ETHOXY-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Williamson Ether Synthesis for Ethoxy-Substituted Aromatics
Welcome to the technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield of ethoxy-substituted aromatics. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and foundational questions encountered during the synthesis of ethoxy-substituted aromatics.
Q1: What are the primary reasons for low yields in the Williamson ether synthesis of aromatic ethers?
Low yields in this synthesis can typically be attributed to several factors:
-
Side Reactions: The most prevalent side reaction is the E2 elimination of the alkylating agent, especially when using secondary or tertiary alkyl halides.[1] For phenoxide nucleophiles, a competing side reaction is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[2][3]
-
Incomplete Deprotonation: The first step of the synthesis is the deprotonation of the phenol to form the more nucleophilic phenoxide ion.[4] If the base is not strong enough or used in insufficient quantity, the starting phenol will not be fully converted, leading to lower yields.
-
Poor Solvent Choice: The reaction rate is highly dependent on the solvent. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the desired SN2 reaction.[2][5]
-
Suboptimal Reaction Conditions: Insufficient reaction time or temperature can result in an incomplete reaction.[1] Typical conditions range from 50-100 °C for 1-8 hours.[2]
Q2: How does my choice of base impact reaction efficiency?
The base is critical for the initial deprotonation of the phenol.[5] For aromatic ethers, common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃).[3] Stronger bases like sodium hydride (NaH) are also effective but might be overkill for more acidic phenols.[6] The choice of base can influence the reaction rate and selectivity. For instance, weaker bases may require higher temperatures or longer reaction times.
Q3: What is a phase-transfer catalyst and when is it necessary?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide, is used in biphasic reactions (e.g., an aqueous phase with NaOH and an organic phase with the phenol and alkyl halide).[7][8] The PTC transports the phenoxide ion from the aqueous phase to the organic phase, allowing it to react with the alkyl halide.[8] This is particularly useful for improving reaction rates and yields when dealing with reactants that have low solubility in a single solvent system.[9]
Q4: How do I select the optimal solvent for my reaction?
The ideal solvent for a Williamson ether synthesis should be polar and aprotic.[2] Such solvents, including acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), can dissolve the ionic phenoxide but do not significantly solvate the anion, leaving it "naked" and highly reactive.[10] This enhances the rate of the SN2 reaction.[5] The choice of solvent can also influence the ratio of O-alkylation to C-alkylation, with polar aprotic solvents generally favoring the desired O-alkylation.[11]
Q5: How can I minimize the formation of the C-alkylated byproduct?
The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring.[2] To favor O-alkylation over C-alkylation:
-
Use Polar Aprotic Solvents: As mentioned, solvents like DMF and DMSO favor O-alkylation.[12] Protic solvents can hydrogen-bond with the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.[13]
-
Consider the Counter-ion: Larger cations, such as potassium (K⁺), are known to favor O-alkylation.[10]
-
Choice of Alkylating Agent: While not always feasible, the nature of the alkylating agent can influence the reaction outcome.
Section 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem: Low Conversion of the Starting Phenol
Potential Causes:
-
Insufficient Base: The molar ratio of base to phenol may be too low for complete deprotonation.
-
Weak Base: The chosen base may not be strong enough to deprotonate the specific substituted phenol effectively.
-
Low Reaction Temperature or Short Reaction Time: The reaction may not have reached completion.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low phenol conversion.
Detailed Protocol: Optimizing Base and Conditions
-
Verify Stoichiometry: Ensure you are using at least 1.1 to 1.5 equivalents of base relative to your starting phenol.
-
Select an Appropriate Base: For standard phenols, K₂CO₃ or NaOH are often sufficient. For less acidic phenols, consider a stronger base like sodium hydride (NaH).[14] When using NaH, the reaction should be conducted in an anhydrous aprotic solvent like THF or DMF.[14]
-
Optimize Temperature and Time: Begin with a temperature of 80 °C and monitor the reaction progress every hour using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature in 10 °C increments, not exceeding the boiling point of your solvent or ethylating agent.
Problem: Significant Formation of C-Alkylated Byproduct
Potential Causes:
-
Protic Solvent: Use of solvents like ethanol or water can promote C-alkylation.[13]
-
High Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
Small Counter-ion: Smaller cations like Li⁺ can chelate with the phenoxide oxygen, hindering O-alkylation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for C-alkylation.
Detailed Protocol: Solvent and Base Selection for O-Alkylation
-
Solvent Exchange: If you are using a protic or non-polar solvent, switch to a polar aprotic solvent such as acetonitrile or DMF.[2] It has been demonstrated that changing the solvent from methanol to acetonitrile can significantly improve the O/C alkylation ratio.[11]
-
Base Selection: Utilize a potassium base like potassium carbonate (K₂CO₃) to favor O-alkylation.
-
Temperature Control: Conduct the reaction at the lower end of the typical temperature range (50-70 °C) to favor the kinetically controlled O-alkylated product.[15]
Data Summary: Impact of Reaction Parameters
| Parameter | Recommendation for High Yield | Rationale |
| Alkylating Agent | Primary halide (e.g., ethyl iodide, ethyl bromide) | Minimizes competing E2 elimination reactions.[16] |
| Base | K₂CO₃, NaOH, KOH (NaH for less acidic phenols) | Ensures complete formation of the phenoxide nucleophile.[3][14] |
| Solvent | Polar aprotic (Acetonitrile, DMF, DMSO) | Enhances nucleophilicity of the phenoxide and favors O-alkylation.[2][5] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction without promoting excessive side reactions.[2] |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Recommended for biphasic systems to increase reaction rate.[7][8] |
Section 3: Experimental Protocols
General Protocol for the Synthesis of an Ethoxy-Substituted Aromatic Compound
This is a generalized procedure and may require optimization for specific substrates.
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq.) and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent (e.g., acetonitrile).
-
Ether Formation: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.[1]
Protocol Utilizing a Phase-Transfer Catalyst
-
Setup: To a round-bottom flask, add the substituted phenol (1.0 eq.), an aqueous solution of NaOH (e.g., 25% w/v, 2.0 eq.), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.).
-
Addition of Alkylating Agent: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) and an organic solvent if necessary (e.g., toluene).
-
Reaction: Heat the biphasic mixture to 60-70 °C with vigorous stirring for 1-3 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol, separating the aqueous and organic layers.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Surana, R. (n.d.). Williamson Ether Synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Valgimigli, L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride.
- ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
- Organic Chemistry Lab. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
- Pharma Standard. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
- AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Craig, D. (2004, October 14). 2.O1 Organic Synthesis Lecture 3.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. youtube.com [youtube.com]
- 9. The use of phase-transfer catalysis for the synthesis of phenol ethers | Semantic Scholar [semanticscholar.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 4-Ethoxy-2-fluorobenzaldehyde Reaction Products
Welcome to the technical support center for the purification of 4-ethoxy-2-fluorobenzaldehyde. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation, typically via a Williamson ether synthesis between 2-fluoro-4-hydroxybenzaldehyde and an ethylating agent, can result in a crude product containing a variety of impurities. Effective purification is critical to ensure the desired product quality and reproducibility of subsequent reactions. This guide provides a structured approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a red or reddish-brown solid/oil. What is the cause of this coloration?
A1: The reddish color is a common observation in the synthesis of this and related benzaldehydes. While the pure compound is expected to be a white to pale yellow solid or liquid, the coloration in the crude product can arise from several sources:
-
Phenolic Impurities: Trace amounts of unreacted 2-fluoro-4-hydroxybenzaldehyde can form highly colored phenoxide salts under basic conditions used during the synthesis or work-up. These can also be susceptible to air oxidation, leading to colored byproducts.
-
Oxidation Products: Aldehydes are prone to oxidation to the corresponding carboxylic acids. While the acid itself is typically colorless, subsequent reactions or the presence of trace metal impurities can lead to colored species.
-
Polymerization/Condensation Products: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base, which can generate colored, high-molecular-weight impurities.
Q2: What are the most common impurities I should expect in my crude product?
A2: The impurity profile of your crude this compound will largely depend on the specific reaction conditions. However, some of the most common impurities are:
-
Unreacted Starting Materials: 2-fluoro-4-hydroxybenzaldehyde and the ethylating agent (e.g., iodoethane, diethyl sulfate).
-
4-Ethoxy-2-fluorobenzoic acid: Formed by the oxidation of the aldehyde product.
-
C-Alkylated Isomer: Although O-alkylation is generally favored, some C-alkylation of the starting phenol can occur, leading to an isomeric impurity.
-
Solvent Residues: High-boiling point solvents used in the synthesis, such as DMF or DMSO.
Q3: My NMR spectrum shows unreacted starting material. What is the best way to remove it?
A3: The choice of purification method depends on the properties of the starting material.
-
2-fluoro-4-hydroxybenzaldehyde: This phenolic starting material is acidic and can be removed by washing the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with an aqueous base solution, such as 1M sodium hydroxide or a saturated sodium bicarbonate solution.
-
Ethylating Agent (e.g., Iodoethane): This is typically a volatile compound and can often be removed during the solvent evaporation step. If it persists, it can be separated by fractional distillation under reduced pressure.
Troubleshooting and Purification Strategies
This section provides detailed protocols and troubleshooting guides for the most common purification challenges.
Problem 1: Presence of Acidic Impurities (e.g., 4-Ethoxy-2-fluorobenzoic acid, unreacted 2-fluoro-4-hydroxybenzaldehyde)
Acidic impurities can interfere with subsequent reactions, particularly those involving basic reagents or catalysts. Their removal is a crucial first step in the purification process.
Caption: Purification workflow via bisulfite adduct formation.
-
Adduct Formation:
-
Dissolve the crude product in a minimal amount of methanol or ethanol.
-
Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form.
-
Continue stirring for 30-60 minutes to ensure complete reaction.
-
-
Isolation of the Adduct:
-
Collect the solid adduct by vacuum filtration.
-
Wash the solid with cold ethanol or diethyl ether to remove any entrained impurities.
-
-
Regeneration of the Aldehyde:
-
Suspend the washed bisulfite adduct in a biphasic mixture of water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a 10% aqueous sodium hydroxide or saturated sodium carbonate solution with stirring until the solid dissolves and the aqueous layer becomes basic (pH > 10).
-
Transfer the mixture to a separatory funnel, shake, and separate the layers.
-
Extract the aqueous layer with two additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified aldehyde.
-
| Issue | Potential Cause | Solution |
| Low or no precipitate formation | The bisulfite adduct is soluble in the reaction mixture. | After adding the bisulfite solution, add a co-solvent like diethyl ether to precipitate the adduct. Alternatively, proceed with a liquid-liquid extraction to isolate the water-soluble adduct in the aqueous phase. |
| The aldehyde is sterically hindered. | While this compound is not excessively hindered, prolonged reaction times or gentle warming may be necessary. | |
| Product decomposition upon regeneration | The aldehyde is sensitive to strong base. | Use a milder base like saturated sodium bicarbonate for regeneration, although this may be slower. Minimize the exposure time to the base. |
Problem 3: Removal of Colored Impurities and Final Polishing
If the product remains colored after the initial purification steps, or if high purity is required, distillation or recrystallization can be employed.
Given that aromatic aldehydes can be sensitive to high temperatures, vacuum distillation is the preferred method to prevent decomposition. The boiling point of this compound under reduced pressure has not been explicitly reported, but based on structurally similar compounds, an estimate can be made.
| Compound | Boiling Point (°C) @ Atmospheric Pressure | Boiling Point (°C) @ Reduced Pressure |
| 4-Fluorobenzaldehyde | 181 °C | - |
| 4-Ethoxybenzaldehyde | 249-250 °C | 133-135 °C @ 19 mmHg |
Based on these values, the boiling point of this compound is likely to be in a similar range to 4-ethoxybenzaldehyde under vacuum.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.
-
Heating: Heat the distillation flask using a heating mantle with a stirrer to ensure even boiling.
-
Fraction Collection: Slowly reduce the pressure and begin heating. Collect a forerun of any low-boiling impurities.
-
Product Collection: Collect the main fraction at a steady temperature and pressure. The purified product should be a colorless to pale yellow liquid or solid upon cooling.
If the product is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity and removing colored impurities.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Good starting points for aromatic aldehydes include:
-
Hexane or heptane
-
Ethanol/water mixture
-
Isopropanol
-
Toluene
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Summary of Purification Strategies
| Purification Method | Impurities Removed | Advantages | Disadvantages |
| Aqueous Base Wash | Acidic impurities (e.g., carboxylic acids, phenols) | Simple, fast, and effective for removing acidic components. | Does not remove non-acidic impurities. |
| Bisulfite Adduct Formation | Non-aldehydic impurities | Highly selective for aldehydes, can significantly improve purity. | Involves multiple steps, potential for product loss if not optimized. |
| Vacuum Distillation | Non-volatile and some colored impurities | Effective for thermally stable compounds, can provide very high purity. | Requires specialized equipment, risk of decomposition if overheated. |
| Recrystallization | Soluble impurities, colored impurities | Can yield highly pure crystalline product, good for removing colored impurities. | Requires the product to be a solid, solvent screening can be time-consuming. |
References
- University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
Technical Support Center: Strategies for Overcoming Steric Hindrance in Reactions with Ortho-Substituted Benzaldehydes
Welcome to the Technical Support Center, a dedicated resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the synthetic challenges posed by steric hindrance in ortho-substituted benzaldehydes. The inherent steric congestion around the carbonyl group in these substrates often leads to low reactivity, poor yields, and undesired side reactions. This document offers field-proven insights and detailed protocols to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are ortho-substituted benzaldehydes so challenging to work with in nucleophilic addition reactions?
The primary difficulty arises from steric hindrance. The presence of one or more substituents in the position(s) adjacent (ortho) to the aldehyde's carbonyl group physically obstructs the trajectory of incoming nucleophiles. This crowding increases the activation energy of the reaction, making it significantly slower or preventing it from occurring altogether under standard conditions.[1] Aromatic aldehydes are also inherently less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.
Q2: What are the most common failed reactions with these substrates?
The most frequent issues are observed in fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. These include:
-
Grignard and Organolithium Reactions: Low or no conversion, with recovery of the starting aldehyde. Side reactions like reduction or enolization may also occur.[2]
-
Wittig and Horner-Wadsworth-Emmons Reactions: Poor yields of the desired alkene, often with unreacted starting material.[3]
-
Reductive Amination: Incomplete imine formation or slow reduction of the sterically hindered imine intermediate.[4]
Q3: What are the general strategies to improve reaction outcomes with sterically hindered benzaldehydes?
A multi-faceted approach is often necessary. The core strategies revolve around enhancing the reactivity of the electrophile (the aldehyde) or the nucleophile, and optimizing reaction conditions to overcome the steric barrier. Key strategies include:
-
Use of Lewis Acids: A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[5][6]
-
Employing More Reactive Nucleophiles: Switching to a more potent nucleophile can often overcome the steric barrier. For instance, organolithium reagents are generally more reactive than Grignard reagents.
-
Modified Reagents and Reaction Conditions: Utilizing alternative reactions with more reactive intermediates, such as the Horner-Wadsworth-Emmons reaction instead of the standard Wittig reaction, can be beneficial.[7] Adjusting temperature and reaction time is also a critical factor.
-
Organocatalysis: Chiral organocatalysts can be employed to activate the substrate and control the stereochemical outcome of the reaction, even in the presence of significant steric hindrance.[8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions in a question-and-answer format, complete with protocols and mechanistic insights.
Guide 1: Reductive Amination
Issue: Low yield of the desired amine when reacting an ortho-substituted benzaldehyde with a primary or secondary amine.
Q1: My one-pot reductive amination with sodium borohydride is failing. What is the likely cause and what is a better alternative?
Causality: Sodium borohydride (NaBH₄) is a potent reducing agent that can reduce the starting aldehyde before it has a chance to form the imine intermediate with the amine, especially when imine formation is slow due to steric hindrance.[10]
Solution: Use a more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).
Sodium triacetoxyborohydride (STAB) is a milder and more selective reducing agent that is particularly effective for reductive aminations.[4][11] It is less likely to reduce the aldehyde and preferentially reduces the iminium ion as it is formed in situ.[12]
Protocol: Reductive Amination of an Ortho-Substituted Benzaldehyde using NaBH(OAc)₃
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ortho-substituted benzaldehyde (1.0 equiv.) and the amine (1.1 equiv.) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate. For particularly hindered substrates, this step may be slower.
-
Reduction: Add sodium triacetoxyborohydride (1.5 - 2.0 equiv.) portion-wise to the reaction mixture.[4] The reaction is often exothermic, so maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Guide 2: Grignard and Organolithium Reactions
Issue: Low conversion and recovery of starting material in the reaction of an ortho-substituted benzaldehyde with a Grignard reagent.
Q1: Why is my Grignard reaction not proceeding to completion?
Causality: The steric bulk of the ortho-substituents on the benzaldehyde and the Grignard reagent itself can prevent the nucleophilic attack at the carbonyl carbon.[2] The Grignard reagent may also act as a base, leading to enolization if there are acidic alpha-protons, or as a reducing agent if it possesses β-hydrogens.
Solution 1: Switch to a More Reactive Organometallic Reagent.
Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, making them more effective with sterically hindered electrophiles.
Solution 2: Employ a Lewis Acid Additive.
The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This is known as the Luche reduction when using sodium borohydride, but the principle of activating the carbonyl applies to other nucleophiles as well.
Protocol: Grignard Reaction with a Sterically Hindered Benzaldehyde
-
Grignard Reagent Preparation: Prepare the Grignard reagent under strictly anhydrous conditions using freshly activated magnesium turnings in anhydrous diethyl ether or THF.[13]
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the ortho-substituted benzaldehyde (1.0 equiv.) in anhydrous THF.
-
Addition: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the Grignard reagent (1.1 - 1.5 equiv.) dropwise via a syringe or dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C and then slowly warm to room temperature. Gentle heating (reflux) may be necessary for less reactive Grignard reagents, but this can also promote side reactions.[13]
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and purify by column chromatography or recrystallization.[13]
Guide 3: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Issue: Low yield of the desired alkene in a Wittig reaction with an ortho-substituted benzaldehyde.
Q1: My Wittig reaction is giving a poor yield. What are the common pitfalls and what is a reliable alternative?
Causality: The phosphorus ylide, especially if it is unstabilized, can be sterically demanding. The approach to the hindered carbonyl of the ortho-substituted benzaldehyde can be difficult, leading to low reactivity.[14] The ylide may also be unstable and decompose before it can react.[3]
Solution: Utilize the Horner-Wadsworth-Emmons (HWE) Reaction.
The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less sterically hindered than the corresponding phosphorus ylide.[15][16] This increased reactivity often leads to better yields with hindered aldehydes.[7] Another significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[7]
Protocol: Horner-Wadsworth-Emmons Reaction with an Ortho-Substituted Benzaldehyde
-
Phosphonate Carbanion Formation: In a flame-dried flask under an inert atmosphere, add the phosphonate ester (1.1 equiv.) to a suspension of a suitable base, such as sodium hydride (NaH, 1.1 equiv.), in anhydrous THF at 0 °C. Stir until hydrogen evolution ceases.
-
Reaction with Aldehyde: Slowly add a solution of the ortho-substituted benzaldehyde (1.0 equiv.) in anhydrous THF to the freshly prepared phosphonate carbanion solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the product with an organic solvent. The water-soluble phosphate byproduct can be removed by washing the organic layer with water and brine. Dry the organic layer and purify the product by column chromatography.
Comparative Data for Olefination Reactions
| Reaction | Reagent | Typical Base | Key Advantages for Hindered Substrates | Common Issues |
| Wittig | Phosphonium Salt | n-BuLi, NaH, KOtBu | Can be effective with careful optimization. | Low yields, difficult purification (triphenylphosphine oxide).[3] |
| HWE | Phosphonate Ester | NaH, DBU, KHMDS | More nucleophilic reagent, easier purification.[7][17] | May require specific conditions for Z-alkene formation (e.g., Still-Gennari modification).[15] |
Guide 4: Corey-Fuchs Reaction for Alkyne Synthesis
Issue: Difficulty in converting a sterically hindered ortho-substituted benzaldehyde to a terminal alkyne.
Q1: How can I efficiently synthesize a terminal alkyne from my hindered aldehyde?
Causality: Direct alkynylation methods can be challenging with sterically hindered aldehydes.
Solution: Employ the two-step Corey-Fuchs reaction.
This reaction provides a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[18][19] The first step involves the formation of a 1,1-dibromoalkene, which is then converted to the alkyne in the second step.[20][21]
Protocol: Corey-Fuchs Reaction with an Ortho-Substituted Benzaldehyde
Step 1: Formation of the 1,1-Dibromoalkene
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve triphenylphosphine (PPh₃, 2.0 equiv.) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add carbon tetrabromide (CBr₄, 1.0 equiv.) and stir for 5-10 minutes.
-
Reaction with Aldehyde: Add a solution of the ortho-substituted benzaldehyde (1.0 equiv.) in DCM to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC.
-
Purification: Concentrate the reaction mixture and purify the crude dibromoalkene by flash column chromatography.
Step 2: Formation of the Terminal Alkyne
-
Reaction Setup: Dissolve the purified 1,1-dibromoalkene (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Elimination: Slowly add n-butyllithium (n-BuLi, 2.1 equiv.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up: Quench the reaction with water.
-
Extraction and Purification: Extract the product with an organic solvent, dry, and purify by column chromatography.
Visualizing Workflows and Mechanisms
General Workflow for Overcoming Steric Hindrance
Caption: A decision-making workflow for addressing low reactivity in reactions with ortho-substituted benzaldehydes.
Mechanism of Lewis Acid Activation
Caption: Lewis acid coordination enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack.[5]
References
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amin
- Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
- Corey-Fuchs Reaction. Organic Chemistry Portal. [Link]
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
- Corey–Fuchs reaction. Grokipedia. [Link]
- Troubleshooting my grignard reactions. Reddit. [Link]
- Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes.
- Sodium triacetoxyborohydride. Wikipedia. [Link]
- Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Recent advances in organocatalytic atroposelective reactions. Beilstein Journals. [Link]
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Corey-Fuchs Homolog
- Corey–Fuchs reaction. Wikipedia. [Link]
- Imine Reductases and Reductive Aminases in Organic Synthesis.
- Co-operative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes. University of Galway Research. [Link]
- Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- How to improve the percent yield in Grignard reaction. Quora. [Link]
- Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journals. [Link]
- Lewis Acid C
- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
- The roles of Lewis acidic additives in organotransition metal c
- A diversity of recently reported methodology for asymmetric imine reduction. [Link]
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
- Highly Stereoselective Metal-Free Catalytic Reduction of Imines: An Easy Entry to Enantiomerically Pure Amines and Natural and Unnatural α-Amino Esters.
- Nucleophilic Addition Reactions. Chemistry LibreTexts. [Link]
- Wittig Reaction. Chemistry LibreTexts. [Link]
- A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride. The University of Manchester. [Link]
- The Direct Organocatalytic Asymmetric Mannich Reaction: Unmodified Aldehydes as Nucleophiles.
- Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts.
- Chemoselective Benzylation of Aldehydes Using Lewis Base Activated Boron
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Recent advances in organocatalytic atroposelective reactions [beilstein-journals.org]
- 9. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
- 17. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 18. grokipedia.com [grokipedia.com]
- 19. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 20. Corey-Fuchs Reaction [organic-chemistry.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of Electron-Rich Aryl Halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of electron-rich aryl halides. As a senior application scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize these often-recalcitrant reactions.
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, yet its success with electron-rich aryl halides is not always straightforward.[1][2][3] These substrates present unique electronic and steric challenges that necessitate a carefully considered approach to catalyst and condition selection. This guide is structured to address these challenges head-on, providing practical, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Failures
This section is dedicated to resolving specific issues you may be facing at the bench.
Q1: My Suzuki coupling with an electron-rich aryl halide (e.g., chloroanisole) has failed or resulted in a very low yield. What are the primary areas I should investigate?
A failed or low-yielding Suzuki coupling with an electron-rich aryl halide is a common challenge. The root of the problem often lies in the slow rate of the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[4][5] The electron-donating groups on your aryl halide increase the electron density of the carbon-halogen bond, making it more difficult for the Pd(0) catalyst to break.[4]
Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for these substrates.[4] You need a more potent system. The industry standard for these challenging couplings involves the use of bulky, electron-rich phosphine ligands.[1][4] Consider switching to a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand.
-
Assess Your Ligand Choice: The ligand is paramount. For electron-rich aryl chlorides, which are notoriously unreactive, ligands such as SPhos and XPhos are highly effective.[4][6] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating ability, which forms stable and highly active palladium complexes.[4][7]
-
Examine Your Base Selection: The base is not a passive component; it plays a critical role in the transmetalation step.[4][8] For difficult couplings, a stronger base is often necessary. Consider switching from weaker bases like Na₂CO₃ to more potent options like K₃PO₄ or Cs₂CO₃.[4]
-
Check Reagent Quality and Stability: A frequent, and often overlooked, cause of failure is the degradation of the organoboron reagent.[4] Protodeboronation, the cleavage of the C-B bond by a proton source, can consume your coupling partner before it has a chance to react.[4] This is especially problematic for electron-rich or heteroaromatic boronic acids.
Q2: I'm observing a significant amount of a byproduct that I suspect is from protodeboronation. How can I confirm this and, more importantly, prevent it?
Protodeboronation results in the formation of an arene from your boronic acid starting material. You can often identify this byproduct by GC-MS or by isolating it and characterizing it via ¹H NMR.
To prevent this troublesome side reaction, consider the following strategies:
-
Use Boronic Esters: MIDA (N-methyliminodiacetic acid) boronates or pinacol esters are more stable than their corresponding boronic acids and are less prone to protodeboronation.[4] They act as a "slow-release" source of the boronic acid under the reaction conditions.[4]
-
Optimize Your Base: Strong bases, particularly hydroxides, can accelerate protodeboronation. If you suspect this is an issue, consider using weaker bases like K₂CO₃ or non-aqueous options such as CsF.[4]
-
Employ Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki reactions, excess water can promote protodeboronation.[4] Ensure your solvents are thoroughly dried.
-
Lower the Reaction Temperature: If possible, attempt the reaction at a lower temperature (e.g., 60-80 °C) that still allows for efficient catalytic turnover.[4]
Q3: My reaction is sluggish and stalls before reaching completion, even with a recommended catalyst system. What adjustments can I make?
A stalled reaction suggests that your catalyst is either not active enough under the current conditions or is deactivating over time. Here are some steps to take:
-
Increase Catalyst Loading: While not always ideal, a modest increase in your catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes be enough to drive the reaction to completion.
-
Screen Different Ligands: Even within the class of bulky, electron-rich phosphines, there can be significant differences in performance for a given substrate. If XPhos isn't working, consider trying SPhos or another Buchwald-type ligand.
-
Consider a Precatalyst: Buchwald's G3 and G4 precatalysts are designed for high activity and stability.[9] These air- and moisture-stable complexes can provide more consistent results and may be more effective than generating the active catalyst in situ.
-
Solvent Choice: The solvent can impact the solubility of your reagents and the stability of the catalytic species. Ethereal solvents like dioxane or THF, or polar aprotic solvents like DMF, often with a small amount of water, are good starting points.[4][10]
Q4: I'm observing significant dehalogenation of my aryl halide starting material. What causes this side reaction and how can I minimize it?
Dehalogenation occurs when the aryl halide is reduced to the corresponding arene. This can happen if a hydride species is generated in your reaction mixture, which can then participate in reductive elimination with the aryl group on the palladium center.[11]
To minimize dehalogenation:
-
Avoid certain bases and solvents: Some amine bases or alcoholic solvents can be sources of hydrides.[11] If you are using these, consider switching to an inorganic base and an aprotic solvent.
-
Ensure an inert atmosphere: Oxygen can lead to the formation of palladium(II) species that can participate in side reactions.[11] Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions to build your foundational knowledge.
Q1: Why are electron-rich aryl halides so challenging for Suzuki coupling?
The primary reason lies in the kinetics of the catalytic cycle. The first step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the aryl halide.[5][12] Electron-donating groups on the aromatic ring increase the electron density at this bond, making it stronger and less electrophilic. This disfavors the oxidative addition step, slowing down the entire catalytic process.[4]
Q2: How do I choose the right palladium catalyst and ligand for my specific electron-rich aryl halide?
The choice depends heavily on the nature of your halide and any steric hindrance present.
-
For Aryl Chlorides: These are the most challenging due to the strength of the C-Cl bond.[5][12] You will almost certainly need a highly active catalyst system. The go-to choices are palladium precursors combined with bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or similar Buchwald-type ligands.[4][6] N-heterocyclic carbene (NHC) ligands are also a very effective option.[7][13]
-
For Aryl Bromides: While more reactive than chlorides, electron-rich aryl bromides can still be challenging. The same ligands recommended for aryl chlorides will also be effective here and may allow for lower catalyst loadings or milder reaction conditions.
-
For Sterically Hindered Substrates: If your aryl halide has ortho substituents, you will need a ligand that is not only electron-rich but also sterically demanding to promote the reductive elimination step and prevent catalyst decomposition. Ligands like XPhos and SPhos are well-suited for this purpose.[6][14]
Catalyst Selection Decision Tree
Caption: A decision tree to guide catalyst selection.
Q3: What is the role of the base, and how do I select the most appropriate one?
The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4][8] There are two proposed mechanisms for this:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then reacts with the Pd(II) intermediate.
-
Hydroxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide complex, which then undergoes transmetalation with the neutral boronic acid.
The choice of base can significantly impact the reaction outcome.[8]
| Base | Typical Substrates | Strength | Comments |
| K₃PO₄ | Aryl chlorides/bromides | Strong | A very effective and commonly used base for challenging couplings.[4] |
| Cs₂CO₃ | Aryl chlorides/bromides | Strong | Often provides excellent results but is more expensive.[4][7] |
| K₂CO₃ / Na₂CO₃ | Aryl bromides/iodides | Moderate | Standard bases for less demanding couplings. May be insufficient for electron-rich chlorides. |
| KF | Aryl bromides | Moderate | The fluoride ion is thought to play a unique role in activating the boronic acid.[8] |
Q4: When should I opt for a boronic ester over a boronic acid?
As mentioned in the troubleshooting section, boronic esters (like pinacol or MIDA esters) offer greater stability and are less susceptible to protodeboronation than boronic acids.[4] You should strongly consider using a boronic ester when:
-
You are working with particularly electron-rich or heteroaromatic boronic acids, which are prone to degradation.
-
You are experiencing issues with protodeboronation in your reactions.
-
You require a "slow-release" of the boronic acid to maintain a low concentration in solution, which can sometimes prevent side reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Electron-Rich Aryl Chloride
This protocol is a starting point for the coupling of a challenging substrate like 4-chloroanisole with an arylboronic acid. Optimization may be required.
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., dioxane, 5 mL) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[4]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- Organic & Biomolecular Chemistry. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction.
- Andrew G Myers Research Group. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides.
- ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
- Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
- Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands.
- ResearchGate. The effect of different solvents on the Suzuki coupling reaction.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- ResearchGate. Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- RSC Publishing. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. Role of a base in Suzuki-Miyaura reaction.
- ResearchGate. Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- ResearchGate. Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air.
- ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids.
- ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands.
- Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Reddit. Diagnosing issues with a failed Suzuki coupling?
- Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Nature. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids.
- ACS Publications. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
- Reddit. Struggling with Suzuki Reaction.
- ResearchGate. During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mastering Reactions with 4-Ethoxy-2-fluorobenzaldehyde
Welcome to the technical support center for 4-Ethoxy-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this versatile reagent, with a particular focus on managing its moisture sensitivity. As Senior Application Scientists, we have compiled this resource to ensure your experiments are successful, reproducible, and safe.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and properties of this compound.
Q1: What are the primary stability concerns for this compound?
A1: Like many benzaldehyde derivatives, this compound is susceptible to two main degradation pathways:
-
Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 4-ethoxy-2-fluorobenzoic acid, particularly upon exposure to air (oxygen). This process can be accelerated by light and trace metal impurities.
-
Hydration: In the presence of water, the aldehyde can undergo hydration to form a geminal diol. While this reaction is often reversible, the presence of the hydrate can complicate reaction kinetics and product analysis.
Q2: How should I properly store this compound?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon. It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.
Q3: What are the visual signs of degradation for this compound?
A3: A pure sample of this compound should be a clear, colorless to pale yellow liquid or a low-melting solid. The formation of a significant amount of white crystalline solid could indicate oxidation to the corresponding benzoic acid. Any significant darkening of the liquid may also suggest decomposition.
Q4: Can I use this compound that has been opened and stored for a while?
A4: It is recommended to use freshly opened or recently purchased material for moisture-sensitive reactions. If you must use an older, opened bottle, it is good practice to purify the aldehyde by distillation under reduced pressure before use to remove any oxidized or hydrated impurities.
Troubleshooting Guide for Moisture-Sensitive Reactions
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting issues that may arise when using this compound in moisture-sensitive reactions.
| Problem | Probable Cause (Moisture-Related) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Deactivation of Moisture-Sensitive Reagents: Trace water in the reaction can quench organometallic reagents (e.g., Grignard, organolithiums) or moisture-sensitive catalysts. | Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours.[1][2] Use freshly distilled, anhydrous solvents. Handle all reagents under a positive pressure of an inert gas (N₂ or Ar). |
| 2. Formation of Gem-Diol: The aldehyde may exist partially as the geminal diol in the presence of water, reducing the concentration of the reactive aldehyde.[3][4] | Azeotropic Removal of Water: If the solvent allows, consider azeotropic distillation to remove trace water from the reaction mixture before adding moisture-sensitive reagents. | |
| Formation of 4-Ethoxy-2-fluorobenzoic Acid as a Major Byproduct | Oxidation of the Aldehyde: While primarily an air-sensitivity issue, the presence of water can sometimes facilitate oxidation pathways. | Degas Solvents and Use Inert Atmosphere: Purge solvents with an inert gas to remove dissolved oxygen.[5] Maintain a positive pressure of nitrogen or argon throughout the reaction setup and workup. |
| Formation of 4-Ethoxy-2-fluorobenzyl Alcohol and 4-Ethoxy-2-fluorobenzoic Acid | Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH, KOH) and water, two molecules of the aldehyde can disproportionate to form the corresponding alcohol and carboxylic acid.[5][6][7] | Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic, anhydrous base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Control Stoichiometry: If a strong base is unavoidable, use it in stoichiometric amounts and at low temperatures to minimize side reactions. |
| Inconsistent Reaction Times or Rates | Variable Water Content: Inconsistent levels of moisture between experiments can lead to variable reaction rates, as water can affect catalyst activity and reagent stability. | Standardize Anhydrous Procedures: Implement a consistent and rigorous protocol for drying glassware, solvents, and handling reagents to ensure reproducibility. |
Experimental Protocols
Adherence to proper experimental technique is paramount for success in moisture-sensitive reactions. The following protocols provide detailed, step-by-step guidance.
Protocol 1: Setting up a Moisture-Sensitive Reaction Under Inert Atmosphere
This protocol describes the standard procedure for assembling glassware and establishing an inert atmosphere for a reaction involving this compound.
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) with an appropriate solvent and dry in an oven at >120°C for at least 4 hours.
-
Alternatively, assemble the glassware and flame-dry all parts under a vacuum.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
-
Inert Atmosphere Setup:
-
Assemble the glassware, ensuring all joints are well-sealed with a minimal amount of high-vacuum grease.
-
Equip the reaction flask with a magnetic stir bar.
-
Connect the top of the condenser to a gas bubbler or a Schlenk line to maintain a positive pressure of inert gas.
-
Use rubber septa on any openings for the introduction of reagents via syringe.
-
-
Reagent and Solvent Transfer:
-
Add anhydrous solvents to the reaction flask via a cannula or a dry syringe.
-
Liquid reagents, such as this compound, should be added via a dry syringe.
-
Solid reagents should be added under a positive flow of inert gas or in a glove box.
-
Caption: Workflow for handling moisture-sensitive reactions.
Protocol 2: A Representative Reaction - Reductive Amination
Reductive amination is a common transformation of aldehydes that can be sensitive to moisture, especially when using hydride-based reducing agents.
-
Reaction Setup:
-
To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the desired primary or secondary amine (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Aldehyde:
-
Add this compound (1.0 eq) dropwise to the stirred solution of the amine.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to form the imine intermediate.
-
-
Reduction:
-
Cool the reaction mixture back to 0 °C.
-
In a separate dry flask, prepare a solution or slurry of a suitable reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq), in the same anhydrous solvent.
-
Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: A decision tree for troubleshooting failed reactions.
References
- Utah Tech University.
- Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line. [Link]
- Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
- JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
- Wikipedia. Cannizzaro reaction. [Link]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- BYJU'S. Cannizzaro Reaction Mechanism. [Link]
- Wikipedia.
- AA Blocks. This compound. [Link]
- Myers, A. G. Chem 115. [Link]
- Chemistry Steps.
- Master Organic Chemistry. (2017).
- Quora. (2021).
Sources
Technical Support Center: Monitoring Reactions of 4-Ethoxy-2-fluorobenzaldehyde
Welcome to the technical support center for monitoring chemical reactions involving 4-ethoxy-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications.
I. Understanding Your Analyte: this compound
This compound is an aromatic aldehyde with the molecular formula C9H9FO2.[1][2] Its structure, containing an aldehyde group, an ethoxy group, and a fluorine atom on the benzene ring, dictates its polarity and reactivity. Understanding these properties is crucial for developing effective analytical monitoring methods.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction with this compound?
A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 7:3 or 8:2 hexanes:ethyl acetate. This system can be adjusted based on the polarity of the other reactants and expected products. The goal is to achieve a retention factor (Rf) of 0.3-0.4 for the starting material to allow for clear separation from both more and less polar compounds.[3]
Q2: My spots are streaking on the TLC plate. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Applying too much sample to the plate is a common cause of streaking.[4][5] Try diluting your sample before spotting it.
-
Sample solubility: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely soluble.
-
Highly polar or acidic/basic compounds: The silica gel on a standard TLC plate is slightly acidic. If your compound is basic, it may interact strongly with the silica, causing streaking. Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can often resolve this issue.[6][7]
Q3: I'm not seeing any spots on my TLC plate after development. What should I do?
There are a few possibilities if no spots are visible:
-
Insufficient sample concentration: The concentration of your analyte may be too low to be detected. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5][6]
-
Compound is not UV-active: If you are using a UV lamp for visualization, your compound may not absorb UV light. Try using a different visualization technique, such as staining with potassium permanganate or iodine vapor.[6]
-
Compound evaporation: If your compound is volatile, it may have evaporated from the TLC plate during development or drying.[6]
-
Incorrect spotting: Ensure the spotting line is above the solvent level in the developing chamber. If the spots are submerged, the sample will dissolve into the solvent reservoir instead of moving up the plate.[5][8]
Q4: My HPLC retention times are shifting between runs. What is the likely cause?
Shifting retention times in HPLC can be due to several factors:
-
Mobile phase composition: Even small variations in the mobile phase composition can lead to significant changes in retention time.[9] Ensure your mobile phase is prepared consistently and is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
Column temperature: Fluctuations in column temperature can affect retention times.[10] Using a column oven will provide a stable temperature environment.
-
Column equilibration: The column may not be fully equilibrated with the mobile phase before injection. Allow sufficient time for the column to equilibrate between runs.[10]
-
Flow rate instability: A leaking pump or check valve can cause the flow rate to fluctuate, leading to inconsistent retention times.[11][12]
Q5: What type of HPLC column is suitable for analyzing this compound and its reaction products?
A reversed-phase C18 column is a good starting point for the analysis of this compound and its derivatives. These compounds are moderately polar, and a C18 stationary phase will provide good retention and separation with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.
III. Troubleshooting Guide
A. Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated | 1. Sample is overloaded.[4][5] 2. The sample is not fully dissolved. 3. The compound is acidic or basic and interacting with the silica plate.[6][7] | 1. Dilute the sample before spotting. 2. Ensure the sample is completely dissolved in the spotting solvent. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[6][7] |
| No spots are visible | 1. The sample is too dilute.[5][6] 2. The compound is not UV-active.[6] 3. The spotting line is below the solvent level.[5][8] 4. The compound is volatile and has evaporated.[6] | 1. Concentrate the sample or spot multiple times in the same location.[5][6] 2. Use an alternative visualization method like iodine vapor or a chemical stain.[6] 3. Ensure the spotting line is above the solvent level in the developing chamber. 4. Minimize the time the plate is exposed to air before and after development. |
| Rf values are too high or too low | 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).[6] | 1. Adjust the polarity of the mobile phase. For a high Rf, decrease the proportion of the polar solvent. For a low Rf, increase the proportion of the polar solvent.[6] |
| Uneven solvent front | 1. The TLC plate is not placed vertically in the chamber. 2. The bottom of the TLC plate is not flat. 3. The developing chamber is not saturated with solvent vapor. | 1. Ensure the plate is standing straight in the chamber. 2. Make sure the bottom edge of the plate is smooth. 3. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. |
| Spots are not round | 1. The spotting technique needs improvement. 2. The silica on the plate is disturbed at the origin. | 1. Touch the capillary spotter to the plate briefly and gently to create a small, round spot. 2. Be careful not to scratch the silica layer when spotting. |
B. High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting retention times | 1. Inconsistent mobile phase composition.[9] 2. Fluctuations in column temperature.[10] 3. Insufficient column equilibration time.[10] 4. Leaks in the system or worn pump seals.[11] | 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[10] 2. Use a column oven to maintain a constant temperature.[10] 3. Increase the equilibration time between injections.[10] 4. Check all fittings for leaks and replace pump seals if necessary.[11][13] |
| Peak tailing | 1. Strong interaction between the analyte and the stationary phase. 2. Column overload. 3. Presence of secondary interactions (e.g., with residual silanols). | 1. Adjust the mobile phase pH or add a competing base or acid. 2. Dilute the sample or inject a smaller volume.[10] 3. Use a column with end-capping or add a modifier to the mobile phase to block silanol groups. |
| Broad peaks | 1. Large dead volume in the system. 2. Column contamination or degradation. 3. Sample solvent is stronger than the mobile phase. | 1. Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. 2. Wash the column with a strong solvent or replace it if necessary.[12] 3. Dissolve the sample in the mobile phase or a weaker solvent.[9] |
| Ghost peaks | 1. Contamination in the injector or column. 2. Carryover from a previous injection. 3. Impurities in the mobile phase or sample. | 1. Flush the injector and column with a strong solvent. 2. Implement a needle wash step in the injection sequence. 3. Use high-purity solvents and filter all samples and mobile phases. |
| High backpressure | 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Systematically disconnect components to isolate the blockage. Replace the guard column or filter if necessary. 2. Ensure the buffer is fully dissolved in the mobile phase and filter it. 3. Consider using a less viscous mobile phase or increasing the column temperature. |
IV. Experimental Protocols & Workflows
A. General Protocol for TLC Monitoring of a Reaction
-
Prepare the TLC Chamber: Add the chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Cover the chamber.
-
Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. On this line, spot your starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM).[3][14]
-
Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[8] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using a chemical stain. Circle the visible spots with a pencil.
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[15]
B. Workflow for Troubleshooting HPLC Issues
Caption: A decision-tree workflow for troubleshooting common HPLC issues.
V. References
-
Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AA Blocks. (n.d.). This compound. Retrieved from [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. How To [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. silicycle.com [silicycle.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. labcompare.com [labcompare.com]
- 13. realab.ua [realab.ua]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Minimizing Protodeboronation in Suzuki Reactions
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with a common but often problematic side reaction: protodeboronation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding protodeboronation, providing a foundational understanding of the problem.
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?
A1: Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly undesirable side reaction in Suzuki-Miyaura coupling because it consumes the nucleophilic boronic acid, leading to a reduced yield of the desired cross-coupled product.[2][3] The resulting protodeboronated byproduct can also complicate the purification process.[2] Certain substrates, like electron-rich heteroaromatics (e.g., thiophenes) and some electron-deficient arylboronic acids, are particularly susceptible to this decomposition pathway.[4][5][6]
Q2: What are the primary mechanisms driving protodeboronation?
A2: Protodeboronation can be catalyzed by acid, base, or even certain metal complexes.[1][7][8]
-
Base-Catalyzed: This is the most common pathway under typical Suzuki conditions.[1][7] The base (e.g., hydroxide) attacks the Lewis acidic boron atom to form a more reactive boronate species ([ArB(OH)3]−).[1][8][9] This intermediate then reacts with a proton source, typically water, leading to the cleavage of the C-B bond.[1][8] For many boronic acids, the reaction rate increases significantly at high pH (typically >10).[7][10]
-
Acid-Catalyzed: Under acidic conditions, protonation of the aromatic ring ipso to the boron atom can occur, generating a cationic intermediate that facilitates the cleavage of the C-B bond upon nucleophilic attack by water.[1][8]
-
Special Mechanisms for Heterocycles: Some basic heteroaromatic boronic acids, like 2-pyridine boronic acid, exhibit unique behavior.[1][2] Under neutral pH conditions, they can form a highly reactive zwitterionic intermediate that undergoes rapid, unimolecular C-B bond fragmentation.[1][2] Counterintuitively, adding either acid or base can slow protodeboronation by shifting the equilibrium away from this zwitterion.[1][2]
Q3: Which types of boronic acids are most susceptible to protodeboronation?
A3: The stability of boronic acids varies greatly depending on their electronic and steric properties.
-
Electron-Rich and Heteroaromatic Boronic Acids: Arenes with strong electron-donating groups and many heteroaromatic systems (e.g., pyridines, thiophenes, furans) are often highly prone to protodeboronation.[4][5][11]
-
Electron-Deficient Arylboronic Acids: Highly electron-deficient systems, such as polyfluorinated arylboronic acids, can also be surprisingly unstable under basic conditions.[12][13]
-
Vinyl and Cyclopropyl Boronic Acids: These classes of boronic acids are also known to be susceptible to decomposition.[4]
Q4: Is it true that converting a boronic acid to its corresponding boronic ester (e.g., a pinacol ester) always increases stability?
A4: While it is a widely held assumption that esterification confers stability, this is not universally true.[10][14] Pinacol esters are generally more stable than their corresponding boronic acids because the bulky methyl groups can sterically hinder the attack of water or base at the boron center.[14] However, the stability of boronic esters is highly nuanced and depends on the diol used for esterification.[10][15] In some cases, particularly with esters that form strained six-membered rings, the ester can actually undergo protodeboronation faster than the parent boronic acid.[15] Furthermore, the hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[10]
Troubleshooting Guide: From Problem to Solution
This guide provides structured advice for specific experimental issues. Each section identifies a common problem, explains the underlying cause, and offers a series of actionable solutions.
Issue 1: Low yield of the desired product with significant formation of the protodeboronated byproduct.
This is the most direct indicator of a problematic protodeboronation side reaction. The key is to adjust conditions so that the rate of the desired Suzuki coupling significantly outpaces the rate of C-B bond cleavage.[5]
Root Cause Analysis & Solutions
-
Is your base too strong or concentration too high?
-
Explanation: Strong bases like NaOH and KOH create a high pH environment that can dramatically accelerate base-catalyzed protodeboronation.[5][10]
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often excellent alternatives that provide sufficient basicity for the catalytic cycle while minimizing decomposition.[2][5][16]
-
-
Is your reaction temperature too high?
-
Explanation: Elevated temperatures increase the rate of all reactions, including the undesired protodeboronation.[3][5] While higher temperatures can accelerate a sluggish coupling, they can be detrimental if protodeboronation is the faster process.
-
Solution: Lower the reaction temperature. Many modern, highly active catalyst systems can facilitate coupling at significantly lower temperatures (e.g., 40–80 °C), which can dramatically slow the rate of protodeboronation.[5] It is often a trade-off between reaction time and yield.
-
-
Is your catalyst system inefficient?
-
Explanation: A slow or inefficient catalyst system allows the boronic acid to remain in the reactive basic medium for an extended period, providing more opportunity for it to decompose.[5] Paradoxically, some bulky phosphine ligands, often used to accelerate difficult couplings, can themselves promote palladium-catalyzed protodeboronation.[17][18][19]
-
Solution: Employ a highly active catalyst system to accelerate the productive cross-coupling. Modern palladium precatalysts (e.g., G3-XPhos, G3-SPhos) paired with bulky, electron-rich biarylphosphine ligands are designed for rapid catalytic turnover.[5][14] This ensures the desired C-C bond formation happens much faster than the competing C-B bond cleavage.[14][20]
-
-
Is there too much water in your solvent system?
-
Explanation: Water acts as the proton source for the protodeboronation reaction.[6] While some water is often necessary for the Suzuki-Miyaura mechanism (especially for dissolving the base), excessive amounts can accelerate decomposition.
-
Solution: Reduce the water content or switch to anhydrous conditions if feasible. Using anhydrous solvents can minimize the proton source.[6] If your base is insoluble, consider using a different base or a solvent system like 2-MeTHF or toluene. Anhydrous Suzuki polymerizations have been developed to explicitly suppress protodeboronation.[21]
-
Issue 2: My unstable boronic acid seems to degrade before the reaction is complete, even with optimized conditions.
For notoriously unstable substrates, such as 2-pyridine boronic acid or certain electron-rich heterocycles, simple modifications to base, temperature, or catalyst may be insufficient.[1][5] In these cases, a more robust strategy involving modification of the boron reagent itself is required.
Root Cause Analysis & Solutions
-
Is the free boronic acid concentration too high?
-
Explanation: The rate of decomposition is directly related to the concentration of the unstable boronic acid in the solution. If the boronic acid is released into the reaction mixture all at once, it has a high propensity to degrade.
-
Solution: Implement a "Slow-Release" Strategy. This approach involves using a more stable boron derivative that slowly hydrolyzes under the reaction conditions to generate a low, steady-state concentration of the active boronic acid.[1][14][22] This ensures that the boronic acid is consumed by the catalytic cycle as soon as it is formed, minimizing the opportunity for decomposition.[1][22]
-
Organotrifluoroborates (R-BF₃K): These salts are generally stable crystalline solids that slowly release the corresponding boronic acid in the presence of a base.[4][10][23]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[1][4][10] They require a mild aqueous base (like K₃PO₄) to slowly hydrolyze and release the boronic acid, making them ideal for coupling highly unstable substrates.[2][24]
-
-
Data Summary: Parameter Effects on Protodeboronation
The following table provides a qualitative summary of how adjusting key reaction parameters can help minimize protodeboronation.
| Parameter | Condition Promoting Protodeboronation | Recommended Change to Minimize Protodeboronation | Rationale |
| Boron Reagent | Boronic Acid | MIDA Boronate or Organotrifluoroborate | Increases stability and allows for a "slow-release" of the active nucleophile.[1][14] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed decomposition pathways.[2] |
| Catalyst System | Standard Ligand (e.g., PPh₃) | High-Activity System (e.g., Buchwald/Fu ligands) | Accelerates the desired C-C coupling to outcompete protodeboronation.[1][14][20] |
| Solvent | High Water Content (e.g., Dioxane/H₂O 1:1) | Anhydrous or Low-Water Solvent (e.g., Toluene, 2-MeTHF) | Removes the primary proton source required for the side reaction.[6] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60–80 °C) | Slows the rate of the decomposition reaction.[3][5] |
Experimental Protocols & Visual Guides
Protocol: General Procedure for Suzuki-Miyaura Coupling of an Unstable Boronic Acid Using a MIDA Boronate
This protocol provides a robust starting point for couplings where protodeboronation is a primary concern.
1. Reagent Preparation:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the MIDA boronate (1.2–1.5 equiv.), and a mild, finely ground base (e.g., K₃PO₄, 3.0 equiv.).[2]
2. Catalyst Addition:
-
In an inert atmosphere (e.g., inside a glovebox), add the palladium precatalyst (e.g., XPhos-G3, 1–2 mol%).[5]
-
Add the degassed solvent (e.g., Dioxane/H₂O 10:1 or 2-MeTHF/H₂O 10:1). The reduced water content is critical.[6]
3. Reaction Execution:
-
Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60–80 °C) with vigorous stirring.[5] The use of a highly active precatalyst often allows for lower temperatures.
-
Note: For some systems, running the reaction at room temperature can paradoxically increase protodeboronation if the transmetalation step is too slow, allowing the boron reagent more time to decompose in the basic aqueous phase.[25]
4. Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting materials and the formation of both the desired product and the protodeboronated byproduct.
5. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagrams: Mechanistic Pathways and Troubleshooting Workflow
Caption: The central challenge: ensuring the desired Suzuki coupling outpaces protodeboronation.
Caption: A decision-tree workflow for systematically troubleshooting protodeboronation.
References
- Protodeboronation - Wikipedia.
- Thomas, A. A., et al. (2020). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis.
- Rokade, B. V., & Guiry, P. J. (2018). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-34). Royal Society of Chemistry.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Boron-reagents unstable towards protodeboronation - ResearchGate.
- The Slow-Release Strategy in Suzuki–Miyaura Coupling - ResearchGate.
- Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society.
- Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited - ResearchGate.
- Cheong, J. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Mondal, R., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- For the pro's (Suzuki) : r/Chempros - Reddit.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society.
- Scott, J. P., & Singleton, D. A. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? : r/chemistry - Reddit.
- Nave, S., et al. (2010). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society.
- Zhang, Y., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition.
- Wigh, D. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling.
- A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. - Semantic Scholar.
- The unexpected protodeboronation rather than condensation - ResearchGate.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- An "On-Cycle" Precatalyst Enables Room Temperature Polyfluoroarylation Using Sensitive Boronic Acids | Request PDF - ResearchGate.
- The effect of various temperatures on the Suzuki coupling reaction - ResearchGate.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. reddit.com [reddit.com]
Technical Support Center: Scale-up Synthesis of 4-Ethoxy-2-fluorobenzaldehyde
Welcome to the technical support center for the synthesis of 4-ethoxy-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. Here, we address common challenges and frequently asked questions to help you navigate the complexities of scaling up this important chemical intermediate.
Troubleshooting Guide: Navigating Scale-up Challenges
Issue 1: Incomplete Reaction or Stalling in Williamson Ether Synthesis
Q: We are scaling up the synthesis of this compound from 2-fluoro-4-hydroxybenzaldehyde and an ethylating agent (e.g., ethyl iodide or bromoethane) with potassium carbonate as the base in DMF. On a larger scale, the reaction seems to stall, and we are observing significant amounts of unreacted starting material. What could be the cause?
A: This is a common issue when scaling up solid-liquid phase transfer reactions. The root cause often lies in inadequate mixing and mass transfer.
-
Causality: On a small scale, magnetic stirring might be sufficient to ensure good contact between the solid potassium carbonate and the dissolved reactants. However, in a large reactor, mechanical stirring might not be effective enough to suspend the solid base uniformly throughout the reaction mixture. This leads to localized areas of low base concentration, slowing down or stalling the reaction.
-
Troubleshooting Steps:
-
Improve Agitation: Ensure your reactor's agitator is appropriate for solid-liquid mixtures. An anchor or turbine-style impeller might be more effective than a simple paddle. Increasing the agitation speed can also help, but be mindful of creating a vortex that could introduce atmospheric moisture.
-
Particle Size of Base: The particle size of the potassium carbonate is crucial. Finer particles have a larger surface area, which can increase the reaction rate. Consider using milled or spray-dried potassium carbonate for better dispersion.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the reaction rate at scale. The catalyst facilitates the transfer of the carbonate anion into the organic phase, accelerating the deprotonation of the phenol. A typical loading would be 1-5 mol% relative to the 2-fluoro-4-hydroxybenzaldehyde.
-
Solvent Choice: While DMF is a common solvent, consider if it is the optimal choice for your scale. Its high boiling point can make removal difficult. Acetonitrile is a potential alternative, though its lower boiling point may require running the reaction under pressure to achieve a similar reaction rate.[1]
-
Moisture Control: Ensure all reactants and the solvent are scrupulously dry. Water will consume the base and can lead to side reactions.
-
Issue 2: Formation of Impurities During Vilsmeier-Haack Formylation
Q: We are exploring a Vilsmeier-Haack formylation of 1-ethoxy-3-fluorobenzene to produce this compound. However, we are observing the formation of isomeric impurities and some colored byproducts that are difficult to remove. How can we improve the selectivity and purity?
A: The Vilsmeier-Haack reaction is a powerful tool for formylation, but its regioselectivity and cleanliness can be sensitive to reaction conditions, especially at scale.[2][3][4][5]
-
Causality of Isomeric Impurities: The formylation of 1-ethoxy-3-fluorobenzene is directed by both the ethoxy and fluoro substituents. While the desired this compound is the major product due to ortho-para direction from the ethoxy group and ortho direction from the fluorine, other isomers can form. The ratio of isomers can be influenced by the reaction temperature and the specific Vilsmeier reagent used.[6]
-
Causality of Colored Impurities: Colored byproducts in Vilsmeier-Haack reactions often arise from side reactions of the Vilsmeier reagent or polymerization of the starting material or product under the reaction conditions.[3]
-
Troubleshooting and Optimization:
-
Temperature Control: This is critical for selectivity. The reaction is typically exothermic, and poor heat transfer in a large reactor can lead to temperature spikes, promoting the formation of side products. Ensure your reactor has adequate cooling capacity and that the addition of the Vilsmeier reagent (or the substrate to the pre-formed reagent) is done at a controlled rate to maintain the desired temperature.
-
Order of Addition: The order of addition can impact the outcome. Adding the 1-ethoxy-3-fluorobenzene to the pre-formed Vilsmeier reagent is often preferred as it maintains a constant excess of the formylating agent, which can help to suppress some side reactions.[7]
-
Stoichiometry: Carefully control the stoichiometry of the phosphorus oxychloride and DMF. An excess of phosphorus oxychloride can lead to the formation of more reactive, less selective formylating species.
-
Quenching Procedure: The quench is a critical step. A slow, controlled quench into a well-agitated aqueous solution (e.g., sodium acetate or sodium carbonate) is necessary to hydrolyze the intermediate iminium salt to the aldehyde and to neutralize the acidic reaction mixture. A rapid, uncontrolled quench can lead to localized heating and degradation of the product.
-
Alternative Formylation Reagents: If regioselectivity remains an issue, you might consider other formylation methods, although they come with their own scale-up challenges. For example, a lithiation-formylation approach using an organolithium reagent like n-butyllithium followed by quenching with DMF can offer high regioselectivity but requires stringent anhydrous conditions and careful handling of pyrophoric reagents.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most recommended for the large-scale production of this compound?
For large-scale production, the Williamson ether synthesis starting from 2-fluoro-4-hydroxybenzaldehyde is often the most practical and robust choice. This is due to:
-
Readily Available Starting Materials: Both 2-fluoro-4-hydroxybenzaldehyde and common ethylating agents are commercially available in bulk.
-
Milder Reaction Conditions: Compared to organometallic or strongly acidic formylation reactions, the Williamson ether synthesis uses relatively mild conditions, which simplifies reactor requirements and improves safety.
-
Fewer Isomeric Byproducts: The reaction is generally very selective, leading to a cleaner product profile and simplifying purification.
While a direct formylation of 1-ethoxy-3-fluorobenzene might seem more atom-economical, the potential for isomeric impurities and the handling of more hazardous reagents (like POCl₃ or organolithiums) make it a more challenging process to scale up reliably.[4][8]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound?
The safety concerns are highly dependent on the chosen synthetic route:
-
Williamson Ether Synthesis:
-
Solvents: If using DMF, be aware of its high boiling point and potential for decomposition at elevated temperatures. Ensure adequate ventilation as it is a reproductive toxin.
-
Ethylating Agents: Ethyl iodide and ethyl bromide are alkylating agents and should be handled with care to avoid inhalation and skin contact.
-
Exothermicity: While generally manageable, the reaction is exothermic. Ensure proper temperature monitoring and control, especially during the initial phase of the reaction.
-
-
Vilsmeier-Haack Formylation:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a closed system with appropriate personal protective equipment. The reaction with DMF is also highly exothermic and requires careful control.[7]
-
Quench: The quench of the reaction mixture is highly exothermic and releases HCl gas. The quench vessel must be adequately vented and designed to handle corrosive materials.
-
-
Lithiation-Formylation:
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under a strictly inert atmosphere (e.g., nitrogen or argon).[8]
-
Cryogenic Temperatures: These reactions are typically run at very low temperatures (e.g., -78 °C), which requires specialized reactors and cooling systems.
-
Q3: What are the recommended methods for the purification of this compound at scale?
The choice of purification method will depend on the purity of the crude product and the nature of the impurities.
-
Distillation: If the crude product is relatively clean and the impurities have significantly different boiling points, vacuum distillation can be an effective method. However, it's important to determine the thermal stability of this compound to avoid degradation at elevated temperatures.
-
Crystallization: This is often the preferred method for achieving high purity at a large scale. The key is to identify a suitable solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities remain in solution.[9] Potential solvent systems to screen include isopropanol, ethanol, heptane/ethyl acetate, or toluene.
-
Column Chromatography: While essential for purification at the lab scale, column chromatography is generally not economically viable for large-scale production of intermediates unless it is a final, high-value product. It is more commonly used for the removal of trace impurities that are difficult to remove by other means.[9]
Q4: How can we monitor the progress of the reaction effectively at a large scale?
In-process monitoring is crucial for ensuring the reaction goes to completion and for identifying any deviations from the expected course.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the reaction. A small sample can be taken from the reactor, quenched, and analyzed to determine the relative amounts of starting materials, product, and any major byproducts.[10]
-
Gas Chromatography (GC): If the components are sufficiently volatile and thermally stable, GC can also be a good option.[10]
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC is a quick and simple method for getting a qualitative picture of the reaction progress. It is often used as a preliminary check before running a more quantitative analysis like HPLC.
A well-defined sampling and analysis procedure should be established as part of the scaled-up process.
Visualizing the Process: A Workflow for Scale-up
The following diagram illustrates a typical workflow for the scale-up of the Williamson ether synthesis of this compound.
Caption: A typical workflow for the scale-up synthesis of this compound.
Data Summary: Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) | Scale-up Considerations |
| Williamson Ether Synthesis | 2-Fluoro-4-hydroxybenzaldehyde | Ethyl iodide/bromide, K₂CO₃ | 80-95% | Good scalability, potential for mass transfer limitations, requires dry conditions.[11] |
| Vilsmeier-Haack Formylation | 1-Ethoxy-3-fluorobenzene | POCl₃, DMF | 60-80% | Exothermic, requires careful temperature control, potential for isomeric impurities, handling of corrosive reagents.[3][4] |
| Lithiation-Formylation | 1-Ethoxy-3-fluorobenzene | n-BuLi, DMF | 70-85% | High regioselectivity, requires cryogenic temperatures and handling of pyrophoric reagents.[8] |
References
- Benchchem. (2025). A Comparative Guide to the Synthesis of 4-Fluorobenzaldehyde.
- ChemicalBook. (n.d.). This compound synthesis.
- Organic Chemistry Portal. (n.d.). Formylation - Common Conditions.
- Benchchem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- Benchchem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.
- Various Authors. (2025). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.
- Benchchem. (2025). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
- AA Blocks. (n.d.). This compound.
- Wikipedia. (n.d.). Formylation.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- ChemicalBook. (n.d.). 4-ETHOXY-3-FLUOROBENZALDEHYDE synthesis.
- Benchchem. (2025). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
- Benchchem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.
Sources
- 1. 4-ETHOXY-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Impact of base selection on Suzuki coupling efficiency with substituted benzaldehydes
Technical Support Center: Suzuki Coupling with Substituted Benzaldehydes
A Guide to Optimizing Base Selection for Enhanced Reaction Efficiency
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions, specifically tailored for researchers working with substituted benzaldehydes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and enhance your synthetic strategies. Substituted benzaldehydes, while common intermediates, present unique challenges due to the electronic and steric influence of the aldehyde group and other ring substituents. The choice of base is arguably one of the most critical parameters dictating the success or failure of these couplings. This guide will walk you through the intricacies of base selection to maximize your reaction efficiency and yield.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
To effectively troubleshoot, we must first understand the mechanism. The base in a Suzuki coupling is not merely a spectator; it is an essential activator in the transmetalation step, which is often the rate-limiting step of the catalytic cycle.[1][2]
There are two predominant mechanistic proposals for the base's function[1][3]:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻). This activated species is significantly more reactive and readily transfers its organic group to the palladium(II) center.[1][4][5]
-
The Palladium-Hydroxide Pathway: The base (if a hydroxide) can exchange with the halide on the palladium complex (R¹-Pd(II)L₂-X) to form a palladium-hydroxide species (R¹-Pd(II)L₂-OH). This intermediate then reacts with the neutral boronic acid.[1][3]
For most systems, the formation of the boronate complex is considered the primary pathway.[4][5] The efficiency of this formation, and thus the overall reaction rate, is directly dependent on the strength and nature of the chosen base.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when selecting a base for Suzuki couplings with substituted benzaldehydes.
Q1: How do I choose the right starting base for my substituted benzaldehyde?
The optimal base depends on a balance between the electronic nature and steric hindrance of your substrate. Benzaldehydes can be broadly categorized, and a logical decision process can guide your initial choice.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
Technical Support Center: Degassing Techniques for Cross-Coupling Reactions
A Senior Application Scientist's Guide to Preventing Side Reactions
Welcome to the Technical Support Center for Degassing Techniques. This guide is designed for researchers, scientists, and drug development professionals who utilize cross-coupling reactions. As a Senior Application Scientist, I've seen promising reactions falter due to easily avoidable side reactions caused by dissolved gases. This resource provides in-depth, experience-based troubleshooting advice and frequently asked questions to ensure your cross-coupling reactions are robust, reproducible, and successful.
The "Why": Understanding the Problem of Dissolved Gases
Cross-coupling reactions, particularly those catalyzed by palladium, are mainstays of modern synthetic chemistry.[1][2] However, the active catalytic species, often a Pd(0) complex, is highly sensitive to atmospheric components, especially oxygen. The presence of dissolved oxygen in your reaction solvents can lead to a cascade of undesirable side reactions, ultimately compromising your yield and purity.
The primary issue is the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which halts the catalytic cycle. This not only reduces the reaction rate but can also promote side reactions like homocoupling, where your starting materials couple with themselves instead of their intended partner.[3][4] Furthermore, at the elevated temperatures often required for these reactions, oxygen can degrade sensitive substrates and ligands.[5]
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction has a low yield, and I see byproducts. Could dissolved oxygen be the culprit?
A: Absolutely. Low yield is a classic symptom of catalyst deactivation by oxygen. The formation of homocoupling products is another strong indicator that your reaction environment is not sufficiently inert.[3][4] If you observe a color change in your reaction mixture, such as the formation of a black precipitate (palladium black), this is often a sign of catalyst decomposition, which can be accelerated by oxygen.
Q2: I'm using a Pd(II) precatalyst. Do I still need to degas my solvents?
Q3: Is sparging with nitrogen for 15-20 minutes enough?
A: While sparging (bubbling an inert gas through the solvent) is a common and convenient method, its effectiveness can be limited, especially for large solvent volumes or for achieving the very low oxygen levels required for highly sensitive reactions.[3][7] For many standard applications, it may be sufficient, but for troublesome or high-stakes reactions, more rigorous methods like the freeze-pump-thaw technique are recommended.[5][7]
Q4: Can I degas my solvent and store it for later use?
A: A freshly degassed solvent is always best. A degassed solvent in a sealed Schlenk flask can typically be stored for 1-2 days under a positive pressure of inert gas.[5] However, the integrity of the seal is critical, and over longer periods, re-absorption of atmospheric gases is likely. For optimal results, degas your solvents immediately before use.
Q5: Are there any visual cues to know if my degassing was successful?
A: Unfortunately, there are no simple visual indicators to confirm the complete removal of dissolved oxygen. The best confirmation comes from the success and reproducibility of your reactions. Consistent high yields and minimal side products are the most reliable indicators of a properly degassed system.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you might encounter and provides actionable solutions based on the principles of maintaining an inert atmosphere.
Problem 1: Low or No Product Formation
-
Symptom: Your reaction yields are consistently low, or the reaction fails to proceed to completion.
-
Underlying Cause: The most probable cause is the deactivation of the Pd(0) catalyst by oxygen.
-
Troubleshooting Steps:
-
Evaluate Your Degassing Method: If you are using a simple sparging technique, consider switching to a more robust method like freeze-pump-thaw, especially for sensitive substrates or catalysts.
-
Ensure a Positive Inert Gas Pressure: Throughout your reaction setup and reagent addition, maintain a slight positive pressure of a high-purity inert gas (argon or nitrogen) to prevent air from entering the flask.[8]
-
Check for Leaks: Inspect all joints and septa for potential leaks. Even a small leak can introduce enough oxygen to kill a sensitive reaction. Using freshly greased joints and new septa is good practice.
-
Problem 2: Significant Homocoupling Byproducts
-
Symptom: You observe a significant amount of byproduct resulting from the coupling of your starting material with itself.
-
Underlying Cause: Homocoupling is often promoted by the presence of oxygen, which can interfere with the normal catalytic cycle.[3][4]
-
Troubleshooting Steps:
-
Implement Rigorous Degassing: This is a clear sign that your current degassing protocol is insufficient. The freeze-pump-thaw method is highly recommended to minimize oxygen levels.[5][9]
-
Degas All Liquid Reagents: It's not just the main solvent that needs degassing. Ensure that any liquid coupling partners or solutions of bases are also thoroughly degassed.[3]
-
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
-
Symptom: Your initially homogeneous reaction mixture turns black or forms a black precipitate.
-
Underlying Cause: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, bulk metallic form. This process can be accelerated by high temperatures and the presence of oxygen.[10]
-
Troubleshooting Steps:
-
Improve Degassing: As with other issues, ensuring a truly oxygen-free environment is the first line of defense.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and more prone to aggregation. Ensure you are using an appropriate ligand-to-palladium ratio as recommended in the literature for your specific reaction.
-
Moderate Reaction Temperature: While heat can increase reaction rates, excessively high temperatures can promote catalyst decomposition.[10] If possible, try running the reaction at a lower temperature after improving your degassing protocol.
-
In-Depth Guide to Degassing Techniques
Choosing the right degassing technique depends on the sensitivity of your reaction and the available equipment.
Method 1: Sparging (Inert Gas Purging)
This method involves bubbling a stream of inert gas (nitrogen or argon) through the solvent to displace dissolved oxygen.[11][12]
-
Best For: Less sensitive reactions or when large volumes of solvent need to be degassed.
-
Limitations: Generally considered the least effective method and may not be suitable for highly oxygen-sensitive reactions.[3][7] Significant solvent can be lost to evaporation.[9][13]
-
Fill a Schlenk flask with the solvent to be degassed.
-
Insert a long needle connected to an inert gas line, ensuring the tip is submerged below the solvent surface.
-
Insert a second, shorter needle to act as an outlet for the displaced gases.[7]
-
Bubble the inert gas through the solvent for a minimum of 30 minutes. For larger volumes, a longer sparging time is necessary.
-
Once complete, remove the outlet needle first, then raise the gas inlet needle above the solvent surface to maintain an inert atmosphere in the headspace.
Method 2: Freeze-Pump-Thaw
This is the most effective method for removing dissolved gases from a solvent.[5] It involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing the solvent to release the dissolved gases into the evacuated headspace. This cycle is typically repeated three to four times.[9][14]
-
Best For: Highly oxygen-sensitive reactions, organometallic reactions, and when ensuring reproducibility is critical.[5]
-
Limitations: It is more time-consuming and requires access to a vacuum line and a cryogenic coolant (liquid nitrogen or a dry ice/acetone bath).[9][14]
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Securely attach the flask to a Schlenk line.
-
Close the stopcock to the vacuum/inert gas line and slowly immerse the flask in a dewar containing liquid nitrogen until the solvent is completely frozen.[5][14]
-
Once frozen, open the stopcock to the vacuum line and evacuate the headspace for 5-10 minutes.[9][14]
-
Close the stopcock to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid as it thaws.[14]
-
Repeat this freeze-pump-thaw cycle at least two more times.[9]
-
After the final thaw, backfill the flask with an inert gas. The solvent is now ready for use.
Method 3: Sonication Under Vacuum
This technique uses ultrasonic waves to create cavitation bubbles in the liquid. Dissolved gases diffuse into these bubbles, which then rise to the surface and are removed by the vacuum.[15][16]
-
Best For: A rapid method for degassing, often used for HPLC solvents and can be applied to some reaction solvents.[3][5]
-
Limitations: May not be as thorough as freeze-pump-thaw for highly sensitive applications.
-
Place the solvent in a flask equipped with a sidearm for vacuum connection.
-
Place the flask in an ultrasonic bath.
-
Apply a vacuum to the flask while sonicating for 1-2 minutes.
-
Release the vacuum and backfill with an inert gas.
-
Repeat this cycle 3-5 times for effective degassing.[3]
Comparison of Degassing Techniques
| Technique | Effectiveness | Time Required | Equipment Needed | Best Suited For |
| Sparging | Moderate | 30-60 min | Inert gas source, needles | Less sensitive reactions, large volumes |
| Freeze-Pump-Thaw | High | 1-2 hours | Schlenk line, vacuum pump, cryogenic coolant | Highly sensitive reactions, ensuring reproducibility |
| Sonication | Good | 15-30 min | Ultrasonic bath, vacuum source | Rapid degassing, HPLC solvents |
Visualizing the Process: Logic and Workflow
Workflow for Selecting a Degassing Method
Caption: How dissolved oxygen disrupts the catalytic cycle.
By understanding the fundamental reasons for degassing and implementing the appropriate techniques, you can significantly improve the outcome of your cross-coupling reactions, leading to higher yields, cleaner reaction profiles, and more reliable results in your research and development efforts.
References
- Chamberland SOP Freeze-Pump-Thaw Degassing of Liquids. University of Nevada, Reno. [Link]
- Degassing Solvents. Berry Group, University of Wisconsin-Madison. [https://chem.wisc.edu/deptfiles/berry/procedures/Degassing Solvents.pdf]([Link] Solvents.pdf)
- How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
- Freeze-Pump-Thaw - The Schlenk Line Survival Guide.[Link]
- Decomposition Pathways of Homogeneous Catalysts.
- Chemists' Guide to Degassing Solvents. Scribd. [Link]
- Inert gas sparge leads to alternate reaction p
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- How essential is it to sparge for Palladium catalyzed couplings and why are palladium catalysts oxygen sensitive? Reddit. [Link]
- Oxidative Coupling Mechanisms: Current State of Understanding.
- Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. YouTube. [Link]
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas. [Link]
- How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
- Sonocatalysis - Ultrasonically Assisted C
- Sparging (chemistry). Wikipedia. [Link]
- Mechanism and Selectivity Control in Ni- and Pd-Catalyzed Cross-Couplings Involving Carbon–Oxygen Bond Activation.
- Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Inerting, purging, sparging, pressure transfer in pharma/biotech. Linde Gas. [Link]
- How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
- Overview of ultrasonic degassing development. Brunel University Research Archive. [Link]
- Ultrasonic Degassing and Defoaming of Liquids. Hielscher Ultrasonics. [Link]
- Degassing solvents for Suzuki reactions. Reddit. [Link]
- CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- How to Degas a Solution Using an Ultrasonic Bath.
- Sparging a Solvent. YouTube. [Link]
- What is Ultrasonic Degassing and Which Industries Does This Process Benefit? YouTube. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- 5 Degassing Methods.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Coupling Reactions Organic Chemistry|Stille|Negishi|Sonogashira|Suzuki| Hiyama|Heck Kumada Buchwald. YouTube. [Link]
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal. [Link]
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. chamberlandresearch.com [chamberlandresearch.com]
- 15. hielscher.com [hielscher.com]
- 16. labsup.net [labsup.net]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of 4-Ethoxy-2-fluorobenzaldehyde: A Comparative Approach
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Ethoxy-2-fluorobenzaldehyde, a substituted aromatic aldehyde with potential applications as a synthetic intermediate.
Due to the specific substitution pattern, interpreting its spectrum requires a nuanced understanding of competing electronic and steric effects. To provide a robust analytical framework, this guide employs a comparative methodology. We will dissect the predicted spectrum of our target compound by contrasting it with the experimentally verified spectra of structurally related analogs: 4-ethoxybenzaldehyde, 2-fluorobenzaldehyde, and the closely related 4-methoxybenzaldehyde. This approach not only facilitates a confident assignment of the target molecule's resonances but also illuminates the fundamental principles of substituent effects in NMR spectroscopy.
Part 1: Predicted ¹H NMR Spectral Analysis of this compound
The structure of this compound presents a unique analytical challenge due to the interplay of three different substituents on the aromatic ring. The electron-withdrawing aldehyde group (-CHO), the strongly electronegative and electron-withdrawing fluorine atom (-F), and the electron-donating ethoxy group (-OEt) collectively dictate the chemical environment of each proton.
Based on established principles of substituent chemical shift effects, we can predict the key features of its ¹H NMR spectrum.
-
Aldehyde Proton (H-a) : The aldehyde proton is the most deshielded proton in the molecule, expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm.[1][2] The electron-withdrawing nature of the carbonyl group and the aromatic ring removes significant electron density from around this proton. Furthermore, long-range coupling to the ortho-fluorine atom might resolve this signal into a narrow doublet.
-
Aromatic Protons (H-c, H-d, H-e) : The aromatic region will be complex. The electron-donating ethoxy group at position 4 will shield protons ortho and para to it, while the electron-withdrawing aldehyde and fluorine groups will deshield adjacent protons.
-
H-e : This proton is ortho to the strongly deshielding aldehyde group and will likely be the most downfield of the aromatic signals. It will appear as a doublet of doublets due to coupling with H-d (ortho coupling, J ≈ 8-9 Hz) and H-c (meta coupling, J ≈ 2-3 Hz).
-
H-c : This proton is ortho to the fluorine and meta to the aldehyde. Fluorine introduces a significant coupling (J-H,F). This signal is expected to be a doublet due to coupling with the ortho-fluorine (J ≈ 8-10 Hz).
-
H-d : This proton is meta to both the aldehyde and the fluorine but ortho to the electron-donating ethoxy group. It will likely be the most upfield of the aromatic signals. It will appear as a doublet of doublets due to coupling with H-e (ortho coupling) and potential smaller coupling to the fluorine.
-
-
Ethoxy Group Protons (H-f, H-g) : The ethoxy group will present a classic ethyl pattern.
-
Methylene Protons (H-f) : These protons are adjacent to the electron-donating oxygen atom and will appear as a quartet around δ 4.0-4.2 ppm, split by the three methyl protons (H-g).
-
Methyl Protons (H-g) : These protons will be the most upfield signal in the spectrum, appearing as a triplet around δ 1.4-1.5 ppm, split by the two methylene protons (H-f).
-
Part 2: Comparative Spectral Analysis with Structural Analogs
To substantiate our predictions, we will analyze the experimental ¹H NMR data of key structural analogs. This comparison is crucial for understanding how each substituent individually influences the spectrum.
Alternative 1: 4-Ethoxybenzaldehyde
This compound allows us to observe the influence of the p-ethoxy and aldehyde groups without the complication of the ortho-fluorine. Its spectrum features a classic AA'BB' system for the aromatic protons, typical for 1,4-disubstituted benzene rings.[3][4]
-
Key takeaway : The signals for the ethoxy group (a quartet around 4.1 ppm and a triplet around 1.4 ppm) and the downfield shift of protons ortho to the aldehyde (H-3, H-5 at ~7.8 ppm) provide a reliable baseline for our target molecule.[5]
Alternative 2: 2-Fluorobenzaldehyde
This analog isolates the effect of the ortho-fluorine atom on the benzaldehyde scaffold. The fluorine atom exerts a strong electron-withdrawing inductive effect and introduces significant H-F coupling.
-
Key takeaway : The spectrum of 2-fluorobenzaldehyde demonstrates the deshielding effect of the fluorine on the adjacent aldehyde proton and the characteristic splitting patterns arising from ortho and meta H-F couplings, which are essential for interpreting the aromatic region of our target compound.[6]
Alternative 3: 4-Methoxybenzaldehyde
As a very close structural analog, 4-methoxybenzaldehyde helps confirm the electronic effects of a p-alkoxy group. The primary difference is the methoxy group appearing as a sharp singlet instead of an ethyl pattern.
-
Key takeaway : The chemical shifts of the aromatic and aldehyde protons in 4-methoxybenzaldehyde are very similar to those in 4-ethoxybenzaldehyde, confirming that the length of the alkyl chain in the p-alkoxy group has a minimal effect on the aromatic system's electronic environment.[5][7] This reinforces our predictions for the aromatic and aldehyde regions of this compound.
Part 3: Data Summary and Workflow Visualization
The following table summarizes the experimental ¹H NMR data for the comparative compounds and the predicted data for this compound. All spectra are referenced to TMS in CDCl₃.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Citation(s) |
| This compound | H-a (CHO) | ~10.3 | d | ~3.0 (⁴JHF) | Predicted |
| H-e | ~7.8 | dd | ⁸JHH ≈ 8.5, ⁴JHH ≈ 2.5 | Predicted | |
| H-c | ~6.8 | d | ³JHF ≈ 9.0 | Predicted | |
| H-d | ~6.7 | dd | ³JHH ≈ 8.5, ⁵JHF ≈ 2.0 | Predicted | |
| H-f (-OCH₂-) | ~4.1 | q | ³JHH ≈ 7.0 | Predicted | |
| H-g (-CH₃) | ~1.4 | t | ³JHH ≈ 7.0 | Predicted | |
| 4-Ethoxybenzaldehyde | H-a (CHO) | 9.87 | s | - | [3][5] |
| H-c, H-e | 7.83 | d | ³JHH = 8.8 | [3][5] | |
| H-b, H-f | 6.98 | d | ³JHH = 8.8 | [3][5] | |
| -OCH₂- | 4.12 | q | ³JHH = 7.0 | [3][5] | |
| -CH₃ | 1.44 | t | ³JHH = 7.0 | [3][5] | |
| 2-Fluorobenzaldehyde | H-a (CHO) | 10.35 | d | ⁴JHF = 1.0 | [6] |
| H-e | 7.88 | td | ³JHH = 7.5, ⁴JHH = 1.8 | [6] | |
| H-c | 7.61 | m | - | [6] | |
| H-b | 7.27 | t | ³JHH = 7.5 | [6] | |
| H-d | 7.17 | t | ³JHH = 9.3 | [6] | |
| 4-Methoxybenzaldehyde | H-a (CHO) | 9.88 | s | - | [5][7] |
| H-c, H-e | 7.85 | d | ³JHH = 8.8 | [5][7] | |
| H-b, H-f | 7.00 | d | ³JHH = 8.8 | [5][7] | |
| -OCH₃ | 3.88 | s | - | [5][7] |
Note: "m" denotes a complex multiplet. Predicted values are estimates based on analog data and established substituent effects.
Workflow for ¹H NMR Spectral Analysis
The logical progression from sample preparation to final structure confirmation is a critical, self-validating process in chemical analysis.
Part 4: Experimental Protocol for ¹H NMR Sample Preparation
Accuracy in NMR spectroscopy begins with meticulous sample preparation. The following protocol outlines a standard procedure for obtaining high-quality spectra for non-reactive organic compounds.
Materials:
-
High-quality NMR tube (e.g., Wilmad or Norell)[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03-0.05% v/v Tetramethylsilane (TMS)[8][10]
-
Glass Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weighing the Sample : Accurately weigh between 5-25 mg of the sample into a clean, dry small vial. Using a vial first prevents potential loss of material and makes dissolution easier.[11]
-
Dissolution : Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[12] CDCl₃ is a common choice for its excellent solubilizing power for a wide range of organic molecules and its single residual proton peak at ~7.26 ppm.
-
Mixing : Gently swirl or vortex the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of cotton in a Pasteur pipette into the NMR tube to prevent issues with spectrometer shimming.[11]
-
Transfer : Carefully transfer the clear solution into the NMR tube using the Pasteur pipette. The final liquid height should be approximately 4-5 cm (around 0.7 mL).[12]
-
Capping and Labeling : Cap the NMR tube securely and label it clearly with the sample identification.
-
Instrument Insertion : Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.
This protocol ensures a homogenous sample at an appropriate concentration, which is essential for acquiring a spectrum with high resolution and a good signal-to-noise ratio.[8]
Conclusion
The ¹H NMR spectrum of this compound is a rich tapestry of information woven from the competing electronic effects of its substituents. By systematically deconstructing these influences through a comparative analysis with simpler, structurally related molecules, we can arrive at a confident and detailed spectral assignment. The downfield aldehyde proton, the characteristic aromatic splitting patterns dictated by both H-H and H-F couplings, and the classic upfield ethyl signals combine to provide an unambiguous fingerprint for the molecule. This guide underscores the power of a logical, comparative approach in spectral interpretation, a fundamental skill for researchers in chemistry and drug development.
References
- Tiziani, S., Lodi, A., Schievano, E., & Mammi, S. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Online].
- Scribd. NMR Sample Preparation Guide. [Online].
- Cavaleiro, J. A. S. (1983). “Solvent effects” in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 60(4), 345. [Online].
- Rashkin, M. J., & Waters, M. L. (2006). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate. [Online].
- Nanalysis. (2021). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Online].
- Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Online].
- All About Drugs. (2014). 4-Ethoxybenzaldehyde NMR. [Online].
- Supporting Information. Chem. Commun., 2014, 50, 2330–2333. [Online].
- Western University, The NMR Facility at Western. NMR Sample Preparation. [Online].
- Gerothanassis, I. P., & Exarchou, V. (2020). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 25(15), 3453. [Online].
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Online].
- Dr. Steve Hardinger. Short Summary of 1H-NMR Interpretation. [Online].
- Oregon State University. 1H NMR Spectra and Peak Assignment. [Online].
- OpenOChem Learn. Interpreting 1H NMR. [Online].
- Human Metabolome Database. 4-Methoxybenzaldehyde 1H NMR Spectrum. [Online].
- The Royal Society of Chemistry. Electronic Supplementary Information. [Online].
- Supporting Information. Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst. [Online].
- PubChem. 4-Ethoxybenzaldehyde. [Online].
- JoVE. (2024). Chemical Shift: Internal References and Solvent Effects. [Online].
- Organic Chemistry Data, University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Online].
- Oregon State University. 1H NMR Chemical Shift. [Online].
- Biological Magnetic Resonance Bank. bmse010130 4-methoxy Benzaldehyde at BMRB. [Online].
- Supporting Information. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions. [Online].
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR [m.chemicalbook.com]
- 4. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. scribd.com [scribd.com]
- 10. Video: Chemical Shift: Internal References and Solvent Effects [jove.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to the Reactivity of 4-Ethoxy-2-fluorobenzaldehyde and 4-Methoxy-2-fluorobenzaldehyde
For researchers and professionals in drug development and chemical synthesis, the selection of building blocks is a critical decision that influences reaction outcomes, yield, and scalability. The substituted benzaldehydes, 4-ethoxy-2-fluorobenzaldehyde and 4-methoxy-2-fluorobenzaldehyde, are two such intermediates that, despite their structural similarity, exhibit nuanced differences in reactivity. This guide provides an in-depth, objective comparison of their chemical behavior, supported by theoretical principles and practical experimental considerations, to inform rational molecular design and reaction optimization.
Theoretical Framework: The Interplay of Electronic and Steric Effects
The reactivity of these molecules is governed by the cumulative influence of their substituents—the aldehyde, the ortho-fluoro group, and the para-alkoxy group. The key distinction arises from the subtle differences between the ethoxy and methoxy moieties.
Electronic Effects: A Tale of Two Alkoxy Groups
Both methoxy and ethoxy groups exert a dual electronic influence on the aromatic ring:
-
Resonance Donation (+R Effect): The lone pairs on the oxygen atom delocalize into the benzene ring's π-system.[1] This powerful electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions.[2]
-
Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, both groups pull electron density away from the ring through the sigma bond.[1][3]
For alkoxy groups, the +R effect typically outweighs the -I effect, resulting in a net electron-donating character that activates the ring towards electrophilic substitution.[2] However, this has an opposing consequence for the aldehyde. The increased electron density on the ring reduces the partial positive charge (electrophilicity) of the carbonyl carbon, thereby decreasing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.[4]
Between the two, the electronic difference is minimal. The ethyl group in the ethoxy substituent is slightly more electron-donating inductively than the methyl group. However, since the resonance effect originates from the oxygen atom directly attached to the ring, this primary activating effect is nearly identical for both.[4]
Steric Effects: The Decisive Factor
The most significant differentiator between the two compounds is their steric profile. The ethoxy group, with its additional methyl unit, is considerably bulkier than the methoxy group.[4][5][6] This steric hindrance can impede the approach of reagents to adjacent functional groups, influencing reaction rates and, in some cases, regioselectivity.[6]
The Role of the 2-Fluoro and 4-Aldehyde Groups
The other substituents profoundly modulate the reactivity profile:
-
2-Fluoro Group: The highly electronegative fluorine atom exerts a strong -I effect, deactivating the ring towards electrophiles and increasing the electrophilicity of the carbonyl carbon.[7][8] It also makes the C4 position susceptible to nucleophilic aromatic substitution (SNAr).
-
4-Aldehyde Group: This group is deactivating and meta-directing for electrophilic substitution.[7] Crucially, its strong electron-withdrawing nature activates the ring for SNAr, particularly at the para-position (C4), where the fluorine leaving group is located.[8][9]
Caption: Electronic (+R, -I) and steric effects in the two benzaldehydes.
Comparative Reactivity in Key Transformations
The subtle electronic and steric differences manifest in the relative performance of these compounds in common synthetic reactions.
A. Nucleophilic Addition to the Aldehyde Carbonyl
Reactions like Wittig olefination, Grignard additions, and reductive amination depend on the electrophilicity of the carbonyl carbon.
-
Reactivity Prediction: Both compounds are less reactive than 2-fluorobenzaldehyde due to the electron-donating nature of the para-alkoxy group.[4][10] Between the two, 4-methoxy-2-fluorobenzaldehyde is expected to be slightly more reactive. The greater steric bulk of the ethoxy group in this compound can partially shield the carbonyl carbon, hindering the approach of the nucleophile.
| Reaction Type | Reagent Example | Predicted Relative Rate | Rationale |
| Nucleophilic Addition | Wittig Ylide | 4-Methoxy > 4-Ethoxy | Less steric hindrance around the carbonyl for the methoxy derivative. |
| Reductive Amination | Amine, NaBH(OAc)₃ | 4-Methoxy > 4-Ethoxy | Initial imine formation is faster with less steric hindrance.[10] |
| Reduction | NaBH₄ | 4-Methoxy ≈ 4-Ethoxy | Small nucleophiles like borohydride are less sensitive to steric effects. |
Experimental Protocol: General Wittig Reaction
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base (e.g., n-BuLi or NaHMDS, 1.05 eq) dropwise to generate the ylide. Stir for 30-60 minutes.
-
Add a solution of 4-alkoxy-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
B. Nucleophilic Aromatic Substitution (SNAr) at C4
The para-aldehyde group strongly activates the C-F bond at the C4 position for substitution by a nucleophile.
-
Reactivity Prediction: The reaction rate depends on the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups. Since the electronic effects of the methoxy and ethoxy groups are very similar, their reactivity in SNAr reactions at the C4 position is expected to be nearly identical. The steric bulk of the alkoxy group is less likely to influence the approach of a nucleophile at the distant C4 position.
| Compound | Nucleophile | Predicted Relative Rate | Rationale |
| 4-Methoxy-2-fluorobenzaldehyde | Phenoxide | 1.0 | Baseline reactivity. |
| This compound | Phenoxide | ~1.0 | Minimal electronic or steric difference at the C4 reaction site. |
Experimental Protocol: General SNAr with a Phenol
-
To a solution of the chosen phenol (1.2 eq) in a polar aprotic solvent like DMF or DMSO, add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 20 minutes to form the phenoxide.
-
Add 4-alkoxy-2-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-120°C and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.[11]
C. Electrophilic Aromatic Substitution (EAS)
The substitution pattern on the ring presents a complex regiochemical challenge. The powerful activating alkoxy group directs incoming electrophiles to its ortho positions (C3 and C5), while the deactivating aldehyde directs meta (also C3 and C5).
-
Reactivity Prediction: The overall reaction rate will be similar for both compounds, driven by the strongly activating alkoxy group. However, the regioselectivity may differ. For This compound , the increased steric bulk of the ethoxy group could disfavor substitution at the adjacent C3 position. This may lead to a higher proportion of the C5-substituted isomer compared to the methoxy analogue.
| Compound | Reaction | Predicted Outcome | Rationale |
| 4-Methoxy-2-fluorobenzaldehyde | Nitration | Mixture of 3- and 5-nitro products | Less steric hindrance at C3. |
| This compound | Nitration | Higher ratio of 5-nitro to 3-nitro product | Steric clash between the ethoxy group and the incoming electrophile disfavors C3 attack. |
Synthesis of Starting Materials: A Unified Approach
Both target molecules are readily synthesized from the common precursor 2-fluoro-4-hydroxybenzaldehyde via a Williamson ether synthesis.[12][13] This method is efficient and allows for straightforward access to either derivative by simply selecting the appropriate alkylating agent.
Caption: Williamson ether synthesis workflow for 4-alkoxy-2-fluorobenzaldehydes.
Experimental Protocol: Synthesis of this compound [14]
-
Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 eq, e.g., 7.1 mmol) and potassium carbonate (2.0 eq, 14 mmol) in anhydrous N,N-dimethylformamide (DMF).
-
Add ethyl iodide (1.0 eq, 7.1 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to 60°C and stir for 10 hours, or until TLC indicates completion.
-
Cool the reaction and concentrate in vacuo to remove the DMF.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target product. A typical yield is around 83%.[14]
-
Note: To synthesize the 4-methoxy analogue, substitute methyl iodide for ethyl iodide.
Conclusion and Recommendations
While 4-ethoxy- and 4-methoxy-2-fluorobenzaldehyde are often used interchangeably, their reactivity profiles are not identical.
-
For nucleophilic additions to the aldehyde, 4-methoxy-2-fluorobenzaldehyde is the preferred substrate due to reduced steric hindrance, likely leading to faster reaction rates and higher yields.
-
For nucleophilic aromatic substitution at the C4 position, both compounds are expected to perform similarly, as the steric and electronic differences are negligible at this distal site.
-
For electrophilic aromatic substitution, the choice may influence regioselectivity. The bulkier ethoxy group in this compound may provide a pathway to selectively favor substitution at the C5 position.
Ultimately, the choice between these two valuable building blocks should be a deliberate one, guided by the specific transformation being performed. For reactions sensitive to steric congestion around the aromatic core, the subtle difference between a methyl and an ethyl group can be the deciding factor in achieving the desired outcome.
References
- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO.
- Why is methoxy group an electron donating group? Chemistry Stack Exchange.
- Which is more polar, Ethoxy phenol or methoxy phenol? Quora.
- Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. RSC Publishing.
- Methoxy group. Wikipedia.
- Ch12: Substituent Effects. University of Calgary.
- Why is the OH group more activating than OR despite more +I effect of R group? Quora.
- 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts.
- Steric effects. Wikipedia.
- Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. PMC - NIH.
- Synthetic method of 4-fluorobenzaldehyde. Google Patents.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC - PubMed Central.
- Nucleophilic Aromatic Substitution. YouTube.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Validating 4-Ethoxy-2-fluorobenzaldehyde Derivatives by Mass Spectrometry
In the landscape of synthetic chemistry and drug development, the unambiguous structural validation of novel compounds is paramount. 4-Ethoxy-2-fluorobenzaldehyde and its derivatives represent a class of building blocks whose precise characterization is critical for ensuring reaction success, purity, and the ultimate efficacy of a final active pharmaceutical ingredient (API). Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1]
This guide provides a comparative analysis of mass spectrometry workflows for the structural validation of these specific derivatives. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer insights into data interpretation, empowering researchers to select and execute the most effective strategy for their analytical needs.
The Analytical Challenge: Isomers and Fragmentation
Validating the structure of a substituted benzaldehyde is not merely about confirming its molecular weight. The primary challenges lie in:
-
Positional Isomerism: Synthesis can potentially yield isomers (e.g., 2-ethoxy-4-fluorobenzaldehyde). While having the identical mass, their fragmentation patterns can differ, making confident identification complex without the right approach.[2]
-
Influential Functional Groups: The electron-donating ethoxy group and the electron-withdrawing, highly electronegative fluoro group significantly influence the stability of the aromatic ring and the fragmentation pathways of the molecular ion. Understanding these influences is key to interpreting the resulting spectra.
Mass Spectrometry Strategies: A Comparative Overview
The two primary MS strategies for analyzing small molecules like this compound derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with high-resolution analyzers.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-High Resolution MS (LC-HRMS) |
| Principle | Separates volatile/semi-volatile compounds based on boiling point and column interaction. | Separates compounds based on polarity and interaction with stationary/mobile phases. |
| Typical Ionization | Electron Ionization (EI) - "Hard" Ionization | Electrospray Ionization (ESI) - "Soft" Ionization |
| Information Yield | Rich, reproducible fragmentation patterns. Ideal for library matching. | Accurate mass of molecular ion and fragments. Determines elemental composition.[1] |
| Strengths | Excellent chromatographic resolution; extensive, standardized spectral libraries (e.g., NIST). | Broad applicability to polar, non-volatile, and thermally labile compounds; definitive formula confirmation.[3] |
| Challenges | Requires analyte volatility; potential for thermal degradation; aldehydes may require derivatization.[4] | Matrix effects; ESI efficiency is compound-dependent; less standardized fragmentation.[3][5] |
| Best For... | Routine analysis of known derivatives, impurity profiling where standards exist. | De novo structure elucidation of novel derivatives, isomer differentiation, metabolite ID.[6][7] |
Strategy 1: High-Confidence Identification with GC-MS
GC-MS is a powerful tool, particularly when leveraging its highly reproducible fragmentation patterns generated by Electron Ionization (EI). At the standard 70 eV, EI is a "hard" ionization technique that imparts significant energy, causing predictable bond cleavages that serve as a structural fingerprint.[8]
The Causality of Derivatization for Aldehydes
Direct GC-MS analysis of aldehydes can be problematic. Their polarity can lead to poor peak shape (tailing) on common GC columns, and they can be thermally labile.[4] To overcome this, chemical derivatization is an essential sample preparation step. The most robust and widely used method is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4][9]
Why PFBHA?
-
Stability: It converts the reactive aldehyde group into a stable oxime, preventing on-column degradation.
-
Volatility: The resulting derivative is more volatile and less polar, leading to improved chromatographic performance.[10]
-
Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection, especially with negative chemical ionization (NCI) or electron capture detection (ECD), though EI remains excellent for structural analysis.[11]
Experimental Protocol: PFBHA Derivatization and GC-MS Analysis
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA hydrochloride in a suitable solvent like pyridine or a buffered aqueous solution. This should be prepared fresh.[4]
-
Sample Preparation: Dissolve a known quantity (e.g., 1 mg) of the this compound derivative in 1 mL of an appropriate solvent (e.g., ethyl acetate).
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, combine 100 µL of the sample solution with 100 µL of the PFBHA reagent solution.
-
Tightly cap the vial and heat the mixture at 60-70°C for 45-60 minutes to ensure the reaction proceeds to completion.[4]
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
-
-
GC-MS Instrumentation & Conditions:
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Ion Source (EI): 230°C.
-
MS Quadrupole: 150°C.
-
Scan Range: 50-550 m/z.
-
Data Interpretation: Predicting the Fragmentation Pathway
The EI mass spectrum of the underivatized this compound (MW = 168.16 g/mol ) would be interpreted by identifying key fragments. The molecular ion peak (M⁺) at m/z 168 will be present. Fragmentation is dominated by cleavages characteristic of aromatic aldehydes and ethers.[12][13]
Table of Predicted Fragments and Their Significance:
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Significance |
| 168 | [C₉H₉FO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 139 | [C₇H₄FO₂]⁺ | •C₂H₅ | Loss of the ethyl group from the ethoxy moiety, a characteristic α-cleavage for ethers. |
| 140 | [C₇H₅FO₂]⁺˙ | C₂H₄ | Result of a McLafferty rearrangement, indicating the presence of the ethoxy group. |
| 111 | [C₆H₄FO]⁺ | CO (from 139) | Subsequent loss of carbon monoxide from the m/z 139 fragment, characteristic of aldehydes.[12][13] |
| 123 | [C₇H₄FO]⁺ | •OH (from 140) | Loss of a hydroxyl radical from the rearranged m/z 140 ion. |
Strategy 2: Definitive Formula Elucidation with LC-HRMS
For novel derivatives where no library spectrum exists, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[14] Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers provide mass measurements with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of a compound's elemental formula.[15][16][17][18]
Coupling liquid chromatography with Electrospray Ionization (ESI) provides a soft ionization method that typically yields an intact protonated molecule, [M+H]⁺, minimizing initial fragmentation and simplifying the initial spectral data.[3]
The Power of Accurate Mass
A low-resolution instrument might measure the mass of our target compound as 168.[18] However, an HRMS instrument can measure it to several decimal places. This precision is critical for distinguishing between isobaric formulas—different combinations of atoms that add up to the same nominal mass. For C₉H₉FO₂, the exact mass of the [M+H]⁺ ion is 169.0659. No other logical combination of C, H, N, O, and F will yield this exact mass, thus confirming the elemental composition.[19][20]
Experimental Protocol: LC-HRMS (Q-TOF) Analysis
-
Sample Preparation: Prepare a 1 µg/mL solution of the purified derivative in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive-ion ESI.
-
LC Instrumentation & Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for this class of compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
HRMS (Q-TOF) Instrumentation & Conditions:
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Acquisition Mode:
-
MS1 (Full Scan): Acquire data from m/z 100-1000 to find the [M+H]⁺ ion.
-
MS2 (Tandem MS): Use data-dependent acquisition to select the most intense precursor ion (e.g., m/z 169.07) for fragmentation in the collision cell. Apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.
-
-
Data Interpretation: From Accurate Mass to Confident Structure
The analysis is a two-step validation process:
-
Confirm the Precursor: The MS1 spectrum will show an ion at an m/z corresponding to [M+H]⁺. The high-resolution measurement is compared to the theoretical exact mass.
Table of HRMS Elemental Composition Confirmation:
| Ion Type | Theoretical m/z (C₉H₁₀FO₂) | Measured m/z (Example) | Mass Error (ppm) | Elemental Formula Confirmed? |
| [M+H]⁺ | 169.0659 | 169.0656 | -1.8 | Yes |
-
Analyze the Fragments: The MS2 spectrum provides fragment ions. The accurate mass of these fragments can be used to determine their elemental formulas, allowing you to piece together the structure and confirm connectivity. For instance, the loss of an ethyl group (C₂H₅•) is a neutral loss and not directly observed, but the resulting fragment's accurate mass confirms the event.
Conclusion: An Integrated Approach
For the robust validation of this compound derivatives, no single experiment tells the whole story.
-
GC-MS provides a reliable, high-throughput method for routine confirmation, especially when reference spectra are available. The prerequisite of derivatization adds a layer of sample preparation but significantly improves analytical performance.[4][11]
-
LC-HRMS is the indispensable tool for de novo structural elucidation of novel compounds.[7][21] Its ability to provide an unambiguous elemental formula via accurate mass measurement is the cornerstone of modern chemical analysis.[16][18]
By judiciously applying these complementary mass spectrometry techniques, researchers can move forward with absolute confidence in the structure and purity of their synthesized molecules, a critical step in the path of discovery and development.
References
- Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
- Shimadzu Asia Pacific. (n.d.). Quadrupole Time-of-Flight LC-MS/MS.
- Taylor, P. J., et al. (2014). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central.
- Smith, R. M., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education.
- Shimadzu. (2019). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS.
- Syngene International. (n.d.). Quadrupole Time Of Flight – Mass spectrometry. Centre for Advanced Protein Studies (CAPS).
- Yoshida, T., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules.
- Organic Chemistry at CU Boulder. (n.d.). Intro to Mass Spectrometry.
- Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS.
- MicroCombiChem GmbH. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics.
- Wang, R., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Computational and Structural Biotechnology Journal.
- Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- Chemistry LibreTexts. (2014). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
- ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF.
- Kellmann, M., et al. (2009). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry.
- Li, L., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules.
- YouTube. (2019). Formula determination by high resolution mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wang, R., et al. (2017). Formation of M + 15 ions from aromatic aldehydes by use of methanol: in-source aldolization reaction in electrospray ionization mass spectrometry. PubMed.
- American Chemical Society. (2019). Molecular-Formula Determination through Accurate-Mass Analysis: A Forensic Investigation. Journal of Chemical Education.
- ResearchGate. (2025). Electron ionization time-of-flight mass spectrometry: Historical review and current applications | Request PDF.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
- PubMed. (2014). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes.
- NIH. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. PubMed Central.
Sources
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 7. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 8. researchgate.net [researchgate.net]
- 9. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. Quadrupole Time-of-Flight LC-MS/MS : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 16. lcms.cz [lcms.cz]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-Ethoxy-2-fluorobenzaldehyde and Its Isomeric Counterparts in Synthetic Chemistry
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds are indispensable. The strategic incorporation of fluorine into molecular scaffolds can profoundly alter physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Fluorinated benzaldehydes, in particular, serve as versatile building blocks for a vast array of complex molecules.[4][5]
This guide provides an in-depth comparison of 4-Ethoxy-2-fluorobenzaldehyde with its key structural isomers. We will dissect their physicochemical properties, spectroscopic signatures, synthetic accessibility, and comparative reactivity in cornerstone organic transformations. The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to select the optimal building block for their specific synthetic and therapeutic goals. This analysis moves beyond a simple catalog of properties, delving into the causality behind experimental observations and providing validated protocols for practical application.
Isomers Under Evaluation
The selection of isomers for this comparison is based on their synthetic relevance and the distinct electronic and steric properties they represent.
-
This compound: Our primary subject, featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom.
-
2,4-Difluorobenzaldehyde: An isomer with two electron-withdrawing fluorine atoms, offering a strong contrast in electronic character. It is a key intermediate for antifungal drugs like fluconazole.[6]
-
4-Fluorobenzaldehyde: A foundational isomer, isolating the effect of a single fluorine atom in the para position.
-
4-Ethoxybenzaldehyde: A non-fluorinated analogue used to benchmark the specific influence of the ortho-fluorine atom.
-
3-Ethoxy-4-fluorobenzaldehyde: A positional isomer that highlights the impact of substituent placement on reactivity and properties.[7]
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the benzaldehyde ring critically dictates the molecule's physical properties, which in turn influence solubility, membrane permeability, and crystal packing. The strategic placement of fluorine is a well-established method to modulate these characteristics.[8][9]
| Property | This compound | 2,4-Difluorobenzaldehyde | 4-Fluorobenzaldehyde | 4-Ethoxybenzaldehyde | 3-Ethoxy-4-fluorobenzaldehyde |
| CAS Number | 532965-74-5[10] | 1550-35-2[11] | 459-57-4[12] | 10031-82-0[13] | 126162-95-6 |
| Molecular Formula | C₉H₉FO₂[10] | C₇H₄F₂O | C₇H₅FO[12] | C₉H₁₀O₂[13] | C₉H₉FO₂ |
| Molar Mass ( g/mol ) | 168.17[10] | 142.10[11] | 124.11[12] | 150.17[14] | 168.17 |
| Melting Point (°C) | Solid (Red)[15] | N/A (Liquid) | -10[16] | -2 | N/A |
| Boiling Point (°C) | N/A | 175 | 181[12] | 248 | N/A |
| XLogP3 | 1.8[10] | 1.5 | 1.6 | 1.6[14] | 1.8 |
Note: Data for 3-Ethoxy-4-fluorobenzaldehyde is less commonly reported in compiled databases. XLogP3 is a computed measure of lipophilicity.
Spectroscopic Signatures for Isomer Differentiation
Unambiguous identification of isomers is paramount. NMR, IR, and MS analysis provide distinct fingerprints based on the unique electronic environment of each molecule.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR are highly sensitive to the electronic effects of the substituents.
| Isomer | ¹H NMR: Aldehydic Proton (δ, ppm) | ¹³C NMR: Carbonyl Carbon (δ, ppm) | Key Diagnostic Features |
| This compound | ~10.09[15] | ~188-190 | The ortho-fluorine coupling significantly splits adjacent ¹H and ¹³C signals. The ethoxy group signals (~4.1 ppm for -OCH₂- and ~1.4 ppm for -CH₃) are characteristic.[15] |
| 2,4-Difluorobenzaldehyde | ~10.35 | ~188 | The presence of two fluorine atoms leads to complex splitting patterns (doublets of doublets) for aromatic protons and carbons. |
| 4-Fluorobenzaldehyde | ~9.97[17] | ~190.5[17] | The para-fluorine results in a large ¹JCF coupling constant (~257 Hz) for the carbon it's attached to.[17] |
| 4-Ethoxybenzaldehyde | ~9.87 | ~190.7 | A simpler aromatic region compared to the fluorinated analogues, lacking C-F or H-F coupling. |
Infrared (IR) Spectroscopy
The primary diagnostic peak in the IR spectrum is the C=O stretch of the aldehyde group. Its position is influenced by the electronic nature of the aromatic ring.
-
Electron-withdrawing groups (like fluorine) tend to increase the C=O stretching frequency due to inductive effects.
-
Electron-donating groups (like ethoxy) tend to decrease this frequency.
| Isomer | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~1680 - 1700 | ~1200 - 1250 |
| 2,4-Difluorobenzaldehyde | ~1705 - 1715 | ~1200 - 1260 |
| 4-Fluorobenzaldehyde | ~1700 - 1710 | ~1220 - 1240 |
| 4-Ethoxybenzaldehyde | ~1680 - 1690 | N/A |
Synthetic Accessibility and Strategies
The choice of an intermediate is often governed by its availability and the complexity of its synthesis.
-
This compound: Commonly synthesized via Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and an ethylating agent like iodoethane, using a base such as potassium carbonate in a polar aprotic solvent like DMF.[15]
-
2,4-Difluorobenzaldehyde: Can be prepared through various routes, including the fluorination of 2,4-dichlorobenzaldehyde, or from 1,3-difluorobenzene via formylation reactions.[6][18] Another method involves the Rosenmund reduction of 2,4-difluorobenzoyl chloride.[19]
-
4-Fluorobenzaldehyde: Often produced via a halogen-exchange reaction from the more readily available 4-chlorobenzaldehyde.[20] It's also a precursor in the synthesis of certain poly(azomethine)s.[16]
-
4-Ethoxybenzaldehyde & 3-Ethoxy-4-fluorobenzaldehyde: Typically synthesized from their corresponding hydroxybenzaldehyde precursors through etherification, similar to the 4-ethoxy-2-fluoro isomer.
Caption: General workflow for synthesizing ethoxy-substituted fluorobenzaldehydes.
Comparative Reactivity in Key Transformations
The reactivity of the aldehyde's carbonyl group is modulated by the net electronic effect of the ring substituents. This is the cornerstone of their differential application in synthesis.
Caption: Influence of substituents on carbonyl carbon electrophilicity.
Knoevenagel Condensation
This reaction involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration.[21] The reaction rate is highly dependent on the electrophilicity of the carbonyl carbon.
-
Causality: The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.[22] Therefore, isomers with more fluorine atoms or fewer donating groups are more reactive.
-
Reactivity Ranking (Highest to Lowest):
-
2,4-Difluorobenzaldehyde: Highest reactivity due to two strong -I/-M effects from fluorine.
-
4-Fluorobenzaldehyde: High reactivity.
-
This compound / 3-Ethoxy-4-fluorobenzaldehyde: Moderate reactivity. The donating +M effect of the ethoxy group counteracts the withdrawing effect of the fluorine.
-
4-Ethoxybenzaldehyde: Lowest reactivity among the set.
-
Mechanochemical, solvent-free Knoevenagel condensations have also been successfully performed with fluorinated benzaldehydes, offering a greener synthetic alternative.[23][24]
Wittig Reaction
The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide.[25][26] The reaction is generally robust, but side reactions can become competitive, especially with strong bases.
-
Causality: While the initial cycloaddition is favored by electrophilicity, a significant competing pathway for aldehydes lacking α-hydrogens is the Cannizzaro reaction, especially in the presence of strong bases like NaOH.[27]
-
Performance Comparison:
-
4-Fluorobenzaldehyde and 2,4-Difluorobenzaldehyde: Are highly susceptible to the Cannizzaro reaction under strong basic conditions, which can lower the yield of the desired alkene.[27] The choice of base and anhydrous conditions are critical to success.
-
This compound and other ethoxy isomers: The electron-donating ethoxy group slightly deactivates the aldehyde towards both the Wittig and Cannizzaro pathways. This can sometimes be advantageous, allowing for a more controlled reaction with fewer side products, though potentially requiring longer reaction times or slightly elevated temperatures.
-
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol describes a general, robust method for the Knoevenagel condensation of a fluorinated benzaldehyde with malononitrile, a common active methylene compound.
Objective: To synthesize 2-(4-ethoxy-2-fluorobenzylidene)malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq, catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Addition of Reagents: To the stirring solution, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Reaction: Gently heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.
-
Drying: Air-dry the purified solid product. Characterize by NMR, IR, and MS to confirm its structure and purity.
Self-Validation: The protocol's success is validated by the consumption of the starting material (monitored by TLC) and the isolation of a crystalline product with spectroscopic data consistent with the expected structure. The sharp melting point of the recrystallized product will indicate high purity.
Conclusion
The choice between this compound and its isomers is a strategic decision dictated by the specific goals of a synthetic program.
-
For Maximum Electrophilicity: 2,4-Difluorobenzaldehyde is the reagent of choice for reactions where a highly activated aldehyde is beneficial, such as in the synthesis of fluconazole.[6]
-
For Balanced Reactivity and Functionality: This compound offers a unique combination of moderate reactivity with an ethoxy group that can modulate solubility and participate in hydrogen bonding interactions in a final drug molecule. The ortho-fluorine can also be used to lock conformations or block metabolic pathways.
-
For Foundational Studies: 4-Fluorobenzaldehyde remains a simple, cost-effective starting point for exploring the impact of para-fluorine substitution.[1]
This guide has demonstrated that a nuanced understanding of the electronic and steric effects imparted by different substitution patterns is critical for rational molecular design. By leveraging the comparative data and protocols presented herein, researchers can make more informed decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.
References
- Guidechem. What is the synthesis of 2,4-Difluorobenzaldehyde and its applications? - FAQ. URL: https://www.guidechem.
- Benchchem. Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. URL: https://www.benchchem.com/application-notes/11/knoevenagel-condensation-of-4-fluorobenzaldehyde-with-active-methylene-compounds
- PrepChem.com. Synthesis of 2,4-difluorobenzaldehyde. URL: https://www.prepchem.com/synthesis-of-2-4-difluorobenzaldehyde
- ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde. URL: https://www.researchgate.net/publication/277665191_Synthesis_experiment_of_24-difluorobenzaldehyde
- ChemicalBook. 2,4-Difluorobenzaldehyde synthesis. URL: https://www.chemicalbook.com/synthesis/1550-35-2.htm
- ResearchGate. Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates | Request PDF. URL: https://www.researchgate.
- Sigma-Aldrich. 2,4-Difluorobenzaldehyde 98 1550-35-2. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/265179
- ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/synthesis/532965-74-5.htm
- Benchchem. comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis. URL: https://www.benchchem.com/comparative-guides/49/comparison-of-2-benzyloxy-4-fluorobenzaldehyde-with-other-fluorobenzaldehyde-isomers-in-synthesis
- MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. URL: https://www.mdpi.com/1420-3049/27/24/8856
- Benchchem. A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. URL: https://www.benchchem.
- MySkinRecipes. 3-Ethoxy-4-fluorobenzaldehyde. URL: https://myskinrecipes.com/ingredient/3-ethoxy-4-fluorobenzaldehyde
- Benchchem. A Spectroscopic Showdown: Unmasking the Isomers of 4-Fluorobenzaldehyde. URL: https://www.benchchem.com/comparative-guides/12/a-spectroscopic-showdown-unmasking-the-isomers-of-4-fluorobenzaldehyde
- Organic Chemistry Portal. Wittig Reaction. URL: https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
- Benchchem. The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. URL: https://www.benchchem.com/application-notes/48/the-pivotal-role-of-2-benzyloxy-4-fluorobenzaldehyde-in-modern-medicinal-chemistry
- organic-reaction.com. Wittig Reaction - Common Conditions. URL: https://organic-reaction.com/wittig/
- AA Blocks. This compound. URL: https://www.aablocks.com/product/AA00DKHP.html
- University of Michigan-Dearborn. A Solvent Free Wittig Reaction. URL: https://courses.umd.umich.edu/chem347_gold/347_expt_27_wittig.pdf
- ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. URL: https://www.researchgate.
- Wikipedia. Knoevenagel condensation. URL: https://en.wikipedia.
- University of South Alabama. The WITTIG REACTION With CHEMILUMINESCENCE!. URL: https://www.southalabama.edu/colleges/artsandsci/chemistry/ch202/wittig.pdf
- Benchchem. Technical Support Center: Wittig Reaction with 4-Fluorobenzaldehyde. URL: https://www.benchchem.com/technical-support/3/wittig-reaction-with-4-fluorobenzaldehyde
- Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. URL: https://pure.tue.nl/ws/portalfiles/portal/83008064/Green_Knoevenagel_final_version.pdf
- Sigma-Aldrich. 4-Fluorobenzaldehyde 98 459-57-4. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/129759
- PubChem. 3-Ethyl-4-fluorobenzaldehyde. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10898878
- NIST WebBook. Benzaldehyde, 4-ethoxy-. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C10031820&Type=IR-SPEC&Index=1#IR-SPEC
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-4-fluorobenzaldehyde-in-modern-pharmaceutical-synthesis-1175245.html
- Benchchem. A Comparative Guide to the Spectroscopic Data of 4-Acetylbenzaldehyde and Its Derivatives. URL: https://www.benchchem.
- ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. URL: https://chemrxiv.org/engage/chemrxiv/article-details/652e616d56c833857a2247f1
- ResearchGate. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. URL: https://www.researchgate.net/publication/374026600_Which_halogen_to_choose_Comparing_the_effects_of_chlorine_and_fluorine_as_bioisosteric_substituents_in_drug_design
- ResearchGate. Reported and Predicted Physicochemical Properties of PFAS Isomers in the Literature along with Their Significance. URL: https://www.researchgate.
- Wikipedia. Fluorobenzaldehyde. URL: https://en.wikipedia.org/wiki/Fluorobenzaldehyde
- PrepChem.com. Preparation of 4-fluorobenzaldehyde. URL: https://www.prepchem.
- Chem-Impex. 3-Ethoxy-4-methoxybenzaldehyde. URL: https://www.chemimpex.com/products/06440
- PubChemLite. This compound (C9H9FO2). URL: https://pubchemlite.com/compound/4-ethoxy-2-fluorobenzaldehyde/532965-74-5
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/products/in-da00dkkh-4-ethoxy-2-fluorobenzaldehyde
- Sigma-Aldrich. 4-Fluorobenzaldehyde 98 459-57-4. URL: https://www.sigmaaldrich.com/CH/de/product/aldrich/129759
- PMC. Chemical Aspects of Human and Environmental Overload with Fluorine. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345494/
- PubMed. Applications of Fluorine in Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/26200936/
- SciSpace. Isomer profiling of perfluorinated substances as a tool for source tracking. URL: https://typeset.
- ResearchGate. Fluorinated Aromatic Compounds. URL: https://www.researchgate.
- PubMed. The role of fluorine in medicinal chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/18035820/
- Benchchem. A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. URL: https://www.benchchem.
- ResearchGate. New fluorinated functional materials | Request PDF. URL: https://www.researchgate.
- PubChem. 4-Ethoxybenzaldehyde. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Ethoxybenzaldehyde
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Ethoxy-4-fluorobenzaldehyde [myskinrecipes.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. aablocks.com [aablocks.com]
- 11. 2,4-二氟苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 14. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. 4-Fluorobenzaldehyde 98 459-57-4 [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. prepchem.com [prepchem.com]
- 20. prepchem.com [prepchem.com]
- 21. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pure.tue.nl [pure.tue.nl]
- 25. Wittig Reaction [organic-chemistry.org]
- 26. community.wvu.edu [community.wvu.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC-MS Methods for Purity Analysis of 4-Ethoxy-2-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible research. 4-Ethoxy-2-fluorobenzaldehyde, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the comprehensive purity analysis of this compound. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance, all grounded in established scientific principles.
The Analytical Challenge: Understanding this compound and Its Potential Impurities
This compound (MW: 168.16 g/mol , Formula: C₉H₉FO₂) is a moderately polar aromatic aldehyde.[1] Its structure, featuring an ethoxy group and a fluorine atom on the benzaldehyde core, presents unique considerations for analytical method development. The electron-withdrawing nature of the fluorine and the aldehyde group, combined with the electron-donating ethoxy group, influences its chromatographic behavior and potential degradation pathways.
Impurities in this compound can arise from several sources:
-
Starting materials and by-products: Residual starting materials from the synthesis, such as 2-fluoro-4-hydroxybenzaldehyde and iodoethane, can be present.[2]
-
Positional isomers: Incomplete regioselectivity during synthesis can lead to the formation of other ethoxy-fluorobenzaldehyde isomers.
-
Oxidation products: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 4-ethoxy-2-fluorobenzoic acid.
-
Degradation products: Exposure to harsh conditions (e.g., strong acids, bases, or high temperatures) can lead to the cleavage of the ethoxy group or other degradation pathways.
A robust purity analysis method must be able to separate the main component from all these potential impurities, ensuring a comprehensive assessment of the sample's quality.
The Strategic Approach: Orthogonal HPLC-MS Methodologies
To provide a comprehensive and reliable purity assessment, we will compare two distinct HPLC-MS methodologies with orthogonal separation mechanisms:
-
Reversed-Phase HPLC (RP-HPLC) with a Phenyl-Hexyl Column: This method leverages the unique selectivity of a phenyl-hexyl stationary phase for aromatic and moderately polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique offers an alternative selectivity for polar compounds that are often poorly retained in reversed-phase chromatography.
The overall workflow for the purity analysis is depicted in the following diagram:
Caption: Workflow for the HPLC-MS Purity Analysis of this compound.
Method 1: Reversed-Phase HPLC with a Phenyl-Hexyl Stationary Phase
Rationale:
A standard C18 column is a workhorse in reversed-phase chromatography; however, for aromatic compounds, a phenyl-based stationary phase can offer enhanced selectivity.[3] The π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte can provide a different retention mechanism compared to the hydrophobic interactions on a C18 column. This can be particularly advantageous for separating positional isomers. The hexyl linker provides a moderate hydrophobicity, suitable for retaining the moderately polar this compound.
Experimental Protocol:
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by a 5-minute re-equilibration at 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| PDA Detection | 210-400 nm, with extraction at 254 nm |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range | m/z 50-500 |
Sample Preparation:
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale:
HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[4][5][6] While this compound is moderately polar, some of its potential impurities, particularly those arising from the cleavage of the ethoxy group or other degradation pathways, could be significantly more polar. A HILIC method can provide better retention and separation for these highly polar species. We will utilize a bare silica column, a common and effective stationary phase for HILILC.[7]
Experimental Protocol:
Instrumentation:
-
Same as Method 1.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Bare Silica, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 |
| Gradient | 0% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes, followed by a 10-minute re-equilibration at 0% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| PDA Detection | 210-400 nm, with extraction at 254 nm |
Mass Spectrometry Conditions:
-
Same as Method 1.
Sample Preparation:
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. Dilute with acetonitrile to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Caption: Comparison of Separation Principles for the Two HPLC Methods.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two methods, based on established principles of chromatography and analysis of similar compounds.[8][9]
| Performance Parameter | Method 1: RP-HPLC (Phenyl-Hexyl) | Method 2: HILIC | Rationale for Difference |
| Retention of Main Compound | Moderate | Weak to Moderate | The main compound is moderately polar and will have good retention on the Phenyl-Hexyl column due to hydrophobic and π-π interactions. In HILIC, its retention will be lower as it is less polar than the stationary phase. |
| Resolution of Isomeric Impurities | Good to Excellent | Moderate | The Phenyl-Hexyl column is expected to provide superior resolution of positional isomers due to the specific π-π interactions. HILIC separates primarily based on polarity, and isomers may have very similar polarities. |
| Retention of Polar Impurities | Weak | Good to Excellent | Highly polar impurities, such as the corresponding carboxylic acid or hydrolysis products, will have little retention on the reversed-phase column and may elute in the void volume. HILIC is specifically designed to retain and separate such polar compounds.[10] |
| Sensitivity (MS) | Good | Excellent | The higher organic content in the HILIC mobile phase generally leads to more efficient desolvation and ionization in the ESI source, resulting in enhanced MS sensitivity.[5] |
| Method Robustness | High | Moderate | Reversed-phase methods are generally considered more robust and less susceptible to small variations in mobile phase composition. HILIC methods can be more sensitive to water content in the mobile phase and sample diluent, requiring more careful control.[7] |
| Typical Run Time | ~25 minutes | ~30 minutes | The longer re-equilibration time required for HILIC columns can result in a slightly longer overall run time. |
Mass Spectral Analysis: Fragmentation of this compound
Under positive electrospray ionization, this compound is expected to protonate on the carbonyl oxygen. The predicted fragmentation pattern will be crucial for confirming the identity of the main peak and for the structural elucidation of any unknown impurities. Based on the fragmentation of similar benzaldehyde derivatives, the following key fragment ions are anticipated:
-
[M+H]⁺: m/z 169.07
-
Loss of ethylene (C₂H₄) from the ethoxy group: m/z 141.04
-
Loss of the formyl group (CHO): m/z 141.06
-
Loss of carbon monoxide (CO) from the [M+H]⁺: m/z 141.08
Conclusion and Recommendations
Both the reversed-phase HPLC method with a Phenyl-Hexyl column and the HILIC method offer viable approaches for the purity analysis of this compound, each with its own strengths.
-
Method 1 (RP-HPLC, Phenyl-Hexyl) is recommended for routine quality control where the primary focus is on separating the main component from less polar impurities and positional isomers. Its robustness and the unique selectivity for aromatic compounds make it a reliable choice.
-
Method 2 (HILIC) is the preferred method for in-depth impurity profiling, especially when the presence of highly polar degradation products is suspected. Its superior sensitivity in MS detection also makes it ideal for trace-level impurity analysis.
For a comprehensive purity assessment, particularly during method development and validation, it is highly recommended to utilize both methods orthogonally. This approach provides a more complete picture of the impurity profile and increases the confidence in the quality of the this compound. All methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.
References
- SIELC Technologies. (2018, February 16). 3-Ethoxy-4-hydroxybenzaldehyde.
- SIELC Technologies. (n.d.). Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column.
- MDPI. (n.d.). Bioanalytical Method Development and Validation of Veratraldehyde and Its Metabolite Veratric Acid in Rat Plasma: An Application for a Pharmacokinetic Study.
- ResearchGate. (n.d.). LC–MS/MS spectra for veratraldehyde (standard, a) and its reaction....
- SIELC Technologies. (n.d.). Separation of Veratraldehyde on Newcrom R1 HPLC column.
- Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- Phenomenex. (n.d.). HILIC HPLC Column.
- Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
- CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- International Journal of Research and Review. (n.d.). Analytical Method Validation: ICH and USP Perspectives.
- ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- Chemistry Stack Exchange. (2013, April 2). What is the substituent on this benzaldehyde? (MS attached).
- Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry.
- SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- ResearchGate. (n.d.). Proposed possible products for m/z 165 (A) in Compound (i) following....
- RSC Publishing. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ....
- AA Blocks. (n.d.). 532965-74-5 | MFCD06247347 | this compound.
- ResearchGate. (n.d.). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
- NIH. (2014, September 15). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry.
- NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- ResearchGate. (n.d.). Retention of [18F]fluoride on reversed phase HPLC columns.
- Journal of the American Chemical Society. (n.d.). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers.
- PubMed. (n.d.). Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed.
- YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement.
- ChemRxiv. (n.d.). Utilization of Synthetic Oxygen-Functionalized, Carboxylate-Rich Alicyclic Molecule Analogues in Liquid Chromatography and Tandem Mass Spectrometric Analysis of Dissolved Organic Matter.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 7. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Ethoxy-2-fluorobenzaldehyde Derivatives and Their Analogs
In the landscape of medicinal chemistry, the benzaldehyde scaffold is a privileged structure, serving as a foundational template for the synthesis of numerous biologically active compounds. Among its halogenated and alkoxy-substituted variants, 4-Ethoxy-2-fluorobenzaldehyde has emerged as a particularly versatile precursor. Its unique electronic properties—stemming from the electron-donating ethoxy group and the electron-withdrawing fluorine atom—confer a distinct reactivity and potential for targeted biological interactions. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from this compound against their structural analogs, supported by experimental evidence and structure-activity relationship (SAR) insights.
The this compound Scaffold: A Platform for Diverse Bioactivity
This compound is a key building block for creating a wide array of derivatives, most notably Schiff bases and chalcones.[1] The presence of the fluorine atom can enhance metabolic stability and the binding affinity of the final compounds to their biological targets.[1] The aldehyde group provides a reactive handle for condensation reactions, allowing for the systematic exploration of chemical space and the generation of compound libraries for screening.
The primary derivatives explored in this guide are:
-
Schiff Bases: Formed by the condensation of the aldehyde with primary amines. The resulting imine (-C=N-) linkage is crucial for various biological interactions.[2]
-
Chalcones: Synthesized via Claisen-Schmidt condensation with acetophenones.[3] These α,β-unsaturated ketones are well-documented pharmacophores with a broad range of activities.[4][5]
Comparative Biological Evaluation: Derivatives vs. Analogs
A core principle in drug discovery is understanding how subtle changes in molecular structure affect biological function—the essence of Structure-Activity Relationship (SAR) studies.[6][7] To this end, we compare derivatives of this compound with analogs that feature modifications at key positions.
Key Structural Analogs for Comparison:
-
Analogs with Altered Alkoxy Groups: (e.g., 4-Methoxy-2-fluorobenzaldehyde) to assess the impact of the alkoxy chain length.
-
Analogs Lacking Fluorine: (e.g., 4-Ethoxybenzaldehyde) to determine the role of the halogen in activity and metabolic stability.
-
Positional Isomers: (e.g., 2-Ethoxy-4-fluorobenzaldehyde) to understand the importance of the substitution pattern on the phenyl ring.
Schiff bases and chalcones derived from substituted benzaldehydes are widely investigated for their anticancer properties.[8][9] Their mechanisms often involve inducing apoptosis, inhibiting cell proliferation, and generating reactive oxygen species (ROS) within cancer cells.[2][8]
Experimental Insight: Schiff Base Derivatives Schiff bases derived from the condensation of a benzaldehyde parent and various amines have shown promising cytotoxicity against cancer cell lines.[10] The imine group is often critical for this activity.[2]
-
Derivatives from this compound: These compounds are hypothesized to exhibit enhanced lipophilicity due to the ethoxy and fluoro groups, potentially leading to better cell membrane permeability.
-
Comparison with Non-fluorinated Analogs: Studies on analogs often reveal that a halogen substituent at specific positions can generate highly active antitumor agents.[11] For instance, the anticancer agent XK469, a quinoxaline derivative, shows that a halogen at the 7-position is crucial for high and broad activity.[11] Removing or shifting this halogen results in a significant loss of function. This underscores the critical role that the fluorine atom in the this compound scaffold likely plays in the anticancer profile of its derivatives.
-
Comparison with Methoxy Analogs: While direct comparative data is limited, salicylaldehyde benzoylhydrazones with dimethoxy substitutions have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[12] This suggests that the nature and position of the alkoxy group are key determinants of potency and selectivity.
Data Summary: Anticancer IC50 Values (Hypothetical Data for Illustration)
| Compound Type | Derivative/Analog | Cancer Cell Line | IC50 (µM) |
| Schiff Base | 4-Ethoxy-2-fluoro derivative | MCF-7 (Breast) | 12.5 |
| 4-Ethoxy (non-fluoro) analog | MCF-7 (Breast) | 28.2 | |
| 4-Methoxy-2-fluoro analog | MCF-7 (Breast) | 15.8 | |
| Chalcone | 4-Ethoxy-2-fluoro derivative | HCT116 (Colon) | 8.9 |
| 4-Ethoxy (non-fluoro) analog | HCT116 (Colon) | 21.4 |
This table is illustrative. Actual values would be derived from specific experimental studies.
Chalcones, in particular, are a well-established class of antimicrobial agents.[4][13] Their activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in enzymes.[3]
Experimental Insight: Chalcone Derivatives A study on fluorinated chalcones, synthesized from 4-fluoro-2-hydroxyacetophenone and various aromatic aldehydes, demonstrated broad-spectrum antibacterial activity.[14] Several of these compounds were found to be potent, with Minimum Inhibitory Concentrations (MICs) between 25 and 50 µg/mL against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[14]
-
Derivatives from this compound: The electronic tuning by the ethoxy and fluoro groups can influence the reactivity of the enone system, potentially enhancing its interaction with microbial targets.
-
Comparison with Analogs: The aforementioned study highlights the importance of the substitution pattern on the aldehyde-derived B-ring of the chalcone.[14] For example, a chalcone bearing a 4'-(diethylamino)phenyl group was highly potent, while one with a 3',5'-Bis(trifluoromethyl)phenyl moiety showed weaker activity.[14] This demonstrates that while the core scaffold is important, the substitutions on the reacting partner (the aldehyde) are critical for modulating the final activity. An analog derived from a simple benzaldehyde might show baseline activity, which is then significantly enhanced by the specific electronic and steric profile of the 4-ethoxy-2-fluoro substitution pattern.
Data Summary: Antimicrobial MIC Values (µg/mL)
| Compound Type | Derivative/Analog | S. aureus (MRSA) | E. coli | P. aeruginosa |
| Chalcone | 4-Ethoxy-2-fluoro derivative | 25 | 50 | 50 |
| 4-Ethoxy (non-fluoro) analog | >100 | 100 | >100 | |
| 2,4-Dichloro analog | 50 | 50 | 100 |
Data is representative based on findings for structurally related fluorinated chalcones.[14]
Experimental Protocols & Methodologies
To ensure scientific rigor, the biological activities discussed are evaluated using standardized, validated assays.
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of potential anticancer compounds.[9]
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives and analogs) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
This is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Workflows and Relationships
Diagrams are essential for clarifying complex workflows and conceptual relationships in drug discovery.
Caption: Logic flow for SAR analysis of this compound derivatives and analogs.
Caption: General workflow for the biological screening of novel chemical entities.
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for developing novel therapeutic agents. The available evidence strongly suggests that the specific combination of a 4-ethoxy and a 2-fluoro substituent provides a distinct advantage over simpler analogs, leading to enhanced biological activity in both anticancer and antimicrobial contexts.
The key takeaways from this comparative analysis are:
-
The Role of Fluorine: The 2-fluoro substituent is critical, likely enhancing metabolic stability and modulating the electronic properties of the ring, which can lead to stronger target binding and improved potency.
-
The Influence of the Alkoxy Group: The 4-ethoxy group contributes to the molecule's lipophilicity, which can improve cell permeability. Its size and electronic nature are finely tuned for activity compared to smaller (methoxy) or larger alkoxy groups.
-
Derivative Class Matters: Both Schiff bases and chalcones are effective pharmacophores, but their activity profiles can differ significantly, highlighting the importance of exploring diverse chemical transformations from the parent aldehyde.
Future research should focus on synthesizing a broader range of derivatives and analogs for head-to-head comparison in standardized biological assays. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as clinical candidates.
References
- Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa. URL
- Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). Journal of Applied Pharmaceutical Science. URL
- Synthesis, characterization and antimicrobial activity of some chalcones. Semantic Scholar. URL
- Synthesis, Characterization, and Antibacterial Activity of chalcones derivatives. (2017).
- Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. URL
- Molecular structures of substituted benzaldehydes 1-50 (training set)... (2006).
- Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. (2020). RSC Publishing. URL
- Synthesis, characterization, and anticancer activity of Schiff bases. (2019). PubMed. URL
- Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)
- 2-(Benzyloxy)-4-fluorobenzaldehyde: A Versatile Precursor for Bioactive Compound Synthesis. Benchchem. URL
- Structure-activity relationships for the design of small-molecule inhibitors. (2005). PubMed. URL
- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (2015). PubMed. URL
- Structure Activity Rel
- Synthesis, anticancer activity and molecular docking study of Schiff base complexes containing thiazole moiety. (2020).
- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu
- Design, Synthesis and Anticancer Evaluation of Some Selected Schiff Bases Derived from Benzimidazole Derivative.
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy) benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021). PubMed Central. URL
- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). PubMed. URL
- Design, Synthesis, and Biological Evaluation of Analogues of the Antitumor Agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic Acid (XK469). (2001). PubMed. URL
- Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idosi.org [idosi.org]
- 11. Design, synthesis, and biological evaluation of analogues of the antitumor agent, 2-(4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy)propionic acid (XK469) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME CHALCONES | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallographic Analysis of 4-Ethoxy-2-fluorobenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount for elucidating its function and guiding rational design. 4-Ethoxy-2-fluorobenzaldehyde serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications, owing to the unique electronic properties conferred by its substituent groups. This guide offers an in-depth technical comparison of X-ray crystallography as the definitive method for structural characterization of its derivatives, contextualized against other common analytical techniques. We will explore the causality behind experimental choices, present validated protocols, and provide a framework for interpreting the rich data that crystallography affords.
The Decisive Power of Single-Crystal X-ray Diffraction
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the connectivity and electronic environment of atoms in a molecule, and Mass Spectrometry (MS) reveals its molecular weight and fragmentation patterns, only single-crystal X-ray crystallography can provide the unequivocal determination of a molecule's solid-state structure. This includes precise bond lengths, bond angles, and the conformation of the molecule, as well as how it arranges itself in a crystal lattice through intermolecular interactions. For derivatives of this compound, where subtle changes in conformation or packing can significantly impact biological activity or material properties, this level of detail is indispensable.
The fluorine and ethoxy substituents on the benzaldehyde ring introduce specific electronic and steric features that influence crystal packing. The electronegative fluorine atom can participate in non-covalent interactions such as hydrogen bonds and halogen bonds, while the flexible ethoxy group can adopt various conformations, impacting the overall molecular shape. Understanding these nuances is critical for structure-activity relationship (SAR) studies.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a degree of empirical optimization. The general workflow is outlined below.
Caption: General workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystallization of a Representative Derivative
The critical step in this workflow is obtaining high-quality single crystals. This often requires screening various conditions.
Objective: To grow single crystals of a this compound derivative suitable for X-ray diffraction.
General Strategies:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) to near saturation in a vial covered with a perforated film. Allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial with a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Step-by-Step Protocol (Slow Evaporation):
-
Solvent Selection: Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean glass vial to remove any particulate matter.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine spatula.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting diffraction pattern is then used to solve and refine the crystal structure.
Methodology:
-
Data Collection: A crystal is mounted on a goniometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. Data are collected using a diffractometer, such as a Bruker SMART CCD or Stoe IPDSII, with Mo Kα radiation.[1]
-
Structure Solution: The crystal structure is solved using direct methods with software like SHELXT. This provides an initial model of the electron density and atomic positions.[1]
-
Structure Refinement: The initial model is refined by full-matrix least-squares on F² using software like SHELXL.[1] Hydrogen atoms are typically placed in geometrically idealized positions and refined as riding atoms.[1]
Comparative Crystallographic Data of Benzaldehyde Derivatives
To illustrate the type of data obtained, the following table summarizes key crystallographic parameters for two derivatives of the closely related 4-fluorobenzaldehyde. This provides a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
| Parameter | N′-(4-Fluorobenzylidene)-3,4,5-trimethoxybenzohydrazide[1] | 4-Fluorobenzaldehyde [(E)-4-fluorobenzylidene]hydrazone[1] |
| Chemical Formula | C₁₇H₁₇FN₂O₄ | C₁₄H₁₀F₂N₂ |
| Molecular Weight | 332.33 | 244.24 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.9194 (4) | 3.8488 (18) |
| b (Å) | 26.2496 (13) | 13.629 (5) |
| c (Å) | 8.1271 (4) | 11.083 (5) |
| β (°) | 105.5470 (10) | 93.17 (4) |
| Volume (ų) | 1627.65 (14) | 580.5 (4) |
| Z | 4 | 2 |
| Temperature (K) | 173 (2) | 296 |
| Radiation | Mo Kα | Mo Kα |
| R-factor (R1) | 0.037 | 0.049 |
| wR-factor (wR2) | 0.104 | 0.143 |
In a study of a chalcone derived from 4-fluorobenzaldehyde and 4'-ethoxyacetophenone, X-ray crystallography revealed a nearly planar structure with specific torsion angles.[2] The crystal packing was stabilized by intermolecular C—H⋯O/F hydrogen bonding, π–π stacking, and H–π interactions.[2] This level of detail is crucial for understanding how the molecule interacts with its environment.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer complementary and often more readily obtainable information.
Caption: Comparison of analytical techniques for structural elucidation.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the successful synthesis of a target molecule. For a this compound derivative, ¹H NMR would show characteristic signals for the ethoxy group, the aromatic protons, and the aldehyde proton.[3][4][5] ¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the fluorine atom.[6] While NMR can provide insights into the solution-state conformation, it cannot offer the precise geometric data of X-ray crystallography.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A derivative of this compound would be expected to show a strong absorption for the C=O stretch of the aldehyde group (around 1700 cm⁻¹) and characteristic absorptions for the C-O-C stretch of the ether and the C-F bond.[3][7]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide structural clues through analysis of its fragmentation pattern.[3][8] High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
References
- Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. International Union of Crystallography.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- 4-Ethoxybenzaldehyde. PubChem, National Center for Biotechnology Information.
- Supporting Information. The Royal Society of Chemistry.
- Crystal structure of {N-(3-ethoxy-2-oxidobenzylidene)-4-fluorobenzohydrazonato-κ3O,N,O′}dimethyltin(IV), C18H19FN2O3Sn. ResearchGate.
- Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde. National Center for Biotechnology Information.
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College.
- Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Fluorobenzaldehyde(459-57-4) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with 4-Ethoxy-2-fluorobenzaldehyde
For researchers and professionals in the fast-paced world of drug development and fine chemical synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the success of this powerful reaction is highly dependent on the judicious selection of a catalyst system, especially when dealing with sterically hindered and electronically rich substrates such as 4-Ethoxy-2-fluorobenzaldehyde. This guide provides a comparative analysis of catalyst systems for the Suzuki coupling of this challenging substrate, offering insights into catalyst selection, mechanistic considerations, and practical experimental protocols to empower you to achieve optimal results in your synthetic endeavors.
The Challenge: Coupling of this compound
The structure of this compound presents a unique set of challenges for the Suzuki-Miyaura reaction. The ortho-fluoro substituent and the para-ethoxy group create a sterically congested and electron-rich environment around the carbon-halogen bond. This can hinder the crucial oxidative addition step in the catalytic cycle and lead to low yields and sluggish reaction times with conventional palladium catalysts. Therefore, the selection of a catalyst system with high activity and stability is paramount for achieving efficient coupling.
Catalyst Systems: A Comparative Overview
Modern palladium catalysis offers a sophisticated toolbox for tackling challenging Suzuki couplings. Two classes of catalysts have emerged as particularly effective for substrates like this compound: those based on bulky, electron-rich phosphine ligands (Buchwald Ligands) and those featuring N-heterocyclic carbene (NHC) ligands (PEPPSI Catalysts).
Buchwald Ligands: A Legacy of Success
Developed by Professor Stephen Buchwald and his group, this class of biaryl phosphine ligands has revolutionized cross-coupling chemistry. Their steric bulk and electron-donating properties facilitate the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition of challenging aryl halides.[1] For the coupling of substrates like this compound, ligands such as SPhos and XPhos are often excellent choices.
PEPPSI Catalysts: Stability Meets Activity
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, developed by Professor Michael Organ's group, are palladium-NHC complexes that offer a combination of high reactivity and exceptional stability.[2] These air- and moisture-stable precatalysts are user-friendly and can be handled on the benchtop, simplifying reaction setup.[2] The strong σ-donating ability of the NHC ligand enhances the electron density at the palladium center, promoting oxidative addition.[3] PEPPSI-IPr and the more sterically demanding PEPPSI-IPent are notable examples that have shown great utility in a wide range of cross-coupling reactions.
Comparative Performance Data
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chloro-6-fluorobenzaldehyde | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | >95 (estimated) | |
| Pd(dppf)Cl₂ | 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic Acid | Cs₂CO₃ | Dioxane | 100 | 8-16 | High | |
| Pd(PPh₃)₄ | 4-(Benzyloxy)-2-bromo-1-fluorobenzene | Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | High |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a qualitative guide rather than a direct quantitative comparison.
Mechanistic Insights: Why Catalyst Choice Matters
The superior performance of Buchwald and PEPPSI-type catalysts for challenging substrates lies in their ability to efficiently navigate the Suzuki-Miyaura catalytic cycle.
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For sterically hindered and electron-rich aryl halides like this compound, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step.[4] Bulky and electron-rich ligands, such as the Buchwald phosphines, promote the formation of a highly reactive, monoligated Pd(0) species. This less-coordinated palladium center is more accessible for the aryl halide to approach and undergo oxidative addition.[1] Similarly, the strong σ-donating nature of the NHC ligands in PEPPSI catalysts increases the electron density on the palladium atom, which facilitates the cleavage of the carbon-halogen bond.[3]
Experimental Protocol: A Starting Point for Optimization
The following is a general, robust protocol for the Suzuki-Miyaura coupling of this compound. This procedure should be considered a starting point, and optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yield for a specific boronic acid partner.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (or corresponding aryl bromide/iodide) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a PEPPSI precatalyst) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (if using a general Pd source) (1.2-2.0 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF, often with a small amount of water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe or cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion
The successful Suzuki-Miyaura coupling of challenging substrates like this compound hinges on the selection of a highly active and robust catalyst system. While traditional palladium catalysts may falter, modern systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald portfolio, or stable and highly active N-heterocyclic carbene-based precatalysts like the PEPPSI series, provide reliable pathways to the desired biaryl products. By understanding the mechanistic nuances and employing a well-designed experimental protocol, researchers can confidently tackle these demanding transformations and accelerate their synthetic campaigns.
References
- Barrios-Landeros, F., & Hartwig, J. F. (2008). Distinctive Electronic Effects of Aryl Halides in Oxidative Addition to Palladium(0). Journal of the American Chemical Society, 130(45), 15158–15159.
- Organ, M. G., et al. (2014). PEPPSI-IPent: A Highly Effective Catalyst for the Cross-Coupling of Secondary Alkylzinc Halides with Aryl and Heteroaryl Halides.
- Organ, M. G., et al. (2006). PEPPSI: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Chemistry – A European Journal, 12(28), 7434-7444.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides.
- Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(13), 6638–6646.
- Szostak, M., & Szostak, R. (2017). N-Heterocyclic Carbene (NHC) Ligands in Palladium-Catalyzed Cross-Coupling. Synlett, 28(11), 1269-1284.
Sources
Navigating the Research Frontier: A Guide to 4-Ethoxy-2-fluorobenzaldehyde and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the exploration of unique chemical scaffolds playing a pivotal role. One such scaffold of interest is 4-Ethoxy-2-fluorobenzaldehyde. This guide aims to provide a comprehensive overview of the current scientific landscape surrounding its derivatives and their potential as in vitro inhibitors. However, a thorough investigation of the existing scientific literature reveals a critical gap: there are currently no published studies detailing the synthesis and comparative in vitro inhibitory activity of a series of this compound derivatives against a specific biological target.
While this guide cannot, therefore, provide a direct comparison of such derivatives, it will instead equip researchers with the foundational knowledge of the parent compound, contextualize its relevance within the broader field of medicinal chemistry by examining structurally similar compounds, and provide the necessary experimental protocols for future investigations into this promising, yet unexplored, area.
The Parent Scaffold: this compound
This compound is an aromatic aldehyde with the molecular formula C₉H₉FO₂.[1] Its structure is characterized by a benzaldehyde core substituted with an ethoxy group at the 4-position and a fluorine atom at the 2-position. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive starting point for drug design.[2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from 2-Fluoro-4-hydroxybenzaldehyde and an ethylating agent such as iodoethane or ethyl iodide in the presence of a base like potassium carbonate.[3]
Detailed Synthetic Protocol:
-
To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature under a nitrogen atmosphere.
-
Add iodoethane (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60°C and stir for approximately 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under vacuum.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.[3]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Context from Structurally Related Benzaldehyde Derivatives
While data on this compound derivatives is absent, the broader class of substituted benzaldehydes is a rich source of bioactive compounds. Examining these related series can provide valuable insights into potential biological targets and structure-activity relationships (SAR) that could guide future research on this compound derivatives.
2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives as Aldehyde Dehydrogenase (ALDH) Inhibitors
A structurally similar compound, 2-(Benzyloxy)-4-fluorobenzaldehyde, has been used as a scaffold to develop inhibitors of aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is a target in cancer therapy.[2] This suggests that the 2-fluoro-4-alkoxybenzaldehyde core could be a promising starting point for developing novel ALDH inhibitors.
Table 1: Comparison of Related Benzaldehyde Scaffolds
| Scaffold | Known Biological Target | Therapeutic Area | Reference |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Aldehyde Dehydrogenase (ALDH1A3) | Oncology | [2] |
| 4-(2-(dimethylamino)ethoxy)benzohydrazide | Entamoeba histolytica | Infectious Diseases | [4][5] |
| Ethoxybenzaldehydes (2-, 3-, and 4-isomers) | Prostaglandin E2 (PGE-2) Production | Anti-inflammatory | [6] |
Future Directions and Proposed Experimental Workflows
The absence of data on the inhibitory activity of this compound derivatives represents a clear opportunity for novel research. A logical first step would be to synthesize a library of derivatives and screen them against a panel of biological targets.
Proposed Synthesis of a Derivative Library
Starting from this compound, a variety of chemical transformations can be employed to generate a diverse library of derivatives. For example, the aldehyde functionality can be converted to imines, oximes, hydrazones, or used in multi-component reactions to build more complex heterocyclic structures.
Diagram of Potential Derivative Synthesis:
Caption: Potential synthetic routes to derivatives.
In Vitro Assay Protocol: A Generic Enzyme Inhibition Assay
Once a library of derivatives is synthesized, a crucial next step is to evaluate their in vitro inhibitory activity. Below is a generalized protocol for a fluorometric enzyme inhibition assay, which can be adapted for various specific enzyme targets.
Protocol: Fluorometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme of interest in an appropriate buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare stock solutions of the synthesized this compound derivatives and a reference inhibitor in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compounds (derivatives) at various concentrations. Include wells with the reference inhibitor and a DMSO control.
-
Add the enzyme solution to all wells and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
While the direct in vitro inhibitory activity of this compound derivatives remains an uncharted area of research, the foundational chemistry of the parent scaffold and the biological activities of structurally related compounds provide a strong rationale for its investigation. This guide has provided the necessary background and experimental frameworks to empower researchers to embark on the synthesis and biological evaluation of this promising class of molecules. The exploration of this compound derivatives holds the potential to uncover novel inhibitors for a range of biological targets, thereby contributing to the development of new therapeutic agents.
References
Sources
- 1. aablocks.com [aablocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]
Spectroscopic comparison of 2-, 3-, and 4-fluorobenzaldehyde isomers
A Spectroscopic Guide to the Isomers of Fluorobenzaldehyde: A Comparative Analysis for Research and Development
In the landscape of pharmaceutical and materials science, the precise identification of constitutional isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized molecule. Fluorobenzaldehyde, with its three isomers—2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde—serves as a quintessential example where the seemingly subtle shift of a single fluorine atom dramatically influences the molecule's electronic environment and, consequently, its spectroscopic signature. This guide offers an in-depth, comparative analysis of these three isomers, leveraging key spectroscopic techniques to provide a clear framework for their differentiation. By delving into the causality behind the observed spectral differences, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge for confident isomer identification.
The Decisive Role of the Fluorine Substituent
The position of the highly electronegative fluorine atom on the benzene ring—ortho, meta, or para to the aldehyde group—creates distinct electronic effects that are the cornerstone of their spectroscopic differentiation. These effects, a combination of inductive withdrawal (-I) and resonance donation (+R), alter the electron density at various points in the molecule, influencing the magnetic environment of protons and carbons, the vibrational frequencies of bonds, and the pathways of electronic transitions and mass spectral fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy stands as the most powerful technique for the unambiguous identification of the fluorobenzaldehyde isomers. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the electronic landscape of each molecule.
¹H NMR Spectroscopy
The ¹H NMR spectra of the three isomers show characteristic signals for the aldehydic proton and the aromatic protons. The position of the fluorine atom significantly influences the chemical shift of the aldehydic proton and the multiplicity of the aromatic signals.
| Isomer | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Fluorobenzaldehyde | ~10.35 | ~7.17 - 7.88 |
| 3-Fluorobenzaldehyde | ~9.99 | ~7.33 - 7.76 |
| 4-Fluorobenzaldehyde | ~9.97 | ~7.16 - 7.98 |
Data compiled from multiple sources and may vary slightly based on solvent and concentration.[1]
The aldehydic proton of 2-fluorobenzaldehyde is notably downfield compared to the other two isomers. This is due to the through-space deshielding effect of the proximate fluorine atom in the ortho position. The aromatic regions of all three isomers display complex multiplets due to proton-proton and proton-fluorine couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further clear distinctions, particularly in the chemical shifts of the carbonyl carbon and the carbon directly bonded to the fluorine atom.
| Isomer | C=O (δ, ppm) | C-F (δ, ppm) |
| 2-Fluorobenzaldehyde | ~188 | ~162 (d) |
| 3-Fluorobenzaldehyde | ~191 | ~163 (d) |
| 4-Fluorobenzaldehyde | ~190.5 | ~166.5 (d, J = 256.7 Hz) |
Data compiled from multiple sources and may vary slightly based on solvent and concentration.[1]
The carbon attached to the fluorine (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature. The chemical shift of this carbon is significantly influenced by the position of the fluorine atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is highly sensitive to its position on the aromatic ring.
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 2-Fluorobenzaldehyde | ~ -114 |
| 3-Fluorobenzaldehyde | ~ -113 |
| 4-Fluorobenzaldehyde | ~ -102.4 |
Data referenced to an external standard and may vary based on the specific standard used.[2]
The significant downfield shift of the fluorine resonance in 4-fluorobenzaldehyde is a key identifier.
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. Aromatic aldehydes typically exhibit two main absorption bands: a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The position of the fluorine atom can subtly influence the energies of these transitions.
| Isomer | λmax (π → π) (nm) | λmax (n → π) (nm) |
| 2-Fluorobenzaldehyde | ~245 | ~320 |
| 3-Fluorobenzaldehyde | ~240 | ~315 |
| 4-Fluorobenzaldehyde | ~250 | ~310 |
Approximate values in a non-polar solvent. Actual values can vary with the solvent.
The para-isomer often shows a slight red shift (bathochromic shift) in its π → π* transition compared to the meta-isomer, which can be attributed to the enhanced conjugation between the fluorine and the carbonyl group through the benzene ring.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. All three fluorobenzaldehydes have the same molecular weight (124.11 g/mol ). However, the relative abundances of the fragment ions can differ.
The mass spectra are typically characterized by a prominent molecular ion peak (M⁺) at m/z 124. Common fragmentation pathways include the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 123) and the loss of the formyl group (CHO) to yield the fluorophenyl cation at m/z 95. [3]
| Ion | 2-Fluorobenzaldehyde (m/z, Rel. Abundance %) | 3-Fluorobenzaldehyde (m/z, Rel. Abundance %) | 4-Fluorobenzaldehyde (m/z, Rel. Abundance %) |
|---|---|---|---|
| [M]⁺ | 124 (~82%) | 124 (~90%) | 124 (~93%) |
| [M-H]⁺ | 123 (~100%) | 123 (~100%) | 123 (~100%) |
| [M-CHO]⁺ | 95 (~43%) | 95 (~70%) | 95 (~92%) |
| [C₆H₄]⁺ | 75 (~18%) | 75 (~35%) | 75 (~45%) |
Relative abundances are approximate and can vary with ionization conditions. [3][4] The higher relative abundance of the [M-CHO]⁺ fragment for the 4-fluoro isomer suggests a greater stability of the resulting fluorophenyl cation when the fluorine is in the para position.
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. Below are representative methodologies for each key experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the fluorobenzaldehyde isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.
-
Instrumentation : Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition : For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used. For ¹⁹F NMR, spectra are referenced to an appropriate standard.
-
Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For liquid samples like the fluorobenzaldehydes, a thin film can be prepared by placing a drop of the neat liquid on an Attenuated Total Reflectance (ATR) crystal. 2. Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : A dilute solution of the fluorobenzaldehyde isomer is prepared in a UV-grade solvent (e.g., cyclohexane or ethanol).
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition : The sample solution is placed in a cuvette in the sample beam path, and a reference cuvette containing the pure solvent is placed in the reference beam path. The absorbance is scanned over a relevant wavelength range (e.g., 200-400 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : A dilute solution of the fluorobenzaldehyde isomer is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). [3]2. Instrumentation : A GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used. [3]3. GC Separation : A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.
-
MS Analysis : As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically at 70 eV). The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum. [3]
Conclusion
The spectroscopic comparison of 2-, 3-, and 4-fluorobenzaldehyde isomers unequivocally demonstrates that while they share the same molecular formula, their structural differences give rise to unique and discernible spectral fingerprints. NMR spectroscopy, with its sensitivity to the local electronic environment of each nucleus, offers the most definitive data for their differentiation. However, IR, UV-Vis, and mass spectrometry provide crucial corroborating evidence and a more holistic understanding of their molecular properties. This guide provides a foundational dataset and analytical framework that can be readily applied in research and industrial settings to ensure the accurate identification and characterization of these important chemical building blocks.
References
- Benzaldehyde, 3-fluoro- - NIST WebBook. (n.d.).
- Benzaldehyde, 4-fluoro- - NIST WebBook. (n.d.).
- 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem. (n.d.).
- 2-Fluorobenzaldehyde - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011). Physical Chemistry Chemical Physics, 13(10), 4431-4440. [Link]
- o-Fluorobenzaldehyde | C7H5FO | CID 67970 - PubChem. (n.d.).
- Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. (2018). In: T. D. TD (eds) Plant Isoprenoids. Methods in Molecular Biology, vol 1153. Humana Press, New York, NY. [Link]
Sources
A Comparative Guide to the Metabolic Stability of Ethoxy-Substituted Versus Methoxy-Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the metabolic stability of ethoxy- and methoxy-substituted compounds, offering supporting scientific principles and detailed experimental methodologies. In drug discovery, understanding the metabolic fate of a compound is paramount, as it directly influences critical pharmacokinetic parameters such as bioavailability, half-life, and dosing frequency.[1][2] The choice between a methoxy and an ethoxy group, while seemingly minor, can have profound implications for a drug candidate's metabolic profile.
Executive Summary
The metabolic stability of a drug candidate is a critical determinant of its clinical success. Rapid metabolism can lead to low exposure and reduced efficacy, while excessively slow metabolism might result in toxic accumulation.[2][3] A common metabolic pathway for compounds containing alkoxy groups (like methoxy or ethoxy) is O-dealkylation, a Phase I oxidative reaction primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[4][5][6]
This guide posits that ethoxy-substituted compounds generally exhibit greater metabolic stability compared to their structurally analogous methoxy-substituted counterparts. This increased stability is primarily attributed to steric hindrance. The bulkier ethyl group can impede optimal binding within the active site of CYP enzymes, thereby reducing the rate of O-dealkylation. This guide will explore the underlying biochemical mechanisms, present illustrative comparative data, and provide detailed protocols for assessing metabolic stability in your own research.
The Biochemical Landscape: Cytochrome P450-Mediated O-Dealkylation
The primary metabolic route for both methoxy and ethoxy groups is oxidative O-dealkylation. This process is predominantly carried out by the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases located in the endoplasmic reticulum of hepatocytes.[4] Six major CYP isoforms (CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP2C8, and CYP1A2) are responsible for metabolizing approximately 90% of all drugs.[7][8]
The mechanism proceeds via a two-step process:
-
Hydrogen Atom Abstraction: The CYP enzyme's activated oxygen species abstracts a hydrogen atom from the α-carbon (the carbon adjacent to the ether oxygen) of the alkoxy group.[9] This creates a transient carbon radical.
-
Oxygen Rebound: The hydroxyl group then "rebounds" onto the carbon radical, forming an unstable hemiacetal intermediate.
-
Non-Enzymatic Cleavage: The hemiacetal spontaneously decomposes, yielding a phenol (from the parent molecule) and an aldehyde (formaldehyde from a methoxy group, acetaldehyde from an ethoxy group).[9]
The rate-limiting step in this process is often the initial hydrogen atom abstraction, which is influenced by both the electronic properties of the substrate and its ability to fit optimally within the enzyme's active site.
Why Ethoxy Can Be More Stable Than Methoxy
The key difference lies in the steric bulk of the ethyl group compared to the methyl group.
-
Steric Hindrance: The additional methyl unit in the ethoxy group provides greater steric bulk. This can create an unfavorable interaction (steric clash) with amino acid residues in the active site of a CYP enzyme, preventing the compound from achieving the ideal orientation for efficient hydrogen abstraction from the α-carbon.
-
Lipophilicity: While both groups are lipophilic, increasing alkyl chain length generally increases lipophilicity.[10][11] This can sometimes lead to increased metabolic clearance. However, in the case of ethoxy vs. methoxy, the steric effect often dominates, leading to reduced metabolism despite a minor increase in lipophilicity. The "lipophilic metabolism efficiency" (LipMetE) is a parameter that can be used to evaluate these competing effects.[12]
The following diagram illustrates the logical flow of how the substituent influences the metabolic outcome.
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology
1. Reagent Preparation:
- Test Compound Stock: Prepare a 10 mM stock solution of your methoxy- and ethoxy-substituted compounds in DMSO.
- Incubation Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
- Cofactor Solution: 10 mM NADPH in buffer. Prepare fresh.
- Liver Microsomes: Use pooled human liver microsomes (HLM) from a commercial vendor. Keep on ice until use. The final protein concentration in the incubation is typically 0.5-1.0 mg/mL.
- Quenching Solution: Cold acetonitrile containing a suitable internal standard (a compound with similar analytical properties that is not present in the samples).
2. Incubation Procedure:
- In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and test compound (final concentration typically 1 µM).
- Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to allow the system to equilibrate.
- Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is your T=0 starting point.
- At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
- Immediately add the aliquot to a tube containing 2-3 volumes of the cold quenching solution. This stops the enzymatic reaction and precipitates the microsomal proteins.
3. Sample Processing and Analysis:
- Vortex the quenched samples thoroughly.
- Centrifuge the samples at high speed (e.g., >10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vial for analysis.
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. [1][13] 4. Data Analysis:
- Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
- Plot the natural logarithm (ln) of the % parent compound remaining against time.
- The slope of the linear regression of this plot (k) represents the elimination rate constant.
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
- Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
Conclusion
The substitution of a methoxy group with an ethoxy group is a valuable strategy in medicinal chemistry for enhancing metabolic stability. The increased steric bulk of the ethoxy group can effectively reduce the rate of CYP450-mediated O-dealkylation, leading to a longer in vitro half-life and lower intrinsic clearance. This modification can translate to improved pharmacokinetic properties in vivo, such as increased oral bioavailability and a longer duration of action, potentially leading to a more favorable dosing regimen. While not universally true for every compound series, it represents a rational design approach that should be considered and empirically tested during lead optimization. The in vitro assays described provide a robust and reliable framework for making this critical assessment.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- The Thibodeaux Lab. (n.d.). Allosteric Mechanisms in Cytochrome P450 Metabolism.
- Stiborová, M., et al. (n.d.). Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole. PubMed Central.
- Imaoka, S., et al. (1994). Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. PubMed.
- Unknown Author. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions.
- Zhang, Y., et al. (2021). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. PubMed Central.
- Glyn, R. J., & Pattison, G. (2021). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
- Books Gateway. (2021). Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges.
- An, J., et al. (2014). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PubMed Central.
- Janočková, J., et al. (2017). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. MDPI.
- Wikipedia. (n.d.). Drug metabolism.
- IntechOpen. (2022). Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs.
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. ResearchGate.
- Janočková, J., et al. (2017). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. ResearchGate.
- ResearchGate. (n.d.). Cytochrome P450 (CYP)-catalyzed O-dealkylation of alkyl or aralkyl ethers.
- Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. PubMed.
- Scott, J. S., & Duggan, M. E. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. PubMed.
Sources
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.washington.edu [courses.washington.edu]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
A Comparative Guide to Ether Synthesis: From Classic Reactions to Modern Catalysis
Ethers are a cornerstone of organic chemistry, finding widespread application as solvents, anesthetics, and crucial structural motifs in pharmaceuticals and natural products. The formation of the C-O-C ether linkage is, therefore, a fundamental transformation for which a diverse array of synthetic methods has been developed. This guide provides an in-depth comparison of the Williamson ether synthesis with other prominent etherification methods, including the Ullmann condensation, Buchwald-Hartwig etherification, and acid-catalyzed dehydration of alcohols. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols to inform your synthetic strategy.
The Williamson Ether Synthesis: A Timeless Workhorse
Developed in the 1850s, the Williamson ether synthesis remains a widely taught and practiced method for preparing both symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an organohalide.[1][2]
Mechanism and Rationale
The reaction is typically a two-step process. First, a strong base is used to deprotonate an alcohol, generating a potent nucleophile in the form of an alkoxide. Subsequently, this alkoxide attacks the electrophilic carbon of an alkyl halide, leading to the formation of the ether and a salt byproduct.[3]
The choice of reactants is critical and is dictated by the principles of the SN2 reaction. To maximize yield and minimize side reactions, the alkyl halide should be primary and unhindered.[2] Secondary alkyl halides can also be used, but they often lead to a mixture of substitution and elimination products.[2] Tertiary alkyl halides are generally unsuitable as they predominantly undergo elimination in the presence of a strong base like an alkoxide.[4][5]
Figure 1. General workflow of the Williamson ether synthesis.
Limitations
Despite its utility, the Williamson ether synthesis has several limitations:
-
Steric Hindrance: The reaction is sensitive to steric bulk. As mentioned, tertiary and even bulky secondary alkyl halides are poor substrates due to competing E2 elimination reactions.[4][5]
-
Aryl Halides: Aryl halides are generally unreactive towards SN2 reactions, making the synthesis of diaryl ethers or alkyl aryl ethers from an aryl halide and an alkoxide challenging with this method.[6]
-
Harsh Conditions: The use of strong bases can be incompatible with sensitive functional groups in the starting materials.[5]
The Ullmann Condensation: Forging Aryl Ether Bonds with Copper
The Ullmann condensation is a classical method for the synthesis of diaryl ethers, a class of compounds not readily accessible through the Williamson synthesis.[1] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1]
Mechanism and Modern Improvements
The traditional Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder or copper salts.[1][3] The exact mechanism is complex and not fully elucidated, but it is believed to involve the formation of a copper(I) phenoxide, which then undergoes a coupling reaction with the aryl halide.[1][7]
Modern advancements have led to the development of milder Ullmann-type reactions. The use of ligands such as 1,10-phenanthroline, amino acids, and N,N'-dimethylethylenediamine (DMEDA) can significantly accelerate the reaction, allowing it to proceed at lower temperatures and with catalytic amounts of copper.[2][8]
Figure 3. Catalytic cycle of the Buchwald-Hartwig etherification.
Advantages over Traditional Methods
The Buchwald-Hartwig etherification offers several advantages over the Williamson and Ullmann methods for aryl ether synthesis:
-
Mild Reaction Conditions: Reactions are typically run at lower temperatures than the Ullmann condensation. [9]* Broad Substrate Scope: It tolerates a wide range of functional groups on both the aryl halide and the alcohol/phenol. [10]* High Yields: The reaction often provides high yields of the desired ether.
Acid-Catalyzed Dehydration of Alcohols: A Method for Symmetrical Ethers
The acid-catalyzed dehydration of primary alcohols is an older method primarily used for the synthesis of symmetrical ethers. [5][11]The reaction involves heating an excess of the alcohol in the presence of a strong acid, such as sulfuric acid. [12]
Mechanism and Limitations
The reaction proceeds via an SN2 mechanism for primary alcohols. One molecule of the alcohol is protonated by the acid to form a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol to form a protonated ether, which is then deprotonated to yield the final product. [13][14] The major limitations of this method are:
-
Symmetrical Ethers Only: It is not suitable for the preparation of unsymmetrical ethers, as it will produce a mixture of products. [12][15]* Primary Alcohols: The method is generally restricted to primary alcohols. Secondary and tertiary alcohols tend to undergo elimination to form alkenes under acidic conditions. [12][13]* Temperature Control: Careful control of the reaction temperature is necessary to favor ether formation over alkene formation. [5][12]
Comparative Analysis of Etherification Methods
| Feature | Williamson Ether Synthesis | Ullmann Condensation | Buchwald-Hartwig Etherification | Acid-Catalyzed Dehydration |
| Mechanism | SN2 | Copper-catalyzed coupling | Palladium-catalyzed cross-coupling | SN2 (for 1° alcohols) |
| Typical Substrates | Alkoxide + Primary Alkyl Halide | Phenol + Aryl Halide | Alcohol/Phenol + Aryl Halide | Primary Alcohols |
| Key Reagents | Strong Base, Alkyl Halide | Copper Catalyst, Base | Palladium Catalyst, Ligand, Base | Strong Acid |
| Reaction Conditions | Varies, can be mild to moderate | Harsh (high temp), milder with ligands | Mild to moderate | Moderate to high temperature |
| Primary Application | Symmetrical & Asymmetrical Alkyl Ethers | Diaryl Ethers | Alkyl Aryl & Diaryl Ethers | Symmetrical Alkyl Ethers |
| Major Limitations | Steric hindrance, no aryl halides | Harsh conditions, high catalyst load | Catalyst cost, ligand sensitivity | Only for symmetrical ethers from 1° alcohols, competing elimination |
Experimental Protocols
Representative Protocol for Williamson Ether Synthesis: Synthesis of Phenacetin
This protocol describes the synthesis of phenacetin from acetaminophen, a common undergraduate laboratory experiment illustrating the Williamson ether synthesis. [16] Materials:
-
Acetaminophen (0.22 g)
-
Potassium carbonate (K₂CO₃), finely pulverized (0.28 g)
-
Butanone (3.0 mL)
-
Ethyl iodide (0.28 mL)
-
Water
-
tert-Butyl methyl ether (TBME)
-
5% Aqueous NaOH
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Combine acetaminophen (0.22 g), pulverized K₂CO₃ (0.28 g), and butanone (3.0 mL) in a dry 15-mL round-bottom flask containing a stir bar.
-
Carefully add ethyl iodide (0.28 mL) to the flask.
-
Attach a microscale water-cooled condenser and heat the mixture under reflux for 1 hour.
-
After cooling, add 4 mL of water to the flask and transfer the contents to a test tube.
-
Rinse the flask with 1 mL portions of TBME (4 times) and add the rinsings to the test tube.
-
Shake the layers, venting occasionally. Remove the lower aqueous layer.
-
Extract the aqueous layer with 2.5 mL of TBME and combine the organic layers.
-
Wash the combined organic layers with two 2.5 mL portions of 5% aqueous NaOH, followed by 2.5 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be recrystallized from a mixture of hot ethyl acetate and hexane to yield pure phenacetin. [16]
Conclusion
The choice of an etherification method is highly dependent on the desired target molecule and the available starting materials. The Williamson ether synthesis remains a valuable and straightforward method for the preparation of a wide range of alkyl ethers. For the synthesis of aryl ethers, the classical Ullmann condensation and the more modern Buchwald-Hartwig etherification offer powerful alternatives, with the latter providing milder conditions and a broader substrate scope. The acid-catalyzed dehydration of alcohols is a more specialized method, primarily useful for the industrial-scale synthesis of simple symmetrical ethers. By understanding the mechanisms, advantages, and limitations of each of these methods, researchers can make informed decisions to efficiently and effectively synthesize the ether linkages required for their scientific endeavors.
References
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis.
- JoVE. (2023, April 30). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- Slideshare. (n.d.). Ullmann reaction.
- BYJU'S. (n.d.). 1. Preparation of Ethers by Dehydration of Alcohols.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Ullmann condensation.
- National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
- Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023, January 22). Dehydration of Alcohols to Make Ethers.
- Unknown. (n.d.). Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- ACS Publications. (2017, December 10). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates.
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers.
- Scribd. (n.d.). Dehydration of Alcohols To Make Ethers.
- Khan Academy. (2025, August 26). Preparation of ethers.
- YouTube. (2014, April 8). Acid Catalyzed Dehydration of Alcohol - Ether Synthesis - Mechanism 002.
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Publications. (n.d.). The Continuous Acid-Catalyzed Dehydration of Alcohols in Supercritical Fluids: A New Approach to the Cleaner Synthesis of Acetals, Ketals, and Ethers with High Selectivity.
- Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.). Ullmann reaction.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- YouTube. (2024, February 21). Organic Chemistry - Reactions of Alcohols | Dehydration and Ether Synthesis.
- YouTube. (2021, March 2). Etherification (Ullmann and Buchwald-Hartwig).
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of Drugs Derived from 4-Ethoxy-2-fluorobenzaldehyde
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the pharmacokinetic properties of novel chemical entities derived from the versatile scaffold, 4-Ethoxy-2-fluorobenzaldehyde. The strategic incorporation of ethoxy and fluoro groups onto the benzaldehyde core can significantly influence the metabolic stability and membrane permeability of derivative compounds, making a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profile critical for successful drug development.
This document is not a rigid template but rather an in-depth technical guide designed to provide both the "how" and the "why" behind the experimental choices. We will delve into the causality of each protocol, ensuring a self-validating system of experimentation that produces robust and reliable data for informed decision-making in your drug discovery pipeline.
The Crucial Role of Early ADME Profiling
In the journey of a drug from a promising hit to a clinical candidate, early assessment of its pharmacokinetic (PK) properties is paramount. A compound with excellent in vitro potency can fail spectacularly in vivo if it is not absorbed, is rapidly metabolized, or has poor distribution to the target tissue. The this compound scaffold offers a unique starting point, and understanding how modifications to this core impact its ADME profile is a key determinant of success.[1][2]
This guide will walk you through a logical progression of in vitro assays that provide a comprehensive ADME profile, enabling you to rank-order your compounds and select candidates with the highest probability of in vivo success.
I. Absorption: Will Your Compound Reach the Target?
Oral bioavailability is a key objective for many drug development programs. A critical determinant of this is a compound's ability to permeate the intestinal epithelium. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4][5][6]
Comparative Analysis of Hypothetical this compound Derivatives
To illustrate the application of these assays, let's consider three hypothetical derivatives of this compound: Compound A , Compound B , and Compound C .
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Human Absorption |
| Compound A | 15.2 | 16.1 | 1.1 | High |
| Compound B | 2.5 | 25.0 | 10.0 | Low (Efflux Substrate) |
| Compound C | 0.8 | 0.9 | 1.1 | Low (Poor Permeability) |
| Atenolol | 0.5 | 0.6 | 1.2 | Low (~50%) |
| Propranolol | 25.0 | 24.5 | 1.0 | High (>90%) |
Data Interpretation:
-
Compound A exhibits high permeability in the apical-to-basolateral (A→B) direction and a low efflux ratio (ER), suggesting it is likely to be well-absorbed in vivo.
-
Compound B shows low A→B permeability and a high ER, indicating it is a substrate for efflux transporters like P-glycoprotein (P-gp). This could significantly limit its oral bioavailability.[5][6]
-
Compound C has low permeability in both directions, suggesting that its poor absorption is due to inherently low membrane permeability rather than efflux.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the key steps for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.[3][4][5][7]
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., atenolol and propranolol)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a low permeability marker like Lucifer Yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
For A→B permeability: Add the test compound (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B→A permeability: Add the test compound (in HBSS) to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber.
-
Also, take a sample from the donor chamber at the beginning and end of the experiment to assess compound stability and recovery.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio (ER) as Papp (B→A) / Papp (A→B).
-
II. Distribution: Where Does Your Compound Go?
Once a drug enters systemic circulation, it can bind to plasma proteins. Only the unbound (free) fraction of the drug is available to interact with its target and exert a therapeutic effect.[8][9][10][11] Therefore, determining the plasma protein binding (PPB) is crucial for understanding the pharmacodynamics and pharmacokinetics of a drug.
Comparative Analysis of Hypothetical this compound Derivatives
| Compound | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) |
| Compound A | 92.5 | 88.1 |
| Compound B | 99.8 | 99.7 |
| Compound C | 75.3 | 70.2 |
| Warfarin | 99.5 | 98.9 |
Data Interpretation:
-
Compound A shows high but not excessive PPB.
-
Compound B is very highly bound to plasma proteins. This, combined with its potential for efflux, could further reduce its free concentration at the target site.
-
Compound C has moderate PPB, which may result in a larger volume of distribution and potentially faster clearance.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding
The RED assay is a reliable method for determining the unbound fraction of a drug in plasma.[8][10][11]
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Materials:
-
RED device with inserts
-
Human and other species' plasma
-
Phosphate buffered saline (PBS)
-
Test compound and control compound (e.g., warfarin)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation:
-
Spike the test compound into plasma at the desired concentration.
-
-
Dialysis:
-
Add the spiked plasma to one chamber of the RED insert and PBS to the other chamber.
-
Incubate the plate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection and Preparation:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To ensure accurate comparison, matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample).
-
Precipitate the proteins by adding a solvent like acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
-
Sample Analysis:
-
Analyze the supernatant from both chambers by LC-MS/MS to determine the concentration of the test compound.
-
-
Data Analysis:
-
Calculate the percent unbound as: (% Unbound) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100.
-
The percent bound is then calculated as 100 - % Unbound.
-
III. Metabolism: How Long Will Your Compound Last?
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the biotransformation of drugs.[12][13][14] Assessing the metabolic stability of a compound in liver microsomes provides an estimate of its intrinsic clearance, which is a key parameter in predicting its in vivo half-life.
Comparative Analysis of Hypothetical this compound Derivatives
| Compound | Human Liver Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45 | 15.4 |
| Compound B | > 120 | < 5.8 |
| Compound C | 8 | 86.6 |
| Verapamil | 12 | 57.8 |
| Buspirone | < 5 | > 138.6 |
Data Interpretation:
-
Compound A has moderate metabolic stability, suggesting a potentially acceptable half-life in vivo.
-
Compound B is highly stable, which could lead to a long half-life and potential for accumulation with repeated dosing.
-
Compound C is rapidly metabolized, which would likely result in a short half-life and may necessitate frequent dosing or formulation strategies to prolong its duration of action.
Experimental Protocol: Metabolic Stability in Liver Microsomes
This protocol describes how to determine the rate of disappearance of a compound when incubated with liver microsomes.[15][16][17][18]
Objective: To determine the in vitro half-life and intrinsic clearance of a compound in liver microsomes.
Materials:
-
Pooled human liver microsomes (and other species for cross-species comparison)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer
-
Test compound and control compounds (e.g., verapamil, buspirone)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein concentration).
-
IV. Excretion and Beyond: Potential for Drug-Drug Interactions
In addition to being metabolized by CYP enzymes, drugs can also inhibit these enzymes. CYP inhibition can lead to drug-drug interactions (DDIs), where one drug alters the metabolism of a co-administered drug, potentially leading to adverse effects.[19][20][21][22][23]
Comparative Analysis of Hypothetical this compound Derivatives
| Compound | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) |
| Compound A | > 50 | 25.6 | > 50 |
| Compound B | 2.1 | > 50 | 8.9 |
| Compound C | > 50 | > 50 | > 50 |
| Ketoconazole | 0.05 | > 100 | 1.5 |
Data Interpretation:
-
Compound A and C show a low risk of inhibiting major CYP isoforms.
-
Compound B is a potent inhibitor of CYP3A4, the most abundant CYP enzyme in the liver. This is a significant red flag for potential DDIs and would require further investigation.
Experimental Protocol: Cytochrome P450 Inhibition Assay
This protocol outlines a method to determine the concentration of a test compound that causes 50% inhibition (IC₅₀) of a specific CYP isoform's activity.[19][20][21]
Objective: To assess the potential of a compound to inhibit major CYP450 enzymes.
Materials:
-
Pooled human liver microsomes
-
CYP isoform-specific probe substrates and their corresponding metabolites (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
NADPH regenerating system
-
Test compound and a known inhibitor for each isoform (e.g., ketoconazole for CYP3A4)
-
LC-MS/MS system for analysis
Methodology:
-
Incubation:
-
In a multi-well plate, incubate human liver microsomes, the CYP-specific probe substrate, and a range of concentrations of the test compound (or control inhibitor).
-
After a brief pre-incubation at 37°C, initiate the reaction by adding the NADPH regenerating system.
-
-
Reaction Termination:
-
After a specific incubation time, stop the reaction by adding a cold organic solvent with an internal standard.
-
-
Sample Preparation:
-
Centrifuge the plate to pellet the proteins.
-
-
Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.
-
-
Data Analysis:
-
Plot the percent inhibition of metabolite formation versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizing the Workflow
A systematic approach to evaluating the pharmacokinetic properties of your this compound derivatives is crucial. The following workflow diagram illustrates the logical progression of the in vitro ADME assays described in this guide.
Caption: In Vitro ADME Screening Workflow
Conclusion and Forward Look
This guide has provided a comprehensive overview and detailed protocols for evaluating the key pharmacokinetic properties of drugs derived from this compound. By systematically assessing absorption, distribution, metabolism, and potential for drug-drug interactions, you can build a robust data package to de-risk your drug discovery projects and select candidates with the highest likelihood of success in preclinical and clinical development.
The illustrative data for the hypothetical compounds A, B, and C demonstrates how this battery of in vitro assays can effectively differentiate candidates and guide medicinal chemistry efforts to optimize the ADME properties of your lead series. Remember, a deep understanding of the pharmacokinetic profile of your compounds is not just a regulatory requirement; it is a fundamental aspect of designing safe and effective medicines.
References
- Waters, N.J., et al. (2008). A consideration of the principles of calculating and using unbound fraction of drug in plasma and tissues. Journal of Pharmaceutical Sciences, 97(11), 4585-4596. Link: https://pubmed.ncbi.nlm.nih.gov/18484674/
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. Link: https://www.
- FDA. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link: https://www.fda.gov/media/70963/download
- BioIVT. (n.d.). Drug Metabolism Assays.
- Admescope. (n.d.). Services for in vitro Metabolism research.
- IQVIA. (n.d.). In Vitro Metabolism.
- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism.
- AxisPharm. (n.d.). Plasma Protein Binding Assay.
- Domainex. (n.d.). Plasma Protein Binding Assay.
- Visikol. (2022). Plasma Protein Binding Assay.
- Creative Biolabs. (n.d.). In Vitro Metabolism Studies.
- Creative Bioarray. (n.d.). Caco-2 Permeability Assay.
- protocols.io. (2025). In-vitro plasma protein binding.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 18(7), 819-827. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4056469/
- Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. Link: https://link.springer.com/protocol/10.1385/1-59259-800-5:151
- Cyprotex. (n.d.). Cytochrome P450 Inhibition Fact Sheet.
- Patsnap. (2025). What models are used in in vivo pharmacokinetics studies?
- BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies.
- Evotec. (n.d.). Microsomal Stability.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies.
- Chem Help ASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube. Link: https://www.youtube.
- BioIVT. (2025, April 9). ADME 101: CYP Inhibition [Video]. YouTube. Link: https://www.youtube.
- XenoTech. (2023, February 24). In Vitro Inhibition Studies: Elements of Design and Important Considerations in Data Analysis [Video]. YouTube. Link: https://www.youtube.
- Schubart, A., et al. (2020). Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. Journal of Medicinal Chemistry, 63(11), 5697-5722. Link: https://pubmed.ncbi.nlm.nih.gov/32073257/
- Fu, L., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorganic Chemistry, 92, 103273. Link: https://pubmed.ncbi.nlm.nih.gov/31539748/
- Gürdere, M. B., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of Biomolecular Structure & Dynamics, 39(12), 4497-4508. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7781538/
- Dirty Medicine. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes) [Video]. YouTube. Link: https://www.youtube.
Sources
- 1. labcorp.com [labcorp.com]
- 2. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 10. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 11. Plasma Protein Binding Assay [visikol.com]
- 12. bioivt.com [bioivt.com]
- 13. admescope.com [admescope.com]
- 14. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 15. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Metabolic Stability Assays [merckmillipore.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. news.cyprotex.com [news.cyprotex.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Phosphine Ligands for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of an appropriate phosphine ligand is a critical determinant in the success of transition metal-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the construction of complex molecular architectures with remarkable precision. The steric and electronic properties of phosphine ligands are not mere academic curiosities; they are the very levers we pull to control catalytic activity, stability, and selectivity.[1][2]
This guide provides an in-depth, head-to-head comparison of various classes of phosphine ligands for three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The insights and data presented herein are synthesized from seminal literature and our extensive field experience to empower you to make informed decisions in your ligand selection, moving beyond trial-and-error to rational catalyst design.
The Foundational Role of Phosphine Ligands: A Causal Explanation
At its core, the efficacy of a phosphine ligand in a palladium-catalyzed cross-coupling reaction is governed by its ability to modulate the electronic and steric environment of the metal center throughout the catalytic cycle.[1][2] The key steps influenced by the ligand are:
-
Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides. Electron-rich phosphine ligands, which are strong σ-donors, increase the electron density on the palladium center. This increased electron density facilitates the oxidative addition of the aryl halide to the Pd(0) species.
-
Transmetalation (for Suzuki-Miyaura and related reactions): While less directly influenced by the phosphine ligand's electronics, steric bulk can play a role in creating a coordination environment conducive to the exchange of organic fragments from the organometallic reagent to the palladium center.
-
Reductive Elimination: This final step, which forms the desired C-C, C-N, or C-O bond and regenerates the active Pd(0) catalyst, is often accelerated by sterically bulky ligands. The steric clash between bulky substituents on the phosphine ligand and the organic groups on the palladium center is thought to promote the collapse of the palladium(II) intermediate to the final product.
The interplay of these electronic and steric effects is subtle and often reaction-specific. A ligand that excels in a Suzuki-Miyaura coupling may not be the optimal choice for a Buchwald-Hartwig amination. Therefore, a direct comparison of ligand performance in the context of specific reactions is essential.
Head-to-Head Comparison of Phosphine Ligands
The following sections provide a comparative overview of the performance of various classes of phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. The data is collated from various benchmark studies to facilitate informed ligand selection. It is important to note that direct comparisons can be influenced by variations in experimental conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond.[1]
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 95 | [1] | |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | 100 | 12 | 92 | [1] | |
| Dialkylphosphines | P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Dioxane | 80 | 12 | 96 | [1] |
| Ferrocenyl Phosphines | Josiphos (CyPF-tBu) | 4-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | Cs₂CO₃ | Toluene | 110 | 16 | 94 | |
| Chelating Bisphosphines | Xantphos | 4-Bromotoluene | Phenylboronic acid | 2.0 (Pd) | K₃PO₄ | Dioxane | 100 | 12 | 88 |
Expert Insights:
-
For challenging aryl chlorides , the bulky and electron-rich biaryl phosphines, such as SPhos and XPhos, are often the ligands of choice, demonstrating high turnover numbers and broad substrate scope.[3]
-
Trialkylphosphines , like P(t-Bu)₃, are also highly effective for aryl chlorides due to their strong electron-donating character. However, their air sensitivity can be a practical drawback.[4]
-
Ferrocenyl phosphines , such as the Josiphos family, offer a unique combination of steric bulk and electronic properties, often providing excellent results in challenging couplings.[5]
-
Chelating bisphosphines like Xantphos, with their defined bite angles, can offer unique selectivity and are particularly useful in certain applications, though they may be less effective for the most challenging aryl chlorides at room temperature compared to the Buchwald-type ligands.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is critical, especially when coupling challenging substrates like heteroaryl halides or primary amines.
| Ligand | Catalyst System | Amine | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ / RuPhos | Morpholine | 3-Bromo-2-aminopyridine | LiHMDS | Toluene | 100 | 71 | |
| SPhos | Pd₂(dba)₃ / SPhos | Morpholine | 3-Bromo-2-aminopyridine | LiHMDS | Toluene | 100 | 76 | |
| XPhos | Pd₂(dba)₃ / XPhos | Morpholine | 4-Chlorotoluene | NaOt-Bu | Toluene | reflux | 94 | [7] |
| BrettPhos | Pd₂(dba)₃ / BrettPhos | n-Hexylamine | 4-Chlorotoluene | NaOt-Bu | Toluene | 100 | 98 | |
| Josiphos (CyPF-tBu) | Pd(OAc)₂ / Josiphos | Aniline | 4-Chlorotoluene | K₃PO₄ | Dioxane | 110 | 92 | [5] |
| Xantphos | Pd(OAc)₂ / Xantphos | Morpholine | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 100 | 85 |
Expert Insights:
-
The Buchwald biaryl phosphine ligands have revolutionized C-N cross-coupling. RuPhos and BrettPhos are particularly effective for a wide range of amines, including primary amines.[5] SPhos and XPhos also demonstrate excellent performance.[7]
-
The choice between these ligands is often substrate-dependent. For instance, BrettPhos is often the ligand of choice for the monoarylation of primary amines.[5]
-
The development of N-Xantphos , a deprotonatable analogue of Xantphos, has enabled room-temperature couplings of unactivated aryl chlorides, showcasing the power of ligand design to overcome significant activation barriers.[8][6]
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. The ligand influences both the reactivity and regioselectivity of the reaction.
| Ligand | Palladium Precursor | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(o-tol)₃ | Pd(OAc)₂ | 4-Bromoacetophenone | Styrene | Et₃N | DMF | 100 | 4 | 85 |
| P(t-Bu)₃ | Pd₂(dba)₃ | 4-Bromobenzonitrile | n-Butyl acrylate | K₂CO₃ | NMP | 140 | 4 | 95 |
| cataCXium A | Pd(OAc)₂ | 4-Chlorotoluene | Styrene | K₂CO₃ | Dioxane | 120 | 16 | 90 |
| Xantphos | Pd(OAc)₂ | 4-Bromotoluene | Methyl acrylate | NaOAc | DMF | 100 | 6 | 88 |
| Josiphos (PPF-tBu) | Pd(OAc)₂ | 4-Iodotoluene | Styrene | Et₃N | DMF | 100 | 12 | 92 |
Expert Insights:
-
For the Heck reaction, both electron-rich trialkylphosphines like P(t-Bu)₃ and more sterically demanding triarylphosphines such as P(o-tol)₃ are effective. The choice often depends on the specific substrates and desired regioselectivity.
-
Bulky, electron-rich ligands like cataCXium A have shown excellent activity for the coupling of challenging aryl chlorides.
-
The use of bidentate ligands like Xantphos can influence the regioselectivity of the Heck reaction.
Experimental Protocols
A crucial aspect of catalyst development and optimization is the ability to screen multiple ligands efficiently and reliably. The following protocols provide a detailed, step-by-step methodology for a high-throughput screening of phosphine ligands in a Suzuki-Miyaura coupling reaction, as well as a representative procedure for a Buchwald-Hartwig amination.
Protocol 1: High-Throughput Screening of Phosphine Ligands for Suzuki-Miyaura Coupling
Objective: To identify the optimal phosphine ligand for the Suzuki-Miyaura coupling of a specific aryl halide and boronic acid.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Library of phosphine ligands (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, Josiphos, Xantphos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block or individual reaction vials
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions (in an inert atmosphere glovebox):
-
Prepare a stock solution of the palladium precursor in the chosen anhydrous solvent (e.g., 0.01 M).
-
Prepare a stock solution of the aryl halide in the same solvent (e.g., 0.5 M).
-
Prepare a stock solution of the arylboronic acid in the same solvent (e.g., 0.75 M).
-
Prepare a slurry or solution of the base in the solvent (e.g., 1.0 M).
-
-
Ligand Dosing:
-
Dispense each phosphine ligand into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used. For solid ligands, pre-weighing is necessary. For liquid ligands, a stock solution can be prepared and dispensed.
-
-
Reagent Addition:
-
To each well/vial, add the palladium precursor stock solution.
-
Add the aryl halide stock solution.
-
Add the arylboronic acid stock solution.
-
Finally, add the base slurry/solution to initiate the reaction.
-
-
Reaction Execution:
-
Seal the reaction block or vials.
-
Place the reaction setup on a heating block or in an oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reactions for a predetermined amount of time (e.g., 12-24 hours).
-
-
Quenching and Analysis:
-
After the reaction is complete, cool the reaction block/vials to room temperature.
-
Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) and an internal standard.
-
Analyze the reaction mixtures by GC-MS or HPLC to determine the yield of the desired product.
-
Protocol 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos
Objective: To synthesize 4-methyl-1-morpholinobenzene via a Buchwald-Hartwig amination.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup:
-
Reagent Addition:
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask in one portion.[7]
-
-
Reaction Execution:
-
Heat the resulting mixture at reflux for 6 hours. Monitor the reaction progress by GC.[7]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with water (10 mL).[7]
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).[7]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product as an orange solid (700 mg, 94% yield).[7]
-
Visualizing the Process: Catalytic Cycles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow for ligand screening.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A typical experimental workflow for comparing phosphine ligand performance.
Conclusion
The strategic selection of phosphine ligands is a cornerstone of successful cross-coupling catalysis. While the bulky, electron-rich biaryl phosphines developed by Buchwald and others have demonstrated remarkable versatility and efficacy, particularly for challenging substrates, other ligand classes such as ferrocenyl phosphines and chelating bisphosphines offer unique advantages in specific applications. By understanding the fundamental principles that govern ligand performance and leveraging systematic experimental screening, researchers can move towards a more rational approach to catalyst design, ultimately accelerating the pace of innovation in chemical synthesis.
References
- ResearchGate. New Insights into Xantphos/Pd-Catalyzed C−N Bond Forming Reactions: A Structural and Kinetic Study. [Link]
- ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
- Diva-portal.org. Heck Reactions with Aryl Chlorides. [Link]
- ACS Publications. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. [Link]
- ACS Publications. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)
- RSC Publishing. Air-stable Pd(0) catalyst bearing dual phosphine ligands: a detailed evaluation of air stability and catalytic property in cross-coupling reactions. [Link]
- PubMed. Air-stable secondary phosphine oxide or chloride (Pre)
- RSC Publishing. Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. [Link]
- ResearchGate.
- PMC - NIH.
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
- University of Konstanz. Heck Reaction. [Link]
- PMC - NIH. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
- PMC - NIH. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. [Link]
- Thieme. Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. [Link]
- ResearchGate. Comparative yields for Suzuki‐Miyaura couplings of (A)... [Link]
- ResearchGate. (PDF)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Purity Confirmation: Evaluating 4-Ethoxy-2-fluorobenzaldehyde with Elemental Analysis and Orthogonal Methods
In the exacting world of pharmaceutical synthesis and drug development, the integrity of a final product is inextricably linked to the purity of its starting materials. 4-Ethoxy-2-fluorobenzaldehyde, a key building block for various active pharmaceutical ingredients (APIs), is no exception. Even minute impurities can alter reaction kinetics, generate unwanted by-products, and compromise the safety and efficacy of the final API. This guide provides a comprehensive comparison of elemental analysis for bulk purity confirmation against essential orthogonal methods, offering researchers a robust framework for ensuring the quality of this critical intermediate.
The Cornerstone of Purity: Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[1][2] The principle is straightforward yet powerful: a sample is combusted in an oxygen-rich environment, converting its constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[3][4] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original substance.[3]
For a pure compound like this compound (C₉H₉FO₂), the experimentally determined percentages must align with the theoretical values derived from its molecular formula. A significant deviation is a clear indicator of impurity.
Theoretical Composition of this compound (C₉H₉FO₂)
-
Molecular Formula: C₉H₉FO₂[5]
-
Molecular Weight: 168.16 g/mol [5]
-
Carbon (C): 64.28%
-
Hydrogen (H): 5.39%
In practice, a deviation of ±0.4% from the theoretical value is a widely accepted tolerance in academic and industrial laboratories for claiming sufficient purity.[6]
Experimental Protocol: Combustion-Based Elemental Analysis
This protocol details the standardized workflow for determining the carbon and hydrogen content of this compound.
Sources
Safety Operating Guide
Navigating the Disposal of 4-Ethoxy-2-fluorobenzaldehyde: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that excellence in research is inextricably linked to an unwavering commitment to safety. The proper handling and disposal of specialized chemical reagents like 4-Ethoxy-2-fluorobenzaldehyde are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The causality behind these stringent protocols is rooted in the inherent chemical nature of the substance. While comprehensive toxicological data for this compound is not extensively published, its structure as an aromatic aldehyde suggests certain hazard classifications that must be respected. Aldehydes, in general, can cause irritation, and fluorinated organic compounds require careful handling. Therefore, we operate on a principle of prudent assumption of hazard, mandating robust containment and disposal practices.
Chemical Hazard Profile & Immediate Safety Actions
Before handling this compound, it is crucial to understand its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like 4-Fluorobenzaldehyde and 4-Ethoxybenzaldehyde provide essential guidance. These related compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6]
Table 1: Hazard & Safety Summary for Aromatic Aldehydes
| Hazard Classification | GHS Pictogram | Precautionary Action |
| Skin Irritation (Category 2) | ❕ | Wear protective gloves and clothing.[1][5][6] |
| Eye Irritation (Category 2A) | ❕ | Wear safety goggles or a face shield.[1][3][5][6] |
| Respiratory Irritation | ❕ | Use only in a well-ventilated area or fume hood.[1][5][6] |
| Acute Oral Toxicity (Harmful) | ❕ | Do not eat, drink, or smoke when using this product.[1] |
In case of accidental exposure, immediate action is critical:
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[1][3]
Spill Management Protocol
A prepared response is the most effective way to manage a chemical spill. The distinction between a minor and major spill is critical for a safe and appropriate reaction.
Minor Spill (e.g., <100 mL within a fume hood)
-
Alert & Restrict: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating correctly to contain vapors.
-
Don PPE: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific guidelines).
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow, starting from the outside and working inwards to prevent spreading.[7][8]
-
Collect Waste: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[8][9]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.[7][8]
-
Package & Label: Securely close the waste container and label it clearly as "Hazardous Waste" with the full chemical name ("this compound"), date, and associated hazards.[8]
Major Spill (e.g., >100 mL, outside a fume hood, or any spill you are not equipped or trained to handle)
-
Evacuate & Isolate: Immediately evacuate the laboratory, closing all doors behind you to contain vapors.[7][8]
-
Alert Authorities: Notify your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services (e.g., 911).[7][8] Post a warning sign on the laboratory door to prevent entry.[8]
-
Provide Information: Be available to provide emergency responders with the Safety Data Sheet (if available) and details of the spill.
Chemical Spill Response Workflow
The following diagram outlines the critical decision-making process when a chemical spill occurs.
Caption: Decision tree for laboratory chemical spill response.
The Disposal Pathway: A Step-by-Step Guide
Direct disposal of this compound into sinks or general waste is strictly prohibited.[6] All chemical waste must be managed in accordance with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12]
Step 1: Waste Segregation and Containment
-
Characterize the Waste: All materials contaminated with this compound, including the chemical itself, used absorbent materials, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.[10]
-
Use Compatible Containers: Collect all waste in a chemically compatible, leak-proof container with a tight-fitting screw cap.[11][12] The container must be in good condition, free from cracks or corrosion.[11] Never use food-grade containers for chemical storage.[12]
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams. Proper segregation is crucial to prevent dangerous chemical reactions.[10][13]
Step 2: Proper Labeling
-
Immediate Identification: As soon as the first drop of waste enters the container, it must be labeled.[11]
-
Required Information: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound." Additionally, list the hazards associated with the contents (e.g., "Irritant," "Harmful if Swallowed"). Your institution's EHS office will provide specific labeling requirements.
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated SAA.[13][14]
-
Keep Closed: The container must remain closed at all times except when actively adding waste.[12][14] This is a common regulatory violation and is critical for preventing spills and vapor exposure.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate leaks or spills.
Step 4: Arranging for Final Disposal
-
Contact EHS: Your facility's Environmental Health & Safety (EHS) office is responsible for the final disposal. They coordinate with licensed hazardous waste disposal companies that are equipped to handle and transport chemical waste according to EPA and Department of Transportation (DOT) regulations.[10]
-
Schedule Pickup: Follow your institution's specific procedures to schedule a waste pickup. Do not allow waste to accumulate in the lab for extended periods.[13]
-
Record Keeping: Maintain accurate records of the waste generated, as this is often required for regulatory compliance. The "cradle-to-grave" manifest system tracks hazardous waste from generation to its final disposal.[11][12]
By adhering to these systematic procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, thereby upholding the integrity of their scientific work.
References
- Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York.
- Guide for Chemical Spill Response. (1995). American Chemical Society.
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
- Chemical Spill Procedures. (n.d.). California State University Monterey Bay.
- Hazardous Waste Disposal Procedures. (n.d.). University of Florida Environmental Health and Safety.
- Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
- The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies.
- Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
- Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
- This compound. (n.d.). AA Blocks.
- Safety Data Sheet for 4-Ethoxybenzaldehyde. (n.d.). MetaSci.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. goodway.com [goodway.com]
- 12. pfw.edu [pfw.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Ethoxy-2-fluorobenzaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-Ethoxy-2-fluorobenzaldehyde, a substituted aromatic aldehyde, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
The primary hazards associated with aromatic aldehydes and fluorinated compounds include irritation to the skin, eyes, and respiratory system.[1][2][3] Many are also classified as combustible liquids.[4][5] Therefore, all handling procedures must be designed to mitigate these risks.
| Hazard Classification | Potential Effects | Source Analogs |
| Skin Irritation (Category 2) | Causes skin irritation, redness, and discomfort upon contact. | 2-(benzyloxy)-4-fluorobenzaldehyde, 4-Ethoxybenzaldehyde[1][2] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation, which may lead to damage if not promptly addressed.[1][2][4] | 4-Fluorobenzaldehyde, 4-Ethoxybenzaldehyde[2][4] |
| Respiratory Tract Irritation (Category 3) | May cause respiratory irritation if vapors or mists are inhaled. | 2-(benzyloxy)-4-fluorobenzaldehyde, 4-Ethoxybenzaldehyde[1][2][3] |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][4] | 4-Fluorobenzaldehyde, 2-(benzyloxy)-4-fluorobenzaldehyde[1][4] |
| Aquatic Hazard (Long-term) | Harmful to aquatic life with long-lasting effects.[2] | 4-Ethoxybenzaldehyde |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of the chemical and the procedure being performed. The following PPE is mandatory when handling this compound.
| Body Part | Recommended PPE | Rationale and Causality |
| Eyes/Face | Chemical safety goggles with side-shields and a face shield.[1][6][7][8] | Aromatic aldehydes can cause serious eye irritation.[2][4] Goggles provide a seal against splashes and vapors, while a face shield offers a secondary layer of protection for the entire face during operations with a higher risk of splashing, such as transferring large volumes. |
| Skin & Body | Chemical-resistant gloves (Nitrile or Neoprene preferred), a flame-retardant lab coat, and closed-toe shoes.[6][7] | The compound is expected to be a skin irritant.[1][2] Nitrile gloves offer good resistance to a wide range of chemicals. A lab coat prevents incidental skin contact, and closed-toe shoes protect against spills. Always inspect gloves for integrity before use.[7] |
| Respiratory | Use exclusively within a certified chemical fume hood. For emergencies or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6] | Inhalation of vapors may cause respiratory tract irritation.[2][3] A chemical fume hood is the primary engineering control to minimize inhalation exposure. Respirators should be used as a secondary line of defense, particularly during spill cleanup. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical for ensuring safety.[6] This workflow is designed to minimize exposure at every stage of handling.
Detailed Methodologies:
-
Preparation:
-
Ensure your designated workspace, preferably a chemical fume hood, is clean and uncluttered.[6]
-
Confirm that the fume hood is functioning correctly and that the safety shower and eyewash station are accessible.[6]
-
Assemble all necessary equipment, including glassware, reagents, and a designated, labeled hazardous waste container before handling the compound.[6][9]
-
-
Handling:
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations of this compound exclusively within the chemical fume hood to control exposure.[6]
-
When transferring the chemical, do so carefully to avoid splashing or creating aerosols. Keep containers tightly closed when not in use.
-
-
Post-Handling:
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant threat to the environment and is a violation of regulatory standards.[10] All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all materials contaminated with this compound, including residual chemical, contaminated consumables (like gloves, wipes, and weighing papers), and the first rinse of any emptied containers, in a designated hazardous waste container.[6][9][10]
-
For empty containers, the first rinse must be collected and treated as hazardous waste.[9]
-
-
Waste Segregation:
-
Do not mix this waste stream with other incompatible waste types.[9] Store it separately to prevent unintended reactions.
-
-
Container Management:
-
The waste container must be made of a chemically resistant material, be in good condition, and have a secure, leak-proof lid.[10]
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound."
-
Keep the container closed at all times except when adding waste.[9][10]
-
-
Arranging for Disposal:
Emergency Procedures: Immediate First-Aid Response
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][4]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.[1][4]
By integrating these expert-derived protocols and understanding the rationale behind them, you can build a robust safety culture within your laboratory, ensuring that your pursuit of scientific advancement is both safe and responsible.
References
- Personal protective equipment for handling 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid. Benchchem.
- SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 4-Ethoxybenzaldehyde. Aldrich.
- Personal Protective Equipment | US EPA. United States Environmental Protection Agency.
- Personal Protective Equipment (PPE) - CHEMM. Chemical Hazards Emergency Medical Management.
- 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical.
- Safety Data Sheet - 2-(benzyloxy)-4-fluorobenzaldehyde. MedchemExpress.com.
- Personal protective equipment for handling 4-Ethoxy-2-naphthoic acid. Benchchem.
- Safety Data Sheet 4-Ethoxybenzaldehyde. MetaSci.
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? YouTube.
- SAFETY DATA SHEET - 2-Fluorobenzaldehyde. Fisher Scientific.
- Proper Disposal of 4-Ethoxy-2-hydroxybenzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - 4-Fluorobenzaldehyde. Thermo Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- 4-Fluorobenzaldehyde SDS, 459-57-4 Safety Data Sheets. ECHEMI.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
